molecular formula C6H6ClN5 B1353017 2-Chloro-6(methylamino)purine CAS No. 82499-02-3

2-Chloro-6(methylamino)purine

Katalognummer: B1353017
CAS-Nummer: 82499-02-3
Molekulargewicht: 183.60 g/mol
InChI-Schlüssel: RIAVUEFUPHOGJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6(methylamino)purine is a useful research compound. Its molecular formula is C6H6ClN5 and its molecular weight is 183.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-chloro-N-methyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAVUEFUPHOGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=C1NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404544
Record name 2-Chloro-6(methylamino)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82499-02-3
Record name 82499-02-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6(methylamino)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(methylamino)purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 2-Chloro-6-(methylamino)purine, a purine derivative of interest to researchers in medicinal chemistry and drug development. The information is curated for scientists and professionals engaged in chemical and biological research.

Core Chemical Properties

2-Chloro-6-(methylamino)purine is a solid organic compound.[1] Its core chemical and physical properties are summarized in the table below. A high melting point of over 300 °C is indicative of its thermal stability.[1]

PropertyValueReference
IUPAC Name 2-chloro-N-methyl-9H-purin-6-amine
Synonyms 2-Chloro-6-(methylamino)purine
CAS Number 82499-02-3
Molecular Formula C₆H₆ClN₅
Molecular Weight 183.60 g/mol
Melting Point >300 °C[1]
Form Solid[1]
SMILES String CNc1nc(Cl)nc2[nH]cnc12
InChI Key RIAVUEFUPHOGJY-UHFFFAOYSA-N

Spectroscopic Data

Expected ¹H NMR Spectral Data:

  • A signal corresponding to the methyl protons (CH₃) attached to the nitrogen.

  • Signals for the N-H proton of the methylamino group.

  • A signal for the C8-H proton of the purine ring.

  • A signal for the N9-H proton of the purine ring.

Expected ¹³C NMR Spectral Data:

  • A signal for the methyl carbon (CH₃).

  • Signals for the carbon atoms of the purine ring (C2, C4, C5, C6, C8). The chemical shifts will be influenced by the electronegative chlorine atom and the electron-donating methylamino group.

Expected FT-IR Spectral Data:

  • Characteristic N-H stretching vibrations for the amino group.

  • C-N stretching vibrations.

  • C=N and C=C stretching vibrations characteristic of the purine ring system.

  • C-Cl stretching vibrations.

Expected Mass Spectrometry Data:

  • A molecular ion peak corresponding to the molecular weight of the compound (183.60 g/mol ).

  • Characteristic fragmentation patterns involving the loss of the chloro and methylamino groups.

Experimental Protocols

Proposed Synthesis of 2-Chloro-6-(methylamino)purine

A detailed experimental protocol for the synthesis of 2-Chloro-6-(methylamino)purine is not explicitly available. However, a plausible synthetic route can be devised based on the well-established reactivity of 2,6-dichloropurine, a common starting material in purine chemistry.[3][4][5] The proposed method involves a nucleophilic substitution reaction where one of the chlorine atoms of 2,6-dichloropurine is selectively replaced by a methylamino group.

Reaction:

Materials:

  • 2,6-Dichloropurine

  • Methylamine (solution in a suitable solvent, e.g., ethanol or THF)

  • A suitable organic solvent (e.g., ethanol, isopropanol, or THF)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct.

Procedure:

  • Dissolution: Dissolve 2,6-dichloropurine in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Base: Add an equimolar amount of a non-nucleophilic base to the solution.

  • Addition of Methylamine: Slowly add a slight excess of the methylamine solution to the reaction mixture at room temperature. The 6-position of the purine ring is generally more susceptible to nucleophilic attack than the 2-position, allowing for selective substitution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the salt of the base) has formed, remove it by filtration.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-Chloro-6-(methylamino)purine by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.

dot

Synthesis_Workflow Start Dissolve 2,6-Dichloropurine in organic solvent AddBase Add non-nucleophilic base Start->AddBase AddMethylamine Slowly add methylamine solution AddBase->AddMethylamine React Stir at room temperature or with gentle heating AddMethylamine->React Monitor Monitor reaction progress by TLC React->Monitor Monitor->React Incomplete Workup Cool and filter to remove salt Monitor->Workup Complete Isolate Evaporate solvent to get crude product Workup->Isolate Purify Purify by recrystallization or column chromatography Isolate->Purify End Obtain pure 2-Chloro-6-(methylamino)purine Purify->End

Proposed workflow for the synthesis of 2-Chloro-6-(methylamino)purine.

Biological Activity and Signaling Pathways

Inhibition of Xanthine Oxidase

2-Chloro-6-(methylamino)purine is structurally similar to endogenous purines and is a potent inhibitor of xanthine oxidase.[6] Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[7] Inhibition of this enzyme can lead to a decrease in the production of uric acid, a mechanism that is therapeutically relevant in the management of hyperuricemia and gout.[6][8]

While specific kinetic parameters for the inhibition of xanthine oxidase by 2-Chloro-6-(methylamino)purine are not available in the reviewed literature, the table below provides kinetic data for other known purine-based xanthine oxidase inhibitors for comparative purposes.[6]

InhibitorSubstrateIC₅₀ (µM)Kᵢ (µM)
AllopurinolXanthine2.36 ± 0.03-
Allopurinol6-Mercaptopurine1.92 ± 0.03-
2-amino-6-hydroxy-8-mercaptopurineXanthine17.71 ± 0.295.78 ± 0.48
2-amino-6-hydroxy-8-mercaptopurine6-Mercaptopurine0.54 ± 0.010.96 ± 0.01
2-amino-6-purinethiolXanthine16.38 ± 0.216.61 ± 0.28
2-amino-6-purinethiol6-Mercaptopurine2.57 ± 0.081.30 ± 0.09
Purine Catabolism Pathway and Site of Inhibition

The following diagram illustrates the purine catabolism pathway, highlighting the central role of xanthine oxidase and the point of inhibition by compounds like 2-Chloro-6-(methylamino)purine.

dot

Purine_Catabolism AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine O₂, H₂O₂ XO1 Xanthine Oxidase Hypoxanthine->XO1 Guanine->Xanthine UricAcid Uric Acid Xanthine->UricAcid O₂, H₂O₂ XO2 Xanthine Oxidase Xanthine->XO2 XO1->Xanthine XO2->UricAcid Inhibitor 2-Chloro-6-(methylamino)purine (Inhibitor) Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits

Purine catabolism pathway showing inhibition of xanthine oxidase.

Safety and Handling

2-Chloro-6-(methylamino)purine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Eye Damage (Category 1)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.

  • Avoid breathing dust.

  • Use only outdoors or in a well-ventilated area.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed, call a poison center or doctor if you feel unwell.

Store in a well-ventilated place. Keep container tightly closed.

Applications in Research and Drug Development

Purine analogs are a significant class of compounds in medicinal chemistry with applications as antiviral, anticancer, and anti-inflammatory agents.[6][9] The structural features of 2-Chloro-6-(methylamino)purine make it an interesting candidate for further investigation in several areas:

  • Lead Compound for Xanthine Oxidase Inhibitors: Its potent inhibitory activity against xanthine oxidase suggests it could serve as a lead compound for the development of new drugs to treat gout and other conditions associated with hyperuricemia.[6]

  • Probe for Purinergic Signaling: As a purine derivative, it may interact with purinergic receptors (P1 and P2), which are involved in a wide range of physiological and pathological processes. Further studies are needed to explore its effects on these signaling pathways.

  • Intermediate in Organic Synthesis: The reactive chloro and amino groups provide handles for further chemical modifications, allowing for the synthesis of a library of related purine derivatives for structure-activity relationship (SAR) studies.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(methylamino)purine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Chloro-6-(methylamino)purine is a crucial molecule, often serving as a key intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, focusing on a robust and well-documented two-step approach. The synthesis involves the initial preparation of the precursor 2,6-dichloropurine, followed by a selective nucleophilic substitution with methylamine.

Core Synthesis Pathway

The primary route for the synthesis of 2-Chloro-6-(methylamino)purine is a sequential process that begins with the formation of 2,6-dichloropurine, which is then selectively aminated. The C6 position of 2,6-dichloropurine is significantly more reactive towards nucleophilic attack than the C2 position, allowing for a controlled, stepwise substitution. This regioselectivity is a key principle underpinning this synthetic strategy.

Step 1: Synthesis of 2,6-Dichloropurine

A common and effective method for the preparation of 2,6-dichloropurine involves the diazotization of 2-amino-6-chloropurine followed by a Sandmeyer-type reaction. This method is well-documented and offers good yields.

Experimental Protocol: Synthesis of 2,6-Dichloropurine

This protocol is adapted from established procedures found in patent literature.

Materials:

  • 2-amino-6-chloropurine

  • 35% Aqueous Hydrochloric Acid

  • Sodium Nitrite

  • Water

  • Acetonitrile

  • Sodium Hydroxide (approx. 40% aqueous solution)

Procedure:

  • In a suitable reaction vessel, add 33.9 g (0.20 mol) of 2-amino-6-chloropurine to 209.4 g of 35% aqueous hydrochloric acid (2.00 mol).

  • Prepare a solution of 17.9 g (0.26 mol) of sodium nitrite in 30 mL of water.

  • Slowly add the sodium nitrite solution to the 2-amino-6-chloropurine mixture while maintaining the temperature between 15°C and 20°C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • After the reaction is complete, dilute the solution with 300 mL of water.

  • Carefully adjust the pH of the solution to 13 by the slow addition of an approximately 40% aqueous sodium hydroxide solution.

  • Extract the aqueous solution with acetonitrile (400 mL) seven times.

  • Combine the organic extracts and concentrate under reduced pressure to obtain the crude 2,6-dichloropurine.

  • The crude product can be further purified by recrystallization.

Quantitative Data for 2,6-Dichloropurine Synthesis
ParameterValueReference
Starting Material 2-amino-6-chloropurineUS6455696B2
Yield 52.9% - 70.6% (reported in various examples)US6455696B2
Reaction Time 1 - 2 hoursUS6455696B2
Reaction Temperature 10°C - 40°CUS6455696B2

Step 2: Selective Amination of 2,6-Dichloropurine

The second step involves the selective reaction of 2,6-dichloropurine with methylamine. The higher reactivity of the chlorine atom at the C6 position allows for a mono-substitution, yielding the desired 2-Chloro-6-(methylamino)purine.

Experimental Protocol: Synthesis of 2-Chloro-6-(methylamino)purine

This protocol is based on general procedures for the selective amination of 2,6-dichloropurine.

Materials:

  • 2,6-Dichloropurine

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Ethanol

  • Triethylamine (or another suitable base)

Procedure:

  • Dissolve 2,6-dichloropurine (1.0 equivalent) in ethanol in a reaction vessel.

  • Add triethylamine (1.1 equivalents) to the solution to act as a base.

  • Add methylamine (1.1 equivalents) to the reaction mixture. The methylamine can be added as an aqueous solution or bubbled through the solution as a gas.

  • The reaction mixture can be heated to facilitate the reaction. A temperature of around 90°C is a good starting point, which can be achieved using conventional heating or microwave irradiation for faster reaction times.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization to yield pure 2-Chloro-6-(methylamino)purine.

Quantitative Data for Selective Amination
ParameterValue (Estimated)Reference
Starting Material 2,6-DichloropurineGeneral procedures for selective amination
Reagent Methylamine
Solvent Ethanol
Base Triethylamine
Yield 60-80% (typical for similar reactions)Based on similar reactions with other amines
Reaction Time 1.5 - 5 hoursDependent on temperature and heating method
Reaction Temperature 90°C

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,6-Dichloropurine cluster_step2 Step 2: Selective Amination A 2-amino-6-chloropurine B Diazotization & Chlorination A->B HCl, NaNO2 C 2,6-Dichloropurine B->C D 2,6-Dichloropurine E Selective Nucleophilic Substitution D->E Methylamine, Base F 2-Chloro-6-(methylamino)purine E->F

Caption: Overall workflow for the synthesis of 2-Chloro-6-(methylamino)purine.

Reaction_Scheme Start 2-amino-6-chloropurine Intermediate 2,6-Dichloropurine Start->Intermediate   1. HCl, NaNO2   2. 15-20°C, 1h Final 2-Chloro-6-(methylamino)purine Intermediate->Final   1. Methylamine, Et3N   2. Ethanol, 90°C

Caption: Chemical transformation pathway with key reagents and conditions.

Conclusion

The synthesis of 2-Chloro-6-(methylamino)purine is a well-established process that relies on the principles of aromatic substitution and the differential reactivity of the purine ring system. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable chemical intermediate for their scientific endeavors. Careful control of reaction conditions, particularly in the selective amination step, is crucial for achieving high yields and purity of the final product.

An In-depth Technical Guide to 2-Chloro-6-(methylamino)purine (CAS 82499-02-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(methylamino)purine, a synthetic purine derivative with significant biological activities. This document consolidates available data on its chemical and physical properties, synthesis, and key applications in biomedical research. Particular focus is given to its role as a xanthine oxidase inhibitor. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in their exploration of this compound's therapeutic potential.

Introduction

2-Chloro-6-(methylamino)purine is a substituted purine analog that has garnered interest in the scientific community for its biological activities. Its structure, characterized by a chlorine atom at the 2-position and a methylamino group at the 6-position of the purine ring, confers specific biochemical properties that make it a valuable tool in drug discovery and biochemical research. This guide aims to provide a detailed technical resource for professionals working with this compound.

Chemical and Physical Properties

2-Chloro-6-(methylamino)purine is a solid compound at room temperature with a melting point reported to be above 300 °C.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Chloro-6-(methylamino)purine

PropertyValueReference(s)
CAS Number 82499-02-3[3]
Molecular Formula C₆H₆ClN₅[3]
Molecular Weight 183.60 g/mol [3]
Appearance Solid[1]
Melting Point >300 °C[1][2]
SMILES CNc1nc(Cl)nc2[nH]cnc12[1]
InChI 1S/C6H6ClN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12)[1]
InChIKey RIAVUEFUPHOGJY-UHFFFAOYSA-N[1]

Synthesis

The synthesis of 2-Chloro-6-(methylamino)purine typically starts from a more readily available purine derivative, 2,6-dichloropurine. The chlorine atom at the 6-position is more susceptible to nucleophilic substitution than the one at the 2-position. This differential reactivity allows for the selective introduction of the methylamino group.

General Experimental Protocol for Synthesis from 2,6-Dichloropurine

This protocol describes a general method for the synthesis of 2-Chloro-6-(methylamino)purine from 2,6-dichloropurine.

Materials:

  • 2,6-Dichloropurine

  • Methylamine solution (e.g., 40% in water or in a suitable organic solvent)

  • An organic solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • A base (optional, e.g., triethylamine)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropurine in a suitable organic solvent.

  • Nucleophilic Substitution: Add an excess of methylamine solution to the reaction mixture. The reaction can be carried out at room temperature or with gentle heating to increase the reaction rate. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent and excess methylamine are removed under reduced pressure. The crude product is then purified.

  • Purification: The residue is purified by column chromatography on silica gel using an appropriate solvent system to afford pure 2-Chloro-6-(methylamino)purine.

  • Characterization: The final product should be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

Synthesis_Workflow Start 2,6-Dichloropurine Reaction Nucleophilic Substitution Start->Reaction Reagent Methylamine Reagent->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Work-up & Purification (Chromatography) Reaction->Workup Product 2-Chloro-6-(methylamino)purine Workup->Product

General synthesis workflow for 2-Chloro-6-(methylamino)purine.

Biological Activity and Mechanism of Action

The primary reported biological activity of 2-Chloro-6-(methylamino)purine is its role as an inhibitor of xanthine oxidase.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine catabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. 2-Chloro-6-(methylamino)purine has been identified as a potent non-competitive inhibitor of xanthine oxidase.

Table 2: Xanthine Oxidase Inhibition Data

CompoundIC₅₀ (μM)Inhibition TypeReference
2-Chloro-6-(methylamino)purine 10.19 ± 0.10Non-competitive[4]
Allopurinol (Reference) 7.82 ± 0.12Competitive[4]

The non-competitive inhibition mechanism suggests that 2-Chloro-6-(methylamino)purine binds to a site on the xanthine oxidase enzyme that is distinct from the active site where the substrate (xanthine or hypoxanthine) binds. This binding event alters the enzyme's conformation, reducing its catalytic efficiency.

Xanthine_Oxidase_Inhibition cluster_pathway Purine Catabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Oxidation Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Oxidation UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 2-Chloro-6-(methylamino)purine Inhibitor->XO1 Non-competitive Inhibition Inhibitor->XO2

Inhibition of the purine catabolism pathway by 2-Chloro-6-(methylamino)purine.
Experimental Protocol for Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol outlines a general method for determining the inhibitory activity of a compound against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • 2-Chloro-6-(methylamino)purine (test compound)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290-295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare stock solutions of the test compound and allopurinol in DMSO.

    • Prepare a working solution of xanthine oxidase in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound at various concentrations (serial dilutions). Include wells for a vehicle control (DMSO) and a positive control (allopurinol).

    • Add the xanthine oxidase solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes).

  • Initiation and Measurement:

    • Initiate the reaction by adding the xanthine solution to all wells.

    • Immediately measure the increase in absorbance at 290-295 nm over time. The rate of absorbance increase corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the mode of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk plot analysis can be performed by varying both substrate and inhibitor concentrations.[4]

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Assay Plate Setup (Buffer, Inhibitor, Enzyme) A->B C Pre-incubation B->C D Initiate Reaction (Add Substrate) C->D E Measure Absorbance (290-295 nm) D->E F Data Analysis (Calculate % Inhibition, IC50) E->F

Workflow for the xanthine oxidase inhibition assay.

Potential Applications in Drug Development

The inhibitory effect of 2-Chloro-6-(methylamino)purine on xanthine oxidase makes it a compound of interest for the development of therapeutics for conditions associated with hyperuricemia, such as gout. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to evaluate its potential as a drug candidate. Additionally, substituted purines are known to interact with a variety of biological targets, including kinases and purinergic receptors. Therefore, 2-Chloro-6-(methylamino)purine and its derivatives could be explored for their potential in other therapeutic areas, such as oncology and inflammation. Some derivatives of this compound have shown cytotoxic effects against various cancer cell lines, with GI50 values in the low micromolar range.[1]

Safety and Handling

2-Chloro-6-(methylamino)purine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It is also a cause of serious eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[3] It should be stored in a well-ventilated place.

Conclusion

2-Chloro-6-(methylamino)purine is a synthetic purine derivative with well-defined inhibitory activity against xanthine oxidase. Its non-competitive mode of action distinguishes it from some clinically used inhibitors. This technical guide provides a foundational resource for researchers, summarizing its properties, synthesis, and biological activity. Further investigation is required to fully elucidate its therapeutic potential, including detailed spectroscopic characterization, exploration of its effects on other biological targets, and in vivo efficacy and safety studies.

References

Unraveling the Molecular Intricacies of 2-Chloro-6-(methylamino)purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-(methylamino)purine is a synthetic purine derivative with recognized biochemical activity. This technical guide provides an in-depth exploration of its primary mechanism of action as a potent inhibitor of xanthine oxidase. Drawing upon the established activities of structurally analogous purine compounds, this document further posits and explores potential secondary mechanisms, including the induction of apoptosis and cell cycle arrest. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols and conceptual frameworks to facilitate further research and drug development efforts centered on this molecule.

Core Mechanism of Action: Xanthine Oxidase Inhibition

The most definitively characterized mechanism of action for 2-Chloro-6-(methylamino)purine is its potent inhibition of xanthine oxidase. This enzyme plays a crucial role in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of this pathway is implicated in conditions such as gout and hyperuricemia.

The inhibitory action of 2-Chloro-6-(methylamino)purine on xanthine oxidase disrupts the normal metabolic cascade of purines. By blocking the enzymatic conversion, it leads to a reduction in the production of uric acid. The structural similarity of 2-Chloro-6-(methylamino)purine to endogenous purine substrates allows it to effectively compete for the active site of xanthine oxidase.

Table 1: Quantitative Data on Inhibition of Xanthine Oxidase by Structurally Similar Purine Analogs

CompoundSubstrateIC50 (µM)Ki (µM)Km (µM) of SubstrateReference
2-amino-6-hydroxy-8-mercaptopurine (AHMP)Xanthine17.71 ± 0.295.78 ± 0.482.65 ± 0.02[1][2]
2-amino-6-hydroxy-8-mercaptopurine (AHMP)6-mercaptopurine0.54 ± 0.010.96 ± 0.016.01 ± 0.03[1][2]
2-amino-6-purinethiol (APT)Xanthine16.38 ± 0.216.61 ± 0.282.65 ± 0.02[1][2]
2-amino-6-purinethiol (APT)6-mercaptopurine2.57 ± 0.081.30 ± 0.096.01 ± 0.03[1][2]
Signaling Pathway: Inhibition of Purine Catabolism

The following diagram illustrates the point of intervention of 2-Chloro-6-(methylamino)purine in the purine catabolism pathway.

Inhibition of Xanthine Oxidase by 2-Chloro-6-(methylamino)purine Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric_Acid Xanthine->Uric_Acid XO XO Xanthine Oxidase Inhibitor 2-Chloro-6-(methylamino)purine Inhibitor->XO Inhibits

Caption: Inhibition of Xanthine Oxidase in the Purine Catabolism Pathway.

Hypothesized Secondary Mechanisms of Action

Based on the known biological activities of structurally related purine analogs, it is plausible that 2-Chloro-6-(methylamino)purine exerts additional cellular effects beyond xanthine oxidase inhibition. These hypothesized mechanisms, which warrant further experimental validation, include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Several purine analogs have demonstrated the ability to induce programmed cell death, or apoptosis, in various cell types, particularly in cancer cells. This is a critical mechanism for the anti-neoplastic activity of many chemotherapeutic agents. The structural resemblance of 2-Chloro-6-(methylamino)purine to these compounds suggests it may share this pro-apoptotic capability.

The induction of apoptosis by purine analogs can be mediated through various signaling cascades. One common pathway involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This can be initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis. Another potential mechanism involves the modulation of key signaling pathways that regulate cell survival, such as the PI3K/Akt and MAPK pathways. Some alkylated purines have been shown to induce apoptosis by inhibiting the pro-survival p70S6K pathway while activating the pro-apoptotic MAPK pathway.[3]

Hypothesized Apoptosis Induction Pathway Compound 2-Chloro-6-(methylamino)purine Cellular_Stress Cellular Stress Compound->Cellular_Stress PI3K_Akt PI3K/Akt Pathway (Pro-survival) Cellular_Stress->PI3K_Akt Inhibits MAPK MAPK Pathway (Pro-apoptotic) Cellular_Stress->MAPK Activates Mitochondria Mitochondria Cellular_Stress->Mitochondria Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Apoptosis Promotes Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Hypothesized signaling cascade for apoptosis induction.

Cell Cycle Arrest

Purine analogs are also known to interfere with the cell cycle, leading to arrest at specific checkpoints. This disruption of cell proliferation is a key therapeutic strategy in cancer treatment. Given its purine scaffold, 2-Chloro-6-(methylamino)purine may possess the ability to halt cell cycle progression. Studies on other substituted purines have indicated that they can act as inhibitors of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.[4] Inhibition of CDKs, such as CDK1 and CDK2, can lead to cell cycle arrest, often at the G2/M transition.[5]

The G2/M checkpoint is a critical control point that ensures DNA is properly replicated before the cell enters mitosis. Purine analogs can induce G2/M arrest through the modulation of the CDK1/Cyclin B complex. This can occur through various mechanisms, including the activation of DNA damage response pathways involving ATM and Chk2, leading to the inhibitory phosphorylation of CDK1.[6]

Hypothesized G2/M Cell Cycle Arrest Pathway cluster_checkpoint G2/M Checkpoint Compound 2-Chloro-6-(methylamino)purine DNA_Damage DNA Damage / Replication Stress Compound->DNA_Damage ATM_Chk2 ATM/Chk2 Pathway DNA_Damage->ATM_Chk2 Activates Cdc25 Cdc25 Phosphatase ATM_Chk2->Cdc25 Inhibits CDK1_CyclinB CDK1/Cyclin B Complex Cdc25->CDK1_CyclinB Activates Arrest G2/M Arrest M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes entry into CDK1_CyclinB->Arrest Inhibition leads to G2_Phase G2 Phase

Caption: Hypothesized pathway for G2/M cell cycle arrest.

Experimental Protocols

To facilitate the investigation of the proposed mechanisms of action for 2-Chloro-6-(methylamino)purine, the following detailed experimental protocols are provided.

Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of 2-Chloro-6-(methylamino)purine against xanthine oxidase.

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • 2-Chloro-6-(methylamino)purine

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

  • Reagent Preparation:

    • Prepare a stock solution of 2-Chloro-6-(methylamino)purine and allopurinol in DMSO.

    • Prepare a working solution of xanthine oxidase (e.g., 0.1 units/mL) in potassium phosphate buffer.

    • Prepare a substrate solution of xanthine (e.g., 100 µM) in potassium phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 140 µL buffer + 10 µL DMSO.

    • Control: 130 µL buffer + 10 µL DMSO + 10 µL xanthine oxidase solution.

    • Test Compound: 130 µL buffer + 10 µL of 2-Chloro-6-(methylamino)purine solution (at various concentrations) + 10 µL xanthine oxidase solution.

    • Positive Control: 130 µL buffer + 10 µL of allopurinol solution (at various concentrations) + 10 µL xanthine oxidase solution.

  • Incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the xanthine substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 295 nm at regular intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of blank) - (Rate of sample - Rate of blank)] / (Rate of control - Rate of blank) * 100

    • Calculate the IC50 value from the dose-response curve.

Xanthine Oxidase Inhibition Assay Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) start->prep setup Set up 96-well plate (Blank, Control, Test) prep->setup incubate Incubate at 25°C for 15 min setup->incubate add_substrate Add Xanthine Substrate incubate->add_substrate measure Measure Absorbance at 295 nm add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end Apoptosis Assay Workflow start Start treat Treat cells with 2-Chloro-6-(methylamino)purine start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain flow Analyze by Flow Cytometry stain->flow analyze Quantify Apoptotic Cell Population flow->analyze end End analyze->end Cell Cycle Analysis Workflow start Start treat Treat cells with 2-Chloro-6-(methylamino)purine start->treat fix Harvest and Fix Cells in 70% Ethanol treat->fix stain Stain with Propidium Iodide and RNase A fix->stain flow Analyze by Flow Cytometry stain->flow analyze Determine Cell Cycle Phase Distribution flow->analyze end End analyze->end

References

The Biological Activity of 2-Chloro-6-(methylamino)purine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Purine Analog with Therapeutic Potential

This technical guide provides a comprehensive overview of the biological activity of 2-Chloro-6-(methylamino)purine, a synthetic purine derivative with potential applications in therapeutic development, particularly in the field of oncology. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, quantitative biological data, and experimental evaluation of this class of compounds.

Introduction: The Therapeutic Promise of Purine Analogs

Purine analogs represent a cornerstone in the development of therapeutic agents, demonstrating a wide spectrum of biological activities, including antiviral, immunosuppressive, and anticancer effects. Their structural similarity to endogenous purines allows them to interfere with essential cellular processes such as DNA and RNA synthesis, cellular signaling, and energy metabolism. The substitution pattern on the purine ring is a key determinant of their biological targets and overall efficacy. 2-Chloro-6-(methylamino)purine, a member of the 2,6-disubstituted purine family, has emerged as a compound of interest due to its potential to modulate the activity of key enzymes involved in cell cycle regulation and proliferation.

Mechanism of Action: Targeting the Engine of Cell Proliferation

The primary mechanism of action for many purine analogs, including those structurally related to 2-Chloro-6-(methylamino)purine, involves the inhibition of cyclin-dependent kinases (CDKs).[1] CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the progression of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3]

Substituted purines can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of key substrates required for cell cycle transitions.[1] Specifically, the inhibition of CDK1 and CDK2 is a primary focus for cancer therapies, as these kinases are essential for the G1/S and G2/M transitions in the cell cycle.[1] The structural features of 2-Chloro-6-(methylamino)purine, with substitutions at the C2 and C6 positions, are critical for its interaction with the kinase domain.

Signaling Pathway Context:

The cell cycle is a tightly regulated process involving the sequential activation and inactivation of CDK-cyclin complexes. The inhibition of these complexes by compounds like 2-Chloro-6-(methylamino)purine can lead to cell cycle arrest and, ultimately, apoptosis in cancer cells.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Key Regulators G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 G1/S Transition CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S S Phase Progression CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2 G2/M Transition Purine_Analog 2-Chloro-6- (methylamino)purine Purine_Analog->CDK2_CyclinE Inhibition Purine_Analog->CDK2_CyclinA Purine_Analog->CDK1_CyclinB

Figure 1: Inhibition of Cell Cycle Progression by 2-Chloro-6-(methylamino)purine.

Quantitative Data on Biological Activity

Table 1: Antiproliferative Activity of 2,6-Disubstituted Purine Analogs against Human Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateMCF-7 (Breast)Not Specifiedsingle-digit micromolar[4]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateHCT-116 (Colon)Not Specifiedsingle-digit micromolar[4]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateA-375 (Melanoma)Not Specifiedsingle-digit micromolar[4]
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateMCF-7 (Breast)Not Specifiedsingle-digit micromolar[4]
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateHCT-116 (Colon)Not Specifiedsingle-digit micromolar[4]
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateA-375 (Melanoma)Not Specifiedsingle-digit micromolar[4]
2-(p-n-butylanilino)-2'-deoxyadenosineHeLa (Cervical)[3H]Thymidine Incorporation1[5]
N2-(p-n-butylphenyl)-2'-deoxyguanosineHeLa (Cervical)[3H]Thymidine Incorporation25[5]

Table 2: CDK Inhibitory Activity of 2,6-Disubstituted Purine Analogs

CompoundTargetIC50 (nM)Reference
6-cyclohexylmethoxy-2-(4′-sulfamoylanilino)purineCDK2/cyclin ANot Specified[6]
4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamideCDK2Not Specified[6]
RoscovitineCDK2/cyclin A45[7]
MilciclibCDK245[7]

Experimental Protocols

The evaluation of the biological activity of 2-Chloro-6-(methylamino)purine typically involves a series of in vitro assays to determine its antiproliferative effects and its ability to inhibit specific molecular targets.

Antiproliferative Activity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Treat with 2-Chloro-6- (methylamino)purine (various concentrations) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add Solubilization Solution (e.g., DMSO) incubation3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance data_analysis Data Analysis: Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Figure 2: Workflow for the MTT-based antiproliferative assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Chloro-6-(methylamino)purine. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

Cyclin-Dependent Kinase (CDK) Inhibition Assay

Biochemical assays are employed to directly measure the inhibitory effect of the compound on specific CDK-cyclin complexes.

CDK_Inhibition_Assay start Start: Prepare Assay Buffer add_components Add CDK/Cyclin Complex, Substrate (e.g., Histone H1), and 2-Chloro-6-(methylamino)purine start->add_components pre_incubation Pre-incubate add_components->pre_incubation initiate_reaction Initiate Reaction: Add ATP (γ-32P-ATP or cold ATP) pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction (e.g., add EDTA or spotting on filter paper) incubation->stop_reaction quantify Quantify Phosphorylation: - Scintillation Counting - Autoradiography - Kinase-Glo Assay stop_reaction->quantify data_analysis Data Analysis: Calculate IC50 quantify->data_analysis end End data_analysis->end

Figure 3: General workflow for a CDK inhibition assay.

Methodology:

  • Reaction Setup: In a microplate, combine the purified recombinant CDK/cyclin complex, a suitable substrate (e.g., Histone H1 or a specific peptide), and varying concentrations of 2-Chloro-6-(methylamino)purine in an appropriate kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-32P]ATP is used. For non-radiometric assays, unlabeled ATP is used, and phosphorylation is detected using specific antibodies or luminescence-based methods (e.g., ADP-Glo™).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose filter paper.

  • Detection and Quantification: Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter. For non-radiometric assays, the signal (e.g., luminescence or fluorescence) is measured using a plate reader.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

2-Chloro-6-(methylamino)purine belongs to a class of purine analogs with demonstrated potential as inhibitors of cyclin-dependent kinases, key regulators of the cell cycle. While direct quantitative data for this specific compound is limited in publicly available literature, the activity of structurally related molecules suggests that it likely possesses antiproliferative properties against cancer cells. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its biological activity.

Future research should focus on:

  • Quantitative Profiling: Determining the IC50 values of 2-Chloro-6-(methylamino)purine against a panel of cancer cell lines and a broad range of kinases to establish its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with its primary targets through techniques such as X-ray crystallography of the compound in complex with CDKs.

  • In Vivo Efficacy: Evaluating the antitumor activity of 2-Chloro-6-(methylamino)purine in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-Chloro-6-(methylamino)purine to optimize its potency, selectivity, and pharmacokinetic properties.

The continued investigation of 2-Chloro-6-(methylamino)purine and related purine analogs holds promise for the development of novel and effective cancer therapeutics.

References

In-Depth Technical Guide: Solubility and Stability of 2-Chloro-6-(methylamino)purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative data on the solubility and stability of 2-Chloro-6-(methylamino)purine is limited. This guide synthesizes the available information for this compound and its structural analogs to provide a comprehensive technical overview. The experimental protocols described are generalized methodologies based on established pharmaceutical testing guidelines.

Introduction

2-Chloro-6-(methylamino)purine is a purine derivative of significant interest in medicinal chemistry and drug discovery due to its potential as a scaffold for the development of various therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application in research and development, including formulation, analytical method development, and pharmacokinetic studies. This document provides a detailed examination of the known characteristics of 2-Chloro-6-(methylamino)purine and offers standardized protocols for its comprehensive evaluation.

Physicochemical Properties

Based on available data, 2-Chloro-6-(methylamino)purine is a solid compound at room temperature with a high melting point, suggesting a stable crystalline structure.

PropertyValueReference
Molecular Formula C₆H₆ClN₅
Molecular Weight 183.60 g/mol
Appearance Solid
Melting Point >300 °C

Solubility Profile

General Solubility Considerations for Purine Analogs

The solubility of purine derivatives is influenced by several factors:

  • pH: The presence of ionizable groups (amino and purine ring nitrogens) means that solubility is often significantly affected by the pH of the medium. In acidic conditions, the amino groups can be protonated, while in basic conditions, the purine ring protons can be removed, leading to increased solubility in aqueous solutions.

  • Solvent Polarity: The polarity of the solvent plays a crucial role. While sparingly soluble in non-polar organic solvents, purine analogs often show increased solubility in polar aprotic solvents like DMSO and DMF, as well as in protic solvents like ethanol and methanol, especially with heating.

  • Crystal Lattice Energy: A high melting point, as observed for 2-Chloro-6-(methylamino)purine, often correlates with high crystal lattice energy, which can lead to lower solubility.

Stability Profile

Detailed stability studies for 2-Chloro-6-(methylamino)purine are not publicly available. However, a study on the stability of a closely related nucleoside, 2-chloro-2'-deoxyadenosine, provides valuable insights into the potential degradation pathways and influential factors. The primary degradation route for this class of compounds under acidic conditions is hydrolysis of the glycosidic bond, and for the purine base itself, potential hydrolysis of the chloro-substituent.

Stability of the Analogous Compound 2-chloro-2'-deoxyadenosine

A study on 2-chloro-2'-deoxyadenosine revealed its stability profile at various pH values and temperatures. The compound was found to be stable at neutral and basic pH but demonstrated significant degradation under acidic conditions.[1]

pHTemperature (°C)Half-life (t₁/₂)Remaining Compound after 6h
1370.37 hours2% (after 2h)
2371.6 hours13%
Neutral & Basic37 - 80StableNot specified

Table based on data for 2-chloro-2'-deoxyadenosine and intended to be indicative for 2-Chloro-6-(methylamino)purine.[1]

This suggests that 2-Chloro-6-(methylamino)purine is likely to be most stable in neutral to basic aqueous solutions and may undergo degradation in acidic environments. The primary degradation product is anticipated to be 2-hydroxy-6-(methylamino)purine (a hypoxanthine derivative) or potentially deamination products under certain conditions.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of 2-Chloro-6-(methylamino)purine. These are based on standard pharmaceutical industry practices and regulatory guidelines.

Solubility Determination Protocol

This protocol outlines the equilibrium solubility assessment in various solvents.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vials with various solvents (e.g., Water, PBS pH 7.4, 0.1N HCl, Ethanol, DMSO) prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48h prep2->equil1 equil2 Allow to settle equil1->equil2 analysis1 Centrifuge or filter to remove undissolved solid equil2->analysis1 analysis2 Collect supernatant analysis1->analysis2 analysis3 Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis2->analysis3

Caption: A generalized workflow for determining the equilibrium solubility of 2-Chloro-6-(methylamino)purine.

Methodology:

  • Preparation: Accurately weigh an excess amount of 2-Chloro-6-(methylamino)purine into glass vials.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO)) to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the suspensions to settle. Centrifuge or filter the samples using a suitable syringe filter (e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.

  • Quantification: Dilute an aliquot of the clear supernatant with an appropriate solvent and quantify the concentration of 2-Chloro-6-(methylamino)purine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL.

Stability Testing Protocol

This protocol describes a systematic approach to evaluating the stability of 2-Chloro-6-(methylamino)purine under various stress conditions.

G Workflow for Stability Study cluster_setup Study Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis setup1 Prepare stock solution of the compound setup2 Aliquot into different stress conditions: - pH (e.g., 2, 7, 10) - Temperature (e.g., 4°C, 25°C, 40°C, 60°C) - Light (photostability chamber) setup1->setup2 incub1 Incubate samples under specified conditions setup2->incub1 incub2 Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours) incub1->incub2 analysis1 Analyze samples by a stability-indicating analytical method (e.g., HPLC-UV/MS) incub2->analysis1 analysis2 Quantify parent compound and detect degradation products analysis1->analysis2 analysis3 Calculate degradation rate and half-life analysis2->analysis3

Caption: A systematic workflow for assessing the stability of 2-Chloro-6-(methylamino)purine.

Methodology:

  • Solution Preparation: Prepare a stock solution of 2-Chloro-6-(methylamino)purine in a suitable solvent (e.g., a mixture of organic solvent and water).

  • Stress Conditions:

    • pH Stability: Dilute the stock solution into aqueous buffers of different pH values (e.g., pH 2, 7, and 10).

    • Temperature Stability: Incubate the buffered solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C, and 60 °C).

    • Photostability: Expose a solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term stability).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Quantify the remaining percentage of 2-Chloro-6-(methylamino)purine at each time point.

    • Identify and, if possible, quantify the major degradation products.

    • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant and half-life under each condition.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the scientific literature detailing the involvement of 2-Chloro-6-(methylamino)purine in specific signaling pathways. As a purine analog, it could potentially interact with a wide range of biological targets, including but not limited to:

  • Kinases: Many purine derivatives are known to be kinase inhibitors.

  • Purinergic Receptors: It may act as an agonist or antagonist at adenosine or P2Y receptors.

  • Enzymes of Nucleotide Metabolism: It could interfere with enzymes involved in purine biosynthesis or degradation.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. The logical relationship for its investigation would follow a standard drug discovery cascade.

G Drug Discovery Cascade for Purine Analogs cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials discover1 Compound Synthesis & Characterization discover2 High-Throughput Screening (Target-based or Phenotypic) discover1->discover2 preclin1 Lead Optimization (SAR Studies) discover2->preclin1 preclin2 In Vitro & In Vivo Pharmacology preclin1->preclin2 preclin3 ADME/Tox Studies preclin2->preclin3 clin1 Phase I preclin3->clin1 clin2 Phase II clin1->clin2 clin3 Phase III clin2->clin3

Caption: A logical workflow for the development of a purine analog like 2-Chloro-6-(methylamino)purine.

Conclusion

While specific quantitative data for the solubility and stability of 2-Chloro-6-(methylamino)purine remains to be fully elucidated in the public domain, this guide provides a comprehensive framework for its investigation. The provided physicochemical properties, along with data from analogous compounds, suggest that it is a stable, crystalline solid with pH-dependent solubility and potential instability in acidic conditions. The detailed experimental protocols offer a robust starting point for researchers to thoroughly characterize this promising molecule for its potential applications in drug discovery and development. Further studies are warranted to generate precise solubility and stability data and to explore its biological activity.

References

An In-depth Technical Guide on 2-Chloro-6-(methylamino)purine: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(methylamino)purine, a synthetic purine analogue. The document details its discovery and historical context, outlines common synthetic methodologies, and presents its known biological activities, with a particular focus on its role as a xanthine oxidase inhibitor. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and summarizing key quantitative data.

Introduction

2-Chloro-6-(methylamino)purine, also known as 2-chloro-N-methyl-9H-purin-6-amine, is a substituted purine derivative that has garnered interest in the scientific community for its biological activities. Its structure, characterized by a chlorine atom at the C2 position and a methylamino group at the C6 position of the purine ring, makes it a valuable tool in the study of purine metabolism and a potential scaffold for the development of therapeutic agents. This document aims to provide a detailed technical account of this compound, from its origins to its potential applications.

Discovery and History

The precise first synthesis of 2-Chloro-6-(methylamino)purine is not prominently documented in readily available academic literature, suggesting it may have emerged from broader synthetic explorations of purine derivatives rather than a targeted discovery effort. The synthesis of N6-substituted purines from 6-chloropurines has been a common strategy in medicinal chemistry for decades. The general approach involves the nucleophilic substitution of the chlorine atom at the 6-position of a purine ring with an amine.

The foundational work on the synthesis of 2-amino-6-chloropurine, a key precursor, has been described in various patents and publications. These methods often involve the chlorination of guanine or its derivatives. For instance, processes have been developed that involve reacting a 2,9-diacylated derivative of guanine with a chlorinating agent in the presence of a phase transfer catalyst[1]. Such precursors are crucial for the synthesis of a wide array of 6-substituted purine analogues, including 2-Chloro-6-(methylamino)purine.

Synthetic Methodologies

The synthesis of 2-Chloro-6-(methylamino)purine typically proceeds via the nucleophilic aromatic substitution of a di-chlorinated purine precursor. A common starting material is 2,6-dichloropurine.

General Synthetic Pathway

The most straightforward synthesis involves the reaction of 2,6-dichloropurine with methylamine. The greater reactivity of the chlorine atom at the C6 position compared to the C2 position allows for selective substitution.

SynthesisWorkflow Start 2,6-Dichloropurine Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent + Methylamine (CH3NH2) Reagent->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product 2-Chloro-6-(methylamino)purine Reaction->Product

A typical synthetic workflow for 2-Chloro-6-(methylamino)purine.
Experimental Protocol: Synthesis from 2,6-Dichloropurine

This protocol is a generalized procedure based on common methodologies for the synthesis of N6-substituted purines.

Materials:

  • 2,6-Dichloropurine

  • Methylamine solution (e.g., 40% in water or in a suitable organic solvent)

  • Ethanol (or another suitable solvent like isopropanol or THF)

  • Triethylamine (optional, as a base to neutralize HCl formed)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable eluents)

Procedure:

  • Dissolve 2,6-dichloropurine (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add methylamine solution (typically 1.1 to 2 equivalents) to the stirred solution. If using a salt form of methylamine, add triethylamine (1.1-1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 2-Chloro-6-(methylamino)purine as a solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Physicochemical Properties of 2-Chloro-6-(methylamino)purine

PropertyValueReference
CAS Number 82499-02-3[2][3][4][5][6]
Molecular Formula C₆H₆ClN₅[2][3][6]
Molecular Weight 183.60 g/mol [3]
Appearance Solid[3]
Melting Point >300 °C[3][5]

Biological Activity and Applications

The primary reported biological activity of 2-Chloro-6-(methylamino)purine is its role as an inhibitor of xanthine oxidase.

Inhibition of Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[7] Overproduction of uric acid can lead to hyperuricemia and gout. 2-Chloro-6-(methylamino)purine has been identified as a potent inhibitor of this enzyme.[2] It is structurally similar to allopurinol, a well-known xanthine oxidase inhibitor used in the treatment of gout.[2] The compound is believed to inhibit the enzyme by forming a noncompetitive complex, thereby preventing the production of uric acid.[2]

XanthineOxidaseInhibition cluster_pathway Purine Catabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 2-Chloro-6-(methylamino)purine Inhibitor->Inhibition1 Inhibitor->Inhibition2

Inhibition of the purine catabolism pathway by 2-Chloro-6-(methylamino)purine.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • 2-Chloro-6-(methylamino)purine (test compound)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of the test compound and allopurinol in DMSO. Further dilute with buffer to desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL buffer.

    • Control (No Inhibitor): 50 µL buffer, 50 µL xanthine solution, and 50 µL xanthine oxidase solution.

    • Test Compound: 50 µL of the test compound solution at various concentrations, 50 µL xanthine solution, and 50 µL xanthine oxidase solution.

    • Positive Control: 50 µL of allopurinol solution at various concentrations, 50 µL xanthine solution, and 50 µL xanthine oxidase solution.

  • Measurement:

    • Initiate the reaction by adding the xanthine oxidase solution.

    • Immediately measure the increase in absorbance at 295 nm over a period of 5-10 minutes at a constant temperature (e.g., 25 °C). The rate of uric acid formation is proportional to the rate of increase in absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) ] / (Ratecontrol - Rateblank) x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Table 2: Comparative Xanthine Oxidase Inhibitory Activities (Illustrative)

CompoundIC₅₀ (µM)Inhibition TypeReference
Allopurinol~7-9Competitive[7]
2-Chloro-6-(methylamino)purine Data not foundNoncompetitive[2]
Acacetin0.58Mixed-type[8]
Limonene37.69 (hypoxanthine as substrate)Not specified[9]

Note: The IC₅₀ values can vary depending on the assay conditions. The data for 2-Chloro-6-(methylamino)purine was not found in the searched literature and would require experimental determination.

Potential in Drug Development

As a potent inhibitor of xanthine oxidase, 2-Chloro-6-(methylamino)purine has been considered a lead compound for the development of new drugs to treat hyperuricemia and gout.[2] The development of non-purine-based xanthine oxidase inhibitors like febuxostat has been a focus in recent drug discovery to avoid some of the side effects associated with purine analogues. However, the study of purine-based inhibitors continues to be important for understanding the enzyme's active site and for developing novel therapeutic strategies.

Conclusion

2-Chloro-6-(methylamino)purine is a synthetic purine derivative with significant inhibitory activity against xanthine oxidase. While its precise historical discovery is not well-documented, its synthesis follows established principles of purine chemistry. Its biological activity makes it a valuable tool for research into purine metabolism and a potential starting point for the design of new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile, including its specific IC₅₀ value against xanthine oxidase and its effects on other cellular pathways. This guide provides a foundational resource for scientists and researchers working with this and related compounds.

References

2-Chloro-6-(methylamino)purine structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and biological activity of 2-Chloro-6-(methylamino)purine, a potent inhibitor of the enzyme xanthine oxidase.

Core Compound Information

2-Chloro-6-(methylamino)purine is a synthetic purine analogue that has garnered interest in the scientific community for its biological activities, primarily as an enzyme inhibitor.

Structure and Molecular Weight

The chemical structure of 2-Chloro-6-(methylamino)purine is characterized by a purine core with a chlorine atom at the 2-position and a methylamino group at the 6-position.

Chemical Structure:

Molecular Formula: C₆H₆ClN₅[1]

Molecular Weight: 183.60 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-6-(methylamino)purine is presented in the table below.

PropertyValueReference
CAS Number 82499-02-3[1]
Appearance Solid
Melting Point >300 °C
SMILES CNc1nc(Cl)nc2[nH]cnc12
InChI 1S/C6H6ClN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12)

Biological Activity: Inhibition of Xanthine Oxidase

2-Chloro-6-(methylamino)purine is a potent, non-competitive inhibitor of xanthine oxidase.[2][3] Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[4][5] The overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.[3]

Quantitative Inhibition Data

The inhibitory potency of 2-Chloro-6-(methylamino)purine against xanthine oxidase has been quantified and is compared with the well-known inhibitor, allopurinol.

CompoundIC₅₀ (μM)Inhibition TypeReference
2-Chloro-6-(methylamino)purine 10.19 ± 0.10Non-competitive[2][3]
Allopurinol 7.82 ± 0.12Competitive[2]

Signaling Pathway

The mechanism of action of 2-Chloro-6-(methylamino)purine is through the inhibition of the purine catabolism pathway. By blocking xanthine oxidase, it reduces the production of uric acid.

Purine_Catabolism_Inhibition Purine_Nucleotides Purine Nucleotides (AMP, GMP) Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid Xanthine->Uric_Acid XO XO Xanthine Oxidase Inhibitor 2-Chloro-6-(methylamino)purine Inhibitor->XO Inhibition

Caption: Inhibition of the purine catabolism pathway by 2-Chloro-6-(methylamino)purine.

Experimental Protocols

Synthesis of 2-Chloro-6-(methylamino)purine

General Reaction Scheme:

Synthesis_Scheme Methylamine Methylamine (CH3NH2) Product 2-Chloro-6-(methylamino)purine Methylamine->Product

Caption: General synthesis of 2-Chloro-6-(methylamino)purine.

Note: The reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized to achieve a good yield and purity of the final product.

In Vitro Xanthine Oxidase Inhibition Assay

The following is a general protocol for determining the inhibitory activity of 2-Chloro-6-(methylamino)purine against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • 2-Chloro-6-(methylamino)purine (test compound)

  • Allopurinol (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare stock solutions of 2-Chloro-6-(methylamino)purine and allopurinol in DMSO, and then dilute to various concentrations with phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Phosphate buffer and DMSO (without enzyme or substrate).

    • Control (100% activity): Phosphate buffer, xanthine oxidase solution, and DMSO.

    • Test Compound: Phosphate buffer, xanthine oxidase solution, and various concentrations of 2-Chloro-6-(methylamino)purine solution.

    • Positive Control: Phosphate buffer, xanthine oxidase solution, and various concentrations of allopurinol solution.

  • Reaction Initiation and Measurement:

    • Add the substrate (xanthine solution) to all wells to start the reaction.

    • Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes) using a spectrophotometer. The increase in absorbance corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and positive control using the following formula:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Workflow Diagram:

Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Set up 96-well Plate (Blank, Control, Test, Positive Control) A->B C Initiate Reaction (Add Substrate) B->C D Measure Absorbance at 295 nm (Kinetic Read) C->D E Calculate Reaction Rates D->E F Determine % Inhibition E->F G Calculate IC50 Value F->G

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

References

Spectroscopic Analysis of 2-Chloro-6-(methylamino)purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Chloro-6-(methylamino)purine, a purine derivative of interest in medicinal chemistry and drug discovery. The document outlines anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presents generalized experimental protocols for their acquisition, and includes a visual representation of the analytical workflow. This guide is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The anticipated ¹H and ¹³C NMR chemical shifts for 2-Chloro-6-(methylamino)purine are presented below. These values are estimated based on the known chemical shifts of the purine core and the influence of the chloro and methylamino substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-6-(methylamino)purine

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-87.8 - 8.2Singlet
N-H (amino)6.5 - 7.5 (broad)Singlet
C-H₃ (methyl)3.1 - 3.4Singlet
N-H (purine)12.0 - 13.0 (broad)Singlet

Note: The chemical shifts of N-H protons can be highly variable and are dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-6-(methylamino)purine

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2152 - 155
C-4150 - 153
C-5118 - 122
C-6158 - 161
C-8140 - 143
CH₃27 - 30
Mass Spectrometry (MS)

The expected mass spectrometry data for 2-Chloro-6-(methylamino)purine is detailed below. The molecular weight of 2-Chloro-6-(methylamino)purine (C₆H₆ClN₅) is 183.60 g/mol .

Table 3: Predicted Mass Spectrometry Data for 2-Chloro-6-(methylamino)purine

Ionm/z (expected)Description
[M+H]⁺184.03Protonated molecular ion
[M]⁺183.02Molecular ion
[M-CH₃]⁺168.00Loss of a methyl radical
[M-Cl]⁺148.05Loss of a chlorine radical
[C₅H₄N₅]⁺134.05Fragmentation of the purine ring

Experimental Protocols

The following sections provide generalized yet detailed methodologies for acquiring NMR and MS data for compounds such as 2-Chloro-6-(methylamino)purine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • 2-Chloro-6-(methylamino)purine sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 2-Chloro-6-(methylamino)purine sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS (0.03% v/v) to the solution to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Data Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a standard single-pulse experiment.

    • Apply a 90° pulse with a relaxation delay of 1-5 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak.

  • ¹³C NMR Data Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Apply a 30° pulse with a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

  • 2-Chloro-6-(methylamino)purine sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

  • Syringe pump or liquid chromatography system for sample introduction

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the 2-Chloro-6-(methylamino)purine sample (approximately 1-10 µg/mL) in a suitable high-purity solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature for ESI) to optimal values for the analyte.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.

    • Acquire the mass spectrum in full scan mode.

    • For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., the [M+H]⁺ ion) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Analyze the full scan spectrum to identify the molecular ion peak.

    • Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a chemical compound like 2-Chloro-6-(methylamino)purine.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation synthesis Chemical Synthesis of 2-Chloro-6-(methylamino)purine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation for NMR & MS purification->sample_prep nmr_acq NMR Data Acquisition (1H, 13C) sample_prep->nmr_acq ms_acq MS Data Acquisition (Full Scan, MS/MS) sample_prep->ms_acq nmr_proc NMR Data Processing & Spectral Analysis nmr_acq->nmr_proc ms_proc MS Data Processing & Fragmentation Analysis ms_acq->ms_proc structure_elucidation Structural Elucidation & Verification nmr_proc->structure_elucidation ms_proc->structure_elucidation

Spectroscopic Analysis Workflow

The diagram above outlines the key stages from the initial synthesis of the target compound to its final structural confirmation using NMR and MS techniques. This systematic approach ensures the purity and correct identification of the synthesized molecule, which is crucial for subsequent applications in research and development.

Potential Therapeutic Targets of 2-Chloro-6-(methylamino)purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-(methylamino)purine is a synthetic purine analogue that has demonstrated significant potential as a therapeutic agent. This technical guide provides an in-depth analysis of its primary molecular target, xanthine oxidase, and explores the broader therapeutic context of purine analogues. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and development efforts.

Introduction

Purine analogues represent a cornerstone in the development of therapeutic agents, with applications ranging from oncology to immunology.[1] These molecules mimic endogenous purines, allowing them to interact with a wide array of biological targets, including enzymes involved in nucleic acid synthesis and metabolism. 2-Chloro-6-(methylamino)purine is a notable member of this class, distinguished by its potent inhibitory activity against xanthine oxidase, a critical enzyme in the purine degradation pathway.[2][3] Its structural similarity to allopurinol, a clinically approved xanthine oxidase inhibitor, underscores its potential in the management of hyperuricemia and related conditions such as gout.[2] This guide focuses on the established therapeutic target of 2-Chloro-6-(methylamino)purine, presenting the available quantitative data and experimental protocols to facilitate further investigation into its therapeutic utility.

Primary Therapeutic Target: Xanthine Oxidase

The most well-characterized therapeutic target of 2-Chloro-6-(methylamino)purine is xanthine oxidase (XO).[2][3] XO is a key enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints and kidneys, causing the painful inflammatory condition known as gout. By inhibiting xanthine oxidase, 2-Chloro-6-(methylamino)purine effectively reduces the production of uric acid, representing a promising strategy for the treatment of hyperuricemia.

Mechanism of Action

Kinetic studies have revealed that 2-Chloro-6-(methylamino)purine acts as a non-competitive inhibitor of xanthine oxidase.[2][3] This mode of inhibition indicates that the compound does not bind to the active site of the enzyme where the substrate (xanthine) binds. Instead, it is proposed to bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[2] This non-competitive mechanism is a significant characteristic that can influence its pharmacological profile.

Quantitative Data

The inhibitory potency of 2-Chloro-6-(methylamino)purine against xanthine oxidase has been quantified and is presented below in comparison to the well-established inhibitor, allopurinol.

CompoundTargetIC50 (µM)Inhibition TypeReference
2-Chloro-6-(methylamino)purine Xanthine Oxidase10.19 ± 0.10Non-competitive[2][3]
AllopurinolXanthine Oxidase7.82 ± 0.12Competitive[2]

Signaling Pathway

The inhibition of xanthine oxidase by 2-Chloro-6-(methylamino)purine directly impacts the purine degradation pathway. The following diagram illustrates this pathway and the point of inhibition.

Purine_Metabolism Purine Degradation Pathway and Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid XanthineOxidase Xanthine Oxidase Inhibitor 2-Chloro-6- (methylamino)purine Inhibitor->XanthineOxidase Non-competitive Inhibition

Caption: Inhibition of the purine degradation pathway by 2-Chloro-6-(methylamino)purine.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the inhibitory activity of 2-Chloro-6-(methylamino)purine on xanthine oxidase, adapted from the procedures described by Hsieh et al., 2007.[2]

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Chloro-6-(methylamino)purine against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • 2-Chloro-6-(methylamino)purine (test compound)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in potassium phosphate buffer.

    • Dissolve 2-Chloro-6-(methylamino)purine and allopurinol in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve a range of test concentrations.

  • Assay Reaction:

    • In a 96-well UV-transparent microplate, add the following to each well:

      • Phosphate buffer

      • Xanthine oxidase solution

      • Test compound solution at various concentrations (or allopurinol for positive control, or vehicle for negative control).

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine solution to each well.

  • Data Collection:

    • Immediately measure the absorbance at 295 nm at regular intervals for a set period to determine the rate of uric acid formation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro xanthine oxidase inhibition assay.

XanthineOxidase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Xanthine Oxidase - Xanthine - Test Compound - Buffer prep_dilutions Create Serial Dilutions of Test Compound prep_reagents->prep_dilutions mix_components Mix Enzyme, Buffer, and Test Compound prep_dilutions->mix_components pre_incubate Pre-incubate at 25°C for 15 minutes mix_components->pre_incubate add_substrate Add Xanthine Substrate to Initiate Reaction pre_incubate->add_substrate measure_absorbance Measure Absorbance at 295 nm add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General workflow for determining the IC50 of a xanthine oxidase inhibitor.

Broader Therapeutic Potential and Future Directions

While the primary established target of 2-Chloro-6-(methylamino)purine is xanthine oxidase, the broader class of purine analogues is known to interact with a variety of other enzymes, including cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Although no specific data currently links 2-Chloro-6-(methylamino)purine to CDK inhibition, its purine scaffold suggests that this is a potential area for future investigation. Screening of 2-Chloro-6-(methylamino)purine against a panel of kinases could reveal novel therapeutic targets and expand its potential applications beyond the treatment of hyperuricemia.

Conclusion

2-Chloro-6-(methylamino)purine is a potent, non-competitive inhibitor of xanthine oxidase with a demonstrated potential for the treatment of hyperuricemia. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in this compound. Further studies to explore its activity against other potential targets, such as cyclin-dependent kinases, are warranted and could unveil new therapeutic opportunities for this promising purine analogue.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-6-(methylamino)purine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogs represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, most notably cancer. The 2,6-disubstituted purine core is a common feature in many developed kinase inhibitors. While specific kinase inhibition data for 2-Chloro-6-(methylamino)purine is not extensively available in public literature, this document provides detailed protocols and application notes based on the activity of closely related 2-chloro-6-substituted purine analogs, which are known to target cyclin-dependent kinases (CDKs).

This document will serve as a comprehensive guide for utilizing 2-Chloro-6-(methylamino)purine and its analogs in kinase inhibition assays. It includes protocols for both biochemical and cell-based assays, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of purine analogs is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activity of a representative 2-substituted-6-(3-chloroanilino)purine derivative against key cell cycle kinases, demonstrating the potential of this class of compounds.

Kinase TargetRepresentative InhibitorIC50 (µM)
CDK2[6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine]0.3[1]
CDK4[6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine]>10[1]

Note: The data presented is for a structurally related compound and should be considered representative for the 2-chloro-6-substituted purine scaffold.

Signaling Pathway Visualization

Cyclin-dependent kinases are central regulators of cell cycle progression. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. The diagram below illustrates the role of CDK2 in the G1/S phase transition of the cell cycle, a key pathway targeted by purine-based inhibitors.

CDK_Pathway CDK2 Signaling in G1/S Transition cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 pRB_E2F pRB-E2F Complex CyclinD_CDK46->pRB_E2F phosphorylates pRB pRB_p Phosphorylated pRB pRB_E2F->pRB_p S_Phase_Genes S-Phase Gene Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRB_p further phosphorylates pRB Inhibitor 2-Chloro-6-(methylamino)purine (or related analog) Inhibitor->CyclinE_CDK2 Inhibition E2F Free E2F pRB_p->E2F releases E2F->S_Phase_Genes activates

Inhibition of CDK2 by purine analogs can halt cell cycle progression.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the kinase inhibitory activity of 2-Chloro-6-(methylamino)purine.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay determines the direct inhibitory effect of a compound on a purified kinase by measuring ATP consumption. A decrease in kinase activity results in a higher ATP concentration, leading to a stronger luminescent signal.

Materials:

  • 2-Chloro-6-(methylamino)purine

  • Purified recombinant kinase (e.g., CDK2/cyclin E)

  • Kinase-specific substrate (e.g., Histone H1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Experimental Workflow:

Workflow for the in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-Chloro-6-(methylamino)purine in 100% DMSO. Create a serial dilution series in the kinase assay buffer to achieve final assay concentrations (e.g., 0.01 µM to 100 µM).

  • Reaction Setup: In a white, opaque 96-well plate, add the following to each well:

    • 5 µL of diluted inhibitor or vehicle control (DMSO in assay buffer).

    • 10 µL of 2.5x kinase/substrate mixture.

    • Pre-incubate for 10 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding 10 µL of 2.5x ATP solution. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection: Equilibrate the plate and the ATP detection reagent to room temperature. Add 25 µL of the detection reagent to each well.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Western Blot Assay for Target Inhibition

This protocol assesses the effect of the inhibitor on a specific signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate of the target kinase.

Materials:

  • Cancer cell line with active CDK signaling (e.g., MCF-7, U2OS)

  • 2-Chloro-6-(methylamino)purine

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of 2-Chloro-6-(methylamino)purine (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-Rb) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition to determine the dose-dependent inhibition of substrate phosphorylation.

Conclusion

2-Chloro-6-(methylamino)purine belongs to a class of compounds with demonstrated potential as kinase inhibitors, particularly targeting CDKs. The protocols and data provided in these application notes offer a robust framework for researchers to investigate the inhibitory activity of this and related purine analogs. By employing both biochemical and cell-based assays, a comprehensive understanding of the compound's potency, selectivity, and mechanism of action can be achieved, facilitating its evaluation as a potential therapeutic agent.

References

2-Chloro-6-(methylamino)purine: A Chemical Probe for Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(methylamino)purine is a synthetic purine derivative that holds significant potential as a chemical probe for interrogating cellular signaling pathways. Its structural similarity to endogenous purines, the building blocks of DNA and RNA, and key signaling molecules like ATP, allows it to interact with a variety of biological targets. This document provides detailed application notes and experimental protocols for the use of 2-Chloro-6-(methylamino)purine as a chemical probe, with a particular focus on its potential as a kinase inhibitor and its effects on cell cycle progression. While direct quantitative data for this specific compound is limited in publicly available literature, the provided protocols and data from closely related purine analogs offer a strong framework for its application and characterization.

Principle of Action

As a purine analog, 2-Chloro-6-(methylamino)purine is predicted to function as a competitive inhibitor of enzymes that utilize purines as substrates, most notably ATP-dependent protein kinases. By occupying the ATP-binding pocket of these kinases, the compound can block downstream phosphorylation events, thereby inhibiting signal transduction pathways that regulate critical cellular processes such as cell cycle progression, proliferation, and apoptosis. The purine scaffold is a common feature in many known kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs).

Data Presentation

Due to the limited availability of specific kinase inhibition data for 2-Chloro-6-(methylamino)purine in the reviewed literature, the following table presents IC50 values for structurally related purine analogs to illustrate the potential potency and selectivity profile of this class of compounds. Researchers are strongly encouraged to perform their own kinase screening assays to determine the specific activity of 2-Chloro-6-(methylamino)purine.

Table 1: Kinase and Cell Growth Inhibition by Purine Analogs

CompoundTarget/Cell LineIC50 (µM)Reference
6-MethylpurineCEM (Cell Growth)9[1]
2,6-dichloro-9H-purine derivative (30)MCF-7 (Cell Growth)single-digit µM[2]
2,6-dichloro-9H-purine derivative (30)HCT-116 (Cell Growth)single-digit µM[2]
2,6-dichloro-9H-purine derivative (30)A-375 (Cell Growth)single-digit µM[2]
2,6-dichloro-9H-purine derivative (30)G-361 (Cell Growth)single-digit µM[2]
Reversine (a 2,6-diamino-substituted purine)Aurora KinasesPotent Inhibition[3]

Experimental Protocols

The following protocols are adapted from established methodologies for characterizing kinase inhibitors and can be applied to 2-Chloro-6-(methylamino)purine.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of 2-Chloro-6-(methylamino)purine to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • 2-Chloro-6-(methylamino)purine

  • Purified recombinant kinase of interest (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate peptide

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP solution

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-6-(methylamino)purine in DMSO. Perform a serial dilution in kinase assay buffer to generate a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • To each well of the assay plate, add 5 µL of the diluted compound or vehicle (DMSO in assay buffer).

    • Add 10 µL of the kinase/substrate mixture (pre-diluted in kinase assay buffer to a 2.5x final concentration).

    • Incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction: Add 10 µL of 2.5x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 25 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Compound Add Compound/Vehicle to Plate Compound_Prep->Add_Compound Kinase_Mix Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Mix->Add_Kinase ATP_Sol ATP Solution Add_ATP Initiate Reaction with ATP ATP_Sol->Add_ATP Add_Compound->Add_Kinase Incubate1 Incubate (10 min) Add_Kinase->Incubate1 Incubate1->Add_ATP Incubate2 Incubate (60 min at 30°C) Add_ATP->Incubate2 Add_Detection Add ATP Detection Reagent Incubate2->Add_Detection Incubate3 Incubate (10 min) Add_Detection->Incubate3 Measure Measure Luminescence Incubate3->Measure Calculate Calculate IC50 Measure->Calculate G cluster_cell_prep Cell Preparation & Treatment cluster_harvest Harvesting & Fixation cluster_staining Staining & Analysis Seed_Cells Seed Cells Treat_Compound Treat with Compound Seed_Cells->Treat_Compound Harvest_Cells Harvest Cells Treat_Compound->Harvest_Cells Fix_Ethanol Fix with 70% Ethanol Harvest_Cells->Fix_Ethanol Stain_PI Stain with PI/RNase A Fix_Ethanol->Stain_PI Analyze_Flow Analyze by Flow Cytometry Stain_PI->Analyze_Flow Data_Analysis Determine Cell Cycle Phases Analyze_Flow->Data_Analysis G cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Arrest G1/S Arrest Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE Cyclin E CyclinE_CDK2 Cyclin E-CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication pRb p-Rb CyclinE_CDK2->pRb phosphorylates E2F E2F Rb->E2F inhibits E2F->CyclinE promotes transcription E2F->DNA_Replication promotes pRb->E2F releases Probe 2-Chloro-6- (methylamino)purine Probe->CDK46 inhibits Probe->CDK2 inhibits Arrest->DNA_Replication blocks

References

Application Notes and Protocol for the Use of 2-Chloro-6-(methylamino)purine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(methylamino)purine is a purine analog with known biological activities, including the inhibition of xanthine oxidase.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for the solubilization of 2-Chloro-6-(methylamino)purine, preparation of stock and working solutions, and guidance on storage and use in cell culture experiments. Adherence to this protocol will help ensure the compound's stability and minimize potential artifacts from poor solubility or degradation.

Data Presentation

Solubility and Stock Solution Parameters

Quantitative solubility data for 2-Chloro-6-(methylamino)purine in common cell culture solvents is not extensively published. However, based on protocols for similar purine analogs, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[2][3]

ParameterValue/RecommendationSource
Recommended Solvent Dimethyl Sulfoxide (DMSO), cell culture grade[2][3]
Recommended Stock Concentration 10 mM[2][4]
Final DMSO Concentration in Culture ≤ 0.5% (ideally ≤ 0.1%)[2]
Storage of Stock Solution -20°C or -80°C in single-use aliquots[3]
Molecular Weight 183.60 g/mol
Stability of Stock Solutions

Proper storage is crucial to maintain the integrity of the 2-Chloro-6-(methylamino)purine stock solution.

ConditionRecommendationRationaleSource
Storage Temperature -20°C for short-term, -80°C for long-termMinimizes degradation[3]
Aliquoting Store in small, single-use volumesAvoids repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[3][5][3]
Light Exposure Store in light-protected tubes (e.g., amber vials)Prevents photodegradation[3]
Stability in DMSO at -20°C Generally stable for ≥ 6 months for most purine analogsProvides a general guideline for stability[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 2-Chloro-6-(methylamino)purine.

Materials:

  • 2-Chloro-6-(methylamino)purine powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protected microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, DMSO-compatible 0.22 µm syringe filter (optional)

Procedure:

  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of 2-Chloro-6-(methylamino)purine (MW: 183.60 g/mol ) is calculated as follows:

      • Mass (mg) = 10 mmol/L * 0.001 L * 183.60 g/mol * 1000 mg/g = 1.836 mg

  • Weighing the Compound:

    • In a sterile environment (e.g., a biological safety cabinet), accurately weigh 1.836 mg of 2-Chloro-6-(methylamino)purine powder and transfer it to a sterile, light-protected 1.5 mL microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the compound.

    • Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • If the compound does not fully dissolve, brief sonication or gentle warming to 37°C may aid in dissolution.[3]

  • Sterilization (Optional):

    • If the stock solution was not prepared under strict aseptic conditions, it can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter into a new sterile, light-protected tube.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration in cell culture medium. A final concentration of 10 µM is used as an example.

Materials:

  • 10 mM stock solution of 2-Chloro-6-(methylamino)purine in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw the Stock Solution:

    • Thaw one aliquot of the 10 mM stock solution at room temperature. Once thawed, vortex gently to ensure homogeneity.

  • Serial Dilution (Recommended):

    • To minimize precipitation, it is recommended to perform a serial dilution rather than a single large dilution.[2]

    • Intermediate Dilution (1:100): Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. Mix gently by pipetting.

    • Final Dilution (1:10): Add the required volume of the 100 µM intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the working solution. This is crucial to distinguish the effects of the compound from the effects of the solvent.

  • Immediate Use:

    • Use the freshly prepared working solution immediately for your cell culture experiments to avoid potential degradation or precipitation in the aqueous medium.

Visualizations

Dissolution_Workflow Workflow for Preparing 2-Chloro-6-(methylamino)purine for Cell Culture cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (e.g., 10 µM) weigh 1. Weigh 1.836 mg of 2-Chloro-6-(methylamino)purine add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate until fully dissolved add_dmso->dissolve sterilize 4. (Optional) Filter sterilize (0.22 µm filter) dissolve->sterilize aliquot 5. Aliquot into single-use tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 1. Thaw stock solution aliquot store->thaw intermediate_dilution 2. Prepare 100 µM intermediate dilution in pre-warmed medium thaw->intermediate_dilution final_dilution 3. Prepare 10 µM final dilution in pre-warmed medium intermediate_dilution->final_dilution use 4. Use immediately in cell culture final_dilution->use

Caption: Workflow for preparing 2-Chloro-6-(methylamino)purine solutions.

Troubleshooting_Precipitation Troubleshooting Precipitation Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions precipitation Precipitation observed upon dilution in aqueous medium cause1 Poor aqueous solubility precipitation->cause1 cause2 Low temperature of medium precipitation->cause2 cause3 High final DMSO concentration precipitation->cause3 solution1 Perform serial dilutions cause1->solution1 solution2 Pre-warm medium to 37°C cause2->solution2 solution3 Keep final DMSO concentration ≤ 0.1% cause3->solution3

Caption: Troubleshooting guide for precipitation issues.

References

Applications of 2-Chloro-6-(methylamino)purine in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(methylamino)purine is a synthetic purine derivative that has garnered interest in antiviral research due to its structural similarity to endogenous purines, which are essential building blocks for viral nucleic acid synthesis. As a nucleoside analog, its potential lies in the ability to interfere with viral replication processes. This document provides an overview of its applications, summarizes available antiviral activity data, and presents detailed protocols for its evaluation in a research setting. The primary mechanism of action for many purine analogs involves the inhibition of viral RNA or DNA polymerases, thereby halting the replication of the viral genome.

Antiviral Activity

Derivatives of 2-amino-6-substituted purines, including compounds structurally related to 2-Chloro-6-(methylamino)purine, have demonstrated inhibitory effects against a range of viruses. Notably, activity has been reported against Herpes Simplex Virus (HSV-1), Dengue virus (DENV), and Zika virus (ZIKV).[1][2] The antiviral efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of viral activity, and the 50% cytotoxic concentration (CC50), which indicates the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to IC50, known as the Selectivity Index (SI), is a critical measure of the compound's therapeutic window.

Quantitative Data Summary

The following table summarizes the reported in vitro antiviral activity and cytotoxicity of a derivative of 2-Chloro-6-(methylamino)purine.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
3-((2-(methylamino)-9H-purin-6-yl)amino)benzoic acid (a derivative)Zika Virus (ZIKV)Vero>100>100-[2]
2-amino-6-(methylamino)purine derivativesHerpes Simplex Virus 1 (HSV-1)---Significant Activity[1]

Note: Data for the specific compound 2-Chloro-6-(methylamino)purine is limited in publicly available literature. The data presented is for a structurally related derivative to indicate the potential antiviral activity of this class of compounds.

Mechanism of Action

The presumed mechanism of action for 2-Chloro-6-(methylamino)purine as an antiviral agent is based on its function as a purine nucleoside analog. Upon entry into a host cell, it is likely phosphorylated by cellular kinases to its triphosphate form. This activated metabolite can then compete with the natural purine nucleoside triphosphates (e.g., ATP or GTP) for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[3][4] Incorporation of the analog can lead to chain termination, as it may lack the necessary 3'-hydroxyl group for the addition of the next nucleotide, or it may disrupt the polymerase's function, thereby inhibiting viral replication.[3]

Mechanism_of_Action cluster_cell Host Cell Compound 2-Chloro-6- (methylamino)purine Phosphorylated_Compound Active Triphosphate Metabolite Compound->Phosphorylated_Compound Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase Phosphorylated_Compound->Viral_Polymerase Competitive Binding Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome Inhibition Inhibition Viral_Polymerase->Inhibition

Caption: Hypothetical mechanism of action for 2-Chloro-6-(methylamino)purine.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of 2-Chloro-6-(methylamino)purine.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

Materials:

  • Host cell line (e.g., Vero, A549)

  • 96-well cell culture plates

  • Complete cell culture medium

  • 2-Chloro-6-(methylamino)purine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Prepare serial dilutions of 2-Chloro-6-(methylamino)purine in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

  • After 24 hours, remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell-only controls (medium only) and vehicle controls (medium with the highest concentration of DMSO).

  • Incubate the plates for the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay measures the ability of the compound to inhibit the formation of viral plaques.

Materials:

  • Confluent host cell monolayers in 6- or 12-well plates

  • Virus stock of known titer

  • Serum-free medium for viral infection

  • 2-Chloro-6-(methylamino)purine

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) for fixing cells

  • PBS

Protocol:

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • During the adsorption period, prepare serial dilutions of 2-Chloro-6-(methylamino)purine in the overlay medium.

  • After adsorption, remove the virus inoculum and wash the cells with PBS.

  • Add 2 mL of the overlay medium containing the different concentrations of the compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed host cells in multi-well plates Start->Seed_Cells Infect_Cells Infect cells with virus Seed_Cells->Infect_Cells Add_Compound Add serial dilutions of 2-Chloro-6-(methylamino)purine in overlay medium Infect_Cells->Add_Compound Incubate Incubate for plaque development Add_Compound->Incubate Fix_Stain Fix and stain cells Incubate->Fix_Stain Count_Plaques Count plaques Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a Plaque Reduction Assay.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.

Materials:

  • Host cell line in 24- or 48-well plates

  • Virus stock

  • 2-Chloro-6-(methylamino)purine

  • Complete cell culture medium

  • 96-well plates for virus titration

  • Equipment for TCID50 (Tissue Culture Infectious Dose 50) or plaque assay

Protocol:

  • Seed cells in multi-well plates and allow them to form a confluent monolayer.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of 2-Chloro-6-(methylamino)purine.

  • Incubate the plates for a single viral replication cycle (e.g., 24-48 hours).

  • Harvest the cell culture supernatant (and/or cell lysates, depending on the virus).

  • Perform serial dilutions of the harvested virus and titrate the amount of infectious virus in each sample using a TCID50 assay or a plaque assay on fresh cell monolayers.

  • Calculate the virus titer for each compound concentration.

  • Determine the IC50 value as the concentration of the compound that reduces the virus yield by 50% compared to the untreated virus control.

Logical Workflow for Antiviral Screening

The process of evaluating a novel compound like 2-Chloro-6-(methylamino)purine for antiviral activity follows a logical progression from initial toxicity screening to confirmation of antiviral efficacy and preliminary mechanism of action studies.

Antiviral_Screening_Workflow Start Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Assay (CC50) Start->Cytotoxicity Primary_Screen Primary Antiviral Screen (e.g., CPE Inhibition Assay) Start->Primary_Screen Cytotoxicity->Primary_Screen Inform concentration range Confirmatory_Assay Confirmatory Assay (Plaque or Yield Reduction) Primary_Screen->Confirmatory_Assay Active 'Hits' Dose_Response Dose-Response Analysis (IC50) Confirmatory_Assay->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Polymerase Assay) Dose_Response->Mechanism_Study Potent & Selective Compounds End Lead Compound Identification Mechanism_Study->End

References

Application Notes and Protocols for 2-Chloro-6-(methylamino)purine in Purinergic Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(methylamino)purine is a purine derivative that serves as a crucial scaffold in the development of potent and selective ligands for purinergic receptors. While this compound itself is not extensively characterized as a direct agonist or antagonist, its structural motif is integral to the design of highly effective antagonists for the P2Y1 receptor, a key player in platelet aggregation, neurotransmission, and inflammation. These application notes provide a comprehensive overview of the utility of 2-Chloro-6-(methylamino)purine-based compounds in studying purinergic signaling, complete with detailed experimental protocols.

Purinergic signaling involves the activation of purinergic receptors by extracellular nucleotides (ATP, ADP, UTP, UDP) and nucleosides (adenosine). These receptors are broadly classified into P1 (adenosine) and P2 (nucleotide) receptors, with the latter being further subdivided into ionotropic P2X and metabotropic P2Y receptors. Understanding the function of these receptors is critical for the development of therapeutics for a wide range of diseases, including thrombosis, chronic pain, and cancer.

Mechanism of Action and Receptor Selectivity

The 2-chloro-6-(methylamino)purine core is a key component of several well-characterized P2Y1 receptor antagonists. The primary mechanism of action for these antagonists is competitive binding to the P2Y1 receptor, thereby blocking the binding of its endogenous agonist, adenosine diphosphate (ADP).

A notable example is the compound (1′R,2′S,4′S,5′S)-4-(2-chloro-6-methylamino-purin-9-yl)-1-[(phosphato)-methyl]-2-(phosphato)-bicyclo[3.1.0]-hexane, also known as MRS2279. This molecule incorporates the 2-chloro-6-(methylamino)purine moiety and demonstrates high-affinity antagonism at the P2Y1 receptor.[1] An even more potent analog, MRS2500, where the 2-chloro group is replaced by iodine, exhibits a binding affinity (Ki) of 0.78 nM for the P2Y1 receptor, highlighting the importance of this substituted purine scaffold for potent receptor interaction.[1]

The selectivity profile of compounds derived from 2-Chloro-6-(methylamino)purine is a key advantage. For instance, MRS2279 and MRS2500 show high selectivity for the P2Y1 receptor over other P2Y receptor subtypes.[1] This specificity is crucial for dissecting the physiological and pathological roles of the P2Y1 receptor without confounding effects from other purinergic receptors.

Data Presentation

The following table summarizes the pharmacological data for representative compounds containing the 2-chloro-6-methylamino-purine scaffold or its close analogs, demonstrating their potency and selectivity for the P2Y1 receptor.

Compound NameReceptor TargetPotency (Ki)Selectivity ProfileReference
MRS2500 P2Y10.78 nMHighly selective for P2Y1 over other P2Y subtypes.[1]
MRS2279 P2Y1Potent AntagonistHighly selective for P2Y1 over other P2Y subtypes.[1]

Mandatory Visualizations

Signaling Pathway of P2Y1 Receptor and Point of Intervention

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates Antagonist 2-Chloro-6-(methylamino)purine -based Antagonist Antagonist->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Caption: P2Y1 receptor signaling and antagonist intervention.

Experimental Workflow for Characterizing a Novel 2-Chloro-6-(methylamino)purine Derivative

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Characterization cluster_analysis Data Analysis and Conclusion Compound Synthesize Novel 2-Chloro-6-(methylamino)purine Derivative Binding_Assay Radioligand Binding Assay (Determine Ki at P2Y1) Compound->Binding_Assay cAMP_Assay cAMP Functional Assay (Assess Gαi/s coupling) Compound->cAMP_Assay Calcium_Assay Calcium Imaging Assay (Assess Gαq coupling) Compound->Calcium_Assay Analysis Analyze Potency, Selectivity, and Mechanism of Action Binding_Assay->Analysis cAMP_Assay->Analysis Calcium_Assay->Analysis Conclusion Determine Utility as a P2Y1 Receptor Probe Analysis->Conclusion

Caption: Workflow for characterizing new purinergic ligands.

Experimental Protocols

Radioligand Binding Assay for P2Y1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as a derivative of 2-Chloro-6-(methylamino)purine, for the P2Y1 receptor.

Materials:

  • Membrane Preparation: Cell membranes expressing the human P2Y1 receptor.

  • Radioligand: [³H]-MRS2500 or another suitable P2Y1-selective radiolabeled antagonist.

  • Test Compound: Novel 2-Chloro-6-(methylamino)purine derivative.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known P2Y1 antagonist like MRS2500.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Addition of Components:

    • Total Binding: Add radioligand and vehicle control.

    • Non-specific Binding: Add radioligand and the non-specific binding control.

    • Competition Binding: Add radioligand and varying concentrations of the test compound.

  • Membrane Addition: Add the P2Y1 receptor-expressing membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

Functional Assay: Measurement of Intracellular Calcium Mobilization

This protocol assesses the functional activity of a test compound as an antagonist of the Gq-coupled P2Y1 receptor by measuring changes in intracellular calcium levels.

Materials:

  • Cells stably expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • P2Y1 Agonist: ADP or 2-MeSADP.

  • Test Compound: Novel 2-Chloro-6-(methylamino)purine derivative.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the P2Y1-expressing cells into the microplates and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Pre-incubation: Add varying concentrations of the test compound (antagonist) to the wells and incubate for 10-20 minutes.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Inject the P2Y1 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Continue to record the fluorescence intensity for 1-3 minutes to capture the calcium transient.

  • Data Analysis: Determine the inhibitory effect of the test compound by measuring the reduction in the agonist-induced calcium response. Calculate the IC50 value from the concentration-response curve.

Functional Assay: cAMP Accumulation for Selectivity Profiling

This protocol is used to assess the selectivity of the test compound by examining its effect on Gs- or Gi-coupled purinergic receptors, which modulate cyclic AMP (cAMP) levels. P2Y1 is Gq-coupled and does not directly modulate cAMP. This assay is therefore useful to test for off-target effects on other P2Y subtypes (e.g., P2Y12, which is Gi-coupled).

Materials:

  • Cells expressing a Gi-coupled P2Y receptor (e.g., P2Y12).

  • cAMP Assay Kit: (e.g., LANCE, HTRF, or GloSensor).

  • Stimulation Buffer: As recommended by the assay kit manufacturer, often containing a phosphodiesterase inhibitor like IBMX.

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • P2Y12 Agonist: 2-MeSADP.

  • Test Compound: Novel 2-Chloro-6-(methylamino)purine derivative.

  • White, opaque 384-well plates.

  • Luminescence or fluorescence plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the cells expressing the Gi-coupled receptor into the microplates.

  • Compound and Agonist Addition:

    • Add the test compound at various concentrations.

    • Add the P2Y12 agonist.

    • Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for the time recommended by the assay kit manufacturer.

  • Detection: Add the cAMP detection reagents according to the kit's instructions and incubate.

  • Measurement: Read the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis: A potent P2Y12 agonist will inhibit forskolin-stimulated cAMP production. An antagonist will reverse this inhibition. Determine if the test compound has any effect on the agonist-induced inhibition of cAMP accumulation to assess its selectivity.

Conclusion

2-Chloro-6-(methylamino)purine is a valuable chemical scaffold for the development of selective antagonists of the P2Y1 purinergic receptor. The application of the detailed protocols provided herein will enable researchers to effectively characterize novel compounds based on this structure and to further elucidate the role of P2Y1 signaling in health and disease. The high potency and selectivity of antagonists derived from this purine core make them powerful tools for both basic research and as starting points for drug discovery programs targeting purinergic pathways.

References

Application Notes and Protocols for 2-Chloro-6-(methylamino)purine as a Precursor for Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(methylamino)purine is a key heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of nucleoside analogs. These synthetic nucleosides are of significant interest in medicinal chemistry and drug discovery due to their potential therapeutic applications as antiviral, anticancer, and receptor-modulating agents. The structural modifications enabled by this precursor, particularly at the 2 and 6 positions of the purine ring, allow for the fine-tuning of biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the use of 2-Chloro-6-(methylamino)purine in the generation of novel nucleoside analogs.

Data Presentation

Table 1: Anticancer Activity of N6-Substituted Adenosine Analogs

The following table summarizes the cytotoxic effects of various N6-substituted adenosine analogs on different cancer cell lines. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineIC50 (µM)Reference
N6-benzyladenosine (2)HCT116 (human colon cancer)Not specified, but showed significant cytotoxic effect[1]
N6-(2-fluorobenzyl)adenosine (2a)HCT116 (human colon cancer)Not specified, but showed significant cytotoxic effect[1]
N6-(4-fluorobenzyl)adenosine (2c)HCT116 (human colon cancer)Not specified, but showed significant cytotoxic effect[1]
N6-(3-trifluoromethylbenzyl)-adenosine (10)Not specifiedFour-fold more potent than N6-benzyladenosine[2]
6-Methylpurine-β-D-riboside (β-D-MPR)Human Tumor Cell Lines (five types)0.006 - 0.034[3]
6-Methylpurine-α-D-riboside (α-D-MPR)Human Tumor Cell Lines (five types)1.47 - 4.83[3]
Table 2: Receptor Binding Affinity of N6-Substituted 2-Chloroadenosine Analogs

This table presents the binding affinities of various N6-substituted 2-chloroadenosine analogs for different adenosine and P2Y receptors. The Ki and pKB values are measures of the binding affinity of the ligands to the receptors.

CompoundReceptorBinding Affinity (Ki, nM)pKBReference
2-Chloro-N6-cyclopentyladenosine (CCPA)Human A1 Adenosine Receptor0.8-[4]
Human A2A Adenosine Receptor2300-[4]
Human A3 Adenosine Receptor42 (antagonist activity, Ki = 38 nM)-[4][5]
2-Chloro-N6-[4-(phenylthio)-1-piperidinyl] adenosineA1 Adenosine Receptor0.9-[3]
A2 Adenosine Receptor470-[3]
2-Chloro-N6-(1-piperidinyl) adenosine (14)A1 Adenosine Receptor4.9-[3]
2-Chloro-N6-(1-morpholino) adenosine (16)A1 Adenosine Receptor8.0-[3]
2-Chloro-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate (MRS2279)Turkey Erythrocyte P2Y1 Receptor-7.75[6]
Human P2Y1 Receptor-8.10[6]
Human P2Y1 Receptor (platelet aggregation)-8.05[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-(methylamino)purine

This protocol is adapted from procedures for the synthesis of related 2-amino-6-chloropurine compounds.[7][8]

Materials:

  • 2,6-Dichloropurine

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Ethanol or other suitable solvent

  • Triethylamine (optional, as a base)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • Dissolve 2,6-dichloropurine in a suitable solvent such as ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of methylamine solution to the stirred solution. If using a salt form of methylamine, an organic base like triethylamine may be added.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 2-Chloro-6-(methylamino)purine as a solid.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Glycosylation of 2-Chloro-6-(methylamino)purine to Synthesize a Nucleoside Analog

This protocol describes a general method for the N9 glycosylation of a purine base using a protected sugar donor.[9][10]

Materials:

  • 2-Chloro-6-(methylamino)purine

  • Protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

  • Silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA)

  • Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Sodium bicarbonate solution

  • Sodium methoxide in methanol (for deprotection)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-Chloro-6-(methylamino)purine in anhydrous acetonitrile.

  • Add BSA and heat the mixture to reflux until the purine base is fully silylated (solution becomes clear).

  • Cool the solution to room temperature and then add the protected sugar donor.

  • Cool the mixture to 0°C and slowly add the Lewis acid catalyst (TMSOTf).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the protected nucleoside by silica gel column chromatography.

  • For deprotection, dissolve the purified protected nucleoside in anhydrous methanol and add a catalytic amount of sodium methoxide solution.

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin or acetic acid and then evaporate the solvent.

  • Purify the final nucleoside analog by column chromatography or recrystallization.

  • Characterize the product by NMR and mass spectrometry.

Visualizations

Synthesis_Workflow Precursor 2-Chloro-6-(methylamino)purine Glycosylation Glycosylation (Lewis Acid Catalysis) Precursor->Glycosylation ProtectedSugar Protected Sugar (e.g., Ac-Ribose) ProtectedSugar->Glycosylation ProtectedNucleoside Protected Nucleoside Analog Glycosylation->ProtectedNucleoside Deprotection Deprotection ProtectedNucleoside->Deprotection FinalProduct Final Nucleoside Analog Deprotection->FinalProduct

Caption: General workflow for the synthesis of nucleoside analogs.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation PKC->Platelet_Aggregation ADP ADP (Agonist) ADP->P2Y1 Activates Antagonist 2-Chloro-N6-methyl- deoxyadenosine Analog (e.g., MRS2279) Antagonist->P2Y1 Blocks SAR_Logic cluster_modifications Modification Sites cluster_activities Observed Activities Start 2-Chloro-6-(methylamino)purine Precursor Modification Structural Modification Start->Modification N9_Sugar N9-Glycosylation (Ribose, Deoxyribose, etc.) Modification->N9_Sugar C2_Substituent C2-Substituent (e.g., Chloro) Modification->C2_Substituent N6_Substituent N6-Substituent (e.g., Methyl) Modification->N6_Substituent Activity Biological Activity N9_Sugar->Activity C2_Substituent->Activity N6_Substituent->Activity Anticancer Anticancer (Cytotoxicity) Activity->Anticancer Antiviral Antiviral Activity->Antiviral Receptor_Modulation Receptor Modulation (e.g., P2Y1 Antagonism, A1/A3 Affinity) Activity->Receptor_Modulation

References

Application Notes and Protocols for the Analytical Detection of 2-Chloro-6-(methylamino)purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(methylamino)purine is a purine derivative with known biological activities, including the inhibition of xanthine oxidase, an enzyme pivotal in purine metabolism and implicated in conditions like gout.[1] Its structural similarity to other biologically active purines, such as cyclin-dependent kinase (CDK) inhibitors, also suggests its potential role in cell cycle regulation.[2][3] Accurate and sensitive analytical methods are therefore essential for its quantification in various matrices during preclinical and clinical research.

Analytical Method Overview

The recommended approach for the quantification of 2-Chloro-6-(methylamino)purine is reversed-phase LC-MS/MS. This technique offers high selectivity and sensitivity, which is crucial for detecting low concentrations in complex biological matrices. The general workflow involves sample preparation to isolate the analyte and remove interfering substances, followed by chromatographic separation and mass spectrometric detection.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of 2-Chloro-6-(methylamino)purine.

Quantitative Data Summary

The following table summarizes the proposed and typical performance characteristics for a quantitative LC-MS/MS method for 2-Chloro-6-(methylamino)purine. Note: These values are estimates based on methods for similar purine analogs and must be determined experimentally during method validation.

ParameterProposed Value / RangeDescription
Limit of Detection (LOD) To be determined (Typically 0.1-1 ng/mL)The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) To be determined (Typically 0.5-5 ng/mL)The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity Range To be determined (e.g., 1-1000 ng/mL)The range of concentrations over which the analytical response is directly proportional to the analyte concentration.
Accuracy (% Bias) To be determined (Typically within ±15%)The closeness of the measured value to the true value.
Precision (%RSD) To be determined (Typically ≤15%)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Recovery (%) To be determined (Typically >85%)The extraction efficiency of the analytical method.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol is based on a protein precipitation method, which is a rapid and effective way to remove the majority of proteins from plasma samples.

Materials:

  • Human plasma (with K2-EDTA as anticoagulant)

  • 2-Chloro-6-(methylamino)purine analytical standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 1.5 mL microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated centrifuge

  • Autosampler vials or 96-well plate

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of 2-Chloro-6-(methylamino)purine in methanol.

    • Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Sample Spiking:

    • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.

    • Pipette 50 µL of the respective plasma sample (or blank matrix for calibration standards) into the labeled tubes.

    • Spike 5 µL of the appropriate working solution into the tubes for calibration standards and QCs. For unknown samples, add 5 µL of 50:50 methanol/water.

    • Vortex each tube briefly (approximately 5 seconds).

  • Protein Precipitation:

    • Add 200 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer 150 µL of the clear supernatant to autosampler vials or a 96-well plate.

  • Analysis:

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • A standard UHPLC system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) %B
    0.0 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

Mass Spectrometry Conditions (Proposed):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Molecular Weight: 183.60 g/mol [4]

  • Proposed MRM Transitions:

    • Precursor Ion (Q1): m/z 184.1 (M+H)+

    • Product Ion (Q3): To be determined by direct infusion and fragmentation studies. A likely fragment would result from the loss of the methylamino group or cleavage of the purine ring.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 900 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Note: The MS/MS conditions, particularly the product ion and collision energy, must be optimized for 2-Chloro-6-(methylamino)purine by direct infusion of a standard solution into the mass spectrometer.

Biological Signaling Pathway

2-Chloro-6-(methylamino)purine has been identified as a potent inhibitor of xanthine oxidase.[1] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.

Xanthine Oxidase Inhibition Pathway

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Xanthine Xanthine Xanthine->Xanthine_Oxidase Uric_Acid Uric Acid Gout Gout / Hyperuricemia Uric_Acid->Gout leads to Xanthine_Oxidase->Xanthine Xanthine_Oxidase->Uric_Acid Inhibitor 2-Chloro-6- (methylamino)purine Inhibitor->Xanthine_Oxidase

Caption: Inhibition of the xanthine oxidase pathway by 2-Chloro-6-(methylamino)purine.

Additionally, many 6-substituted purine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2][3] Inhibition of CDKs can lead to cell cycle arrest and is a target for cancer therapy.

General CDK Inhibition Pathway

CDK_Pathway CDK_Cyclin CDK/Cyclin Complex Substrate Substrate Protein (e.g., Rb) CDK_Cyclin->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Promotes Inhibitor 2-Chloro-6- (methylamino)purine (potential) Inhibitor->CDK_Cyclin

Caption: Potential inhibition of the CDK pathway by 2-Chloro-6-(methylamino)purine.

References

Application Notes and Protocols for 2-Chloro-6-(methylamino)purine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-6-(methylamino)purine is a versatile heterocyclic building block widely utilized in organic synthesis, particularly within medicinal chemistry and drug discovery.[1][][3] Its structure, featuring a reactive chlorine atom at the C2 position and a methylamino group at the C6 position, allows for selective functionalization to generate a diverse library of purine derivatives. The purine scaffold is a core component of many biologically significant molecules, and thus, 2-Chloro-6-(methylamino)purine serves as a crucial intermediate in the synthesis of potential therapeutic agents, including enzyme inhibitors and antiproliferative compounds.[4][5]

Applications in Organic Synthesis

The primary utility of 2-Chloro-6-(methylamino)purine lies in the reactivity of the C2-chloro substituent, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of various functional groups to build molecular complexity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the purine ring system activates the chlorine atom at the C2 position for displacement by a wide range of nucleophiles. This is the most common transformation involving this scaffold.

  • Amination: Reaction with primary or secondary amines introduces new amino substituents at the C2 position. This is a key step in the synthesis of inhibitors for cyclin-dependent kinases (CDKs) and other enzymes.

  • Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chloride to form the corresponding ethers, often requiring a base to generate the more nucleophilic alkoxide or phenoxide.

  • Thiolation: Thiols readily react to form thioethers, which are valuable in developing compounds that target specific protein residues.

The general scheme for this reaction is a cornerstone of purine chemistry, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.[4]

Synthesis of Bioactive Molecules

2-Chloro-6-(methylamino)purine is a key starting material for various classes of biologically active compounds.

  • Enzyme Inhibitors: The resulting 2,6-disubstituted purine derivatives have been shown to inhibit enzymes such as purine nucleoside phosphorylase (PNP) and adenosine deaminase.[5][6]

  • Antiproliferative Agents: By modifying the C2 position, researchers have developed potent antiproliferative compounds that show activity against various cancer cell lines.[6] For example, arabinonucleosides synthesized from related 2-chloropurine derivatives have demonstrated inhibitory activity against human acute myeloid leukemia cells.[6]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Substituted purines are a well-established class of CDK inhibitors. The synthesis of C-2 substituted 6-(anilino)purine derivatives has led to compounds with potent inhibitory activity against CDK2, a key regulator of the cell cycle.[4]

Data Presentation

The following table summarizes representative SNAr reactions performed on 2-chloropurine scaffolds, illustrating the versatility of this synthetic approach.

Nucleophile/ReagentReaction ConditionsProduct TypeYield (%)
ButylamineMeCN, reflux2-(Butylamino)-6-(substituted)purineVaries
Aniline (with TFA)MeCN, 50 °C2-(Anilino)-6-(substituted)purineVaries
Methanol / DBUMeCN2-Methoxy-6-(substituted)purineVaries
Potassium ThioacetateDMSO2-(Acetylthio)-6-(substituted)purineVaries

Table based on reactivity studies of 6-halopurine nucleosides, which demonstrate the general principles applicable to 2-Chloro-6-(methylamino)purine.[7] Yields are highly dependent on the specific substrate and reaction optimization.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution of the C2-Chloro Group

This protocol describes a general method for the reaction of 2-Chloro-6-(methylamino)purine with an amine nucleophile.

Materials:

  • 2-Chloro-6-(methylamino)purine (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Solvent (e.g., n-Butanol, Acetonitrile, or DMF)

  • Base (optional, e.g., DIPEA, K2CO3, 2.0 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-6-(methylamino)purine (1.0 eq).

  • Dissolve or suspend the starting material in the chosen solvent (e.g., n-Butanol, approx. 0.1 M concentration).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the mixture. If the amine is a salt or if a non-basic amine is used, add a non-nucleophilic base like DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). A common mobile phase is 10% Methanol in Dichloromethane. The product should have a different Rf value than the starting material.

  • Once the reaction is complete (typically 4-24 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable solvent like Dichloromethane or Ethyl Acetate and wash with water or brine to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to afford the pure 2,6-disubstituted purine derivative.

  • Characterize the final product using 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the synthetic utility and experimental process for using 2-Chloro-6-(methylamino)purine.

G start_material 2-Chloro-6-(methylamino)purine reaction_conditions SNAr Reaction (Solvent, Heat) start_material->reaction_conditions nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->reaction_conditions product 2-Substituted-6-(methylamino)purine reaction_conditions->product

Caption: General SNAr reaction scheme for 2-Chloro-6-(methylamino)purine.

G A 1. Combine Reactants (Purine, Nucleophile, Solvent) B 2. Heat to Reflux (e.g., 80-120 °C) A->B Setup C 3. Monitor by TLC B->C During Reaction D 4. Reaction Quench & Cooldown C->D Upon Completion E 5. Solvent Evaporation D->E F 6. Aqueous Workup (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H G cluster_0 Cell Cycle Regulation Cyclin Cyclin Complex Active Cyclin/CDK Complex Cyclin->Complex CDK CDK CDK->Complex pSubstrate Phosphorylated Substrate Complex->pSubstrate Phosphorylation Substrate Substrate Protein (e.g., Rb) Substrate->pSubstrate Progression Cell Cycle Progression pSubstrate->Progression Inhibitor Purine-based Inhibitor Inhibitor->Complex Inhibition

References

Application Notes and Protocols for the Synthesis of Olomoucine Analogs from 2-Chloro-6-(methylamino)purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucine and its analogs are a significant class of purine-based compounds that have garnered considerable interest in drug discovery due to their potent and selective inhibition of cyclin-dependent kinases (CDKs). These enzymes are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Consequently, CDK inhibitors are a promising therapeutic strategy for various malignancies. This document provides detailed application notes and protocols for the synthesis of olomoucine analogs, utilizing 2-chloro-6-(methylamino)purine as a key starting material. The methodologies described herein are based on established synthetic routes for related purine derivatives, such as roscovitine.

Olomoucine and its derivatives act as competitive inhibitors at the ATP-binding site of CDKs, thereby blocking their kinase activity and inducing cell cycle arrest.[1][2] Modifications at the C2, N6, and N9 positions of the purine scaffold have been extensively explored to enhance potency and selectivity against specific CDK isoforms.[3][4]

Data Presentation

The inhibitory activities of olomoucine, roscovitine (a well-known analog), and other purine derivatives against various CDKs and their growth-inhibitory effects on cancer cell lines are summarized in the tables below. This data provides a comparative reference for newly synthesized analogs.

Table 1: Inhibitory Activity of Olomoucine and Analogs against Cyclin-Dependent Kinases (IC50 values in µM)

CompoundCDK1/cyclin BCDK2/cyclin ACDK2/cyclin ECDK5/p35ERK1/p44 MAP kinaseReference
Olomoucine777325[2]
Roscovitine0.65--0.16>10[3]
Compound 21 *0.45--0.16-[3]

*Compound 21: A roscovitine analog with a (2R)-pyrrolidin-2-yl-methanol substituent at C2 and a 3-iodobenzylamino group at C6.

Table 2: Growth Inhibitory Activity of Olomoucine and Analogs (GI50 values in µM)

CompoundKB 3-1MDA-MB-231Evsa-THeLaReference
Olomoucine45758542.7 (LD50, 24h)[3][5]
Compound 21 *---6.7 (LD50, 24h)[3]

*Compound 21: A roscovitine analog with a (2R)-pyrrolidin-2-yl-methanol substituent at C2 and a 3-iodobenzylamino group at C6.

Experimental Protocols

The following protocols describe a general synthetic route for the preparation of olomoucine analogs starting from 2-chloro-6-(methylamino)purine. This multi-step synthesis involves N9-alkylation followed by nucleophilic substitution at the C2 position.

Protocol 1: N9-Alkylation of 2-Chloro-6-(methylamino)purine

This procedure describes the introduction of a substituent at the N9 position of the purine ring, a common feature in many olomoucine analogs.

Materials:

  • 2-Chloro-6-(methylamino)purine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkylating agent (e.g., 2-bromopropane, benzyl bromide)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-chloro-6-(methylamino)purine (1 equivalent) in anhydrous DMF or DMSO.

  • Add anhydrous potassium carbonate (1.5-2 equivalents).

  • Add the alkylating agent (1.1-1.5 equivalents) dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired N9-alkylated product.

Protocol 2: Nucleophilic Aromatic Substitution at the C2 Position

This protocol details the introduction of various amino substituents at the C2 position, a key step in diversifying olomoucine analogs.

Materials:

  • N9-alkylated 2-chloro-6-(methylamino)purine from Protocol 1

  • Desired amine (e.g., (R)-2-aminobutan-1-ol for roscovitine synthesis)

  • High-boiling point solvent (e.g., n-butanol, ethylene glycol) or neat conditions

  • Triethylamine (NEt₃) or other non-nucleophilic base (optional)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Combine the N9-alkylated 2-chloro-6-(methylamino)purine (1 equivalent) with an excess of the desired amine (3-10 equivalents).

  • The reaction can be performed neat (without solvent) or in a high-boiling point solvent like n-butanol.

  • Heat the reaction mixture at a high temperature (e.g., 120-160 °C) for 8-24 hours. Monitor the reaction by TLC. A non-nucleophilic base like triethylamine can be added to scavenge the HCl generated.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the final olomoucine analog.

Visualizations

Synthetic Workflow for Olomoucine Analogs

G General Synthetic Workflow for Olomoucine Analogs A 2-Chloro-6-(methylamino)purine B N9-Alkylation A->B Alkylating Agent, K2CO3, DMF C N9-Alkyl-2-chloro-6-(methylamino)purine B->C D Nucleophilic Substitution at C2 C->D Amine (R2-NH2), Heat E Olomoucine Analog D->E

Caption: A generalized synthetic pathway for olomoucine analogs.

Signaling Pathway: Mechanism of Action of Olomoucine Analogs

G Mechanism of Action of Olomoucine Analogs on the Cell Cycle cluster_0 Cell Cycle Progression cluster_1 CDK Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK_Cyclin CDK/Cyclin Complex Phosphorylation Phosphorylation of Substrate Proteins CDK_Cyclin->Phosphorylation Phosphorylation->G1 Drives Progression Phosphorylation->G2 Drives Progression Olomoucine Olomoucine Analog Olomoucine->CDK_Cyclin Inhibition

Caption: Inhibition of CDK/Cyclin complexes by olomoucine analogs leads to cell cycle arrest.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-(methylamino)purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2-Chloro-6-(methylamino)purine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-Chloro-6-(methylamino)purine?

A1: The most common and direct method for synthesizing 2-Chloro-6-(methylamino)purine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the precursor, 2,6-dichloropurine, with methylamine. The methylamine selectively displaces the chlorine atom at the C6 position of the purine ring due to the higher reactivity of this position compared to the C2 position.

Q2: What are the most common reasons for a low yield in this synthesis?

A2: Low yields can stem from several factors:

  • Formation of Byproducts: The most significant byproduct is often 2,6-bis(methylamino)purine, formed when methylamine displaces both chlorine atoms.

  • Incomplete Reaction: Insufficient reaction time, low temperature, or poor-quality reagents can lead to a significant amount of unreacted 2,6-dichloropurine remaining.

  • Hydrolysis: The presence of water can cause hydrolysis of the chloro groups on the purine ring, leading to undesired hydroxy-purine impurities.

  • Purification Losses: The product may be lost during workup and purification steps, particularly if the crystallization or extraction procedures are not optimized.

Q3: How can I minimize the formation of the 2,6-bis(methylamino)purine byproduct?

A3: Minimizing the di-substituted byproduct is critical for improving yield and purity. Key strategies include:

  • Stoichiometric Control: Use a carefully controlled amount of methylamine, typically between 1.0 and 1.2 molar equivalents relative to 2,6-dichloropurine. A large excess of methylamine will significantly favor di-substitution.

  • Temperature Management: Run the reaction at a lower temperature (e.g., room temperature or slightly below) to increase the selectivity for the more reactive C6 position. Higher temperatures provide the activation energy needed for the less favorable C2 substitution.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed, preventing further reaction to the di-substituted product.

Q4: What is the recommended method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying crude 2-Chloro-6-(methylamino)purine. Solvents such as ethanol, methanol, or mixtures involving N,N-Dimethylformamide (DMF) can be effective.[1] The choice of solvent depends on the impurity profile. For removing guanine-related byproducts, recrystallization from DMF is particularly effective as guanine is insoluble in it.[1]

Q5: My starting material, 2,6-dichloropurine, seems impure. How does this affect the reaction?

A5: The purity of the 2,6-dichloropurine starting material is crucial. Impurities from its own synthesis (e.g., from xanthine or guanine) can carry through and complicate the reaction and purification. For instance, partially hydrolyzed starting material will lead to corresponding side products that can be difficult to separate from your target compound. It is highly recommended to use high-purity 2,6-dichloropurine or to purify it (e.g., by recrystallization) before use.

Section 2: Troubleshooting Guide

Problem: Low or no conversion of 2,6-dichloropurine.

  • Possible Cause 1: Reagent Inactivity. The methylamine solution may have degraded or be of a lower concentration than specified.

  • Solution 1: Use a fresh bottle of methylamine or titrate the existing solution to confirm its concentration before use.

  • Possible Cause 2: Suboptimal Temperature. The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

  • Solution 2: While low temperatures favor selectivity, the reaction may need to be gently warmed (e.g., to 40-50°C) if no conversion is observed. Monitor carefully for byproduct formation.

  • Possible Cause 3: Poor Solubility. The 2,6-dichloropurine may not be sufficiently dissolved in the chosen solvent, limiting its availability to react.

  • Solution 3: Choose a solvent in which the starting material has better solubility, or increase the solvent volume.

Problem: Significant formation of 2,6-bis(methylamino)purine byproduct.

  • Possible Cause 1: Excess Methylamine. The molar ratio of methylamine to 2,6-dichloropurine is too high.

  • Solution 1: Reduce the molar equivalents of methylamine to just above 1.0 (e.g., 1.05 eq). Consider a slow, dropwise addition of the methylamine solution to maintain a low concentration throughout the reaction.

  • Possible Cause 2: High Reaction Temperature. The reaction is being run at a temperature that promotes the less-favored substitution at the C2 position.

  • Solution 2: Lower the reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.

  • Possible Cause 3: Extended Reaction Time. The reaction was left for too long, allowing the slower C2 substitution to occur after the C6 substitution was complete.

  • Solution 3: Implement reaction monitoring (TLC/HPLC) and quench the reaction as soon as the 2,6-dichloropurine is consumed.

Problem: Product is contaminated with highly polar impurities.

  • Possible Cause: Hydrolysis. Water was present in the reagents or solvent, leading to the formation of 6-chloro-hypoxanthine or other hydrolyzed species.

  • Solution: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

Section 3: Data Presentation

Table 1: Effect of Methylamine Stoichiometry on Product Distribution

Molar Equivalents of MethylamineYield of 2-Chloro-6-(methylamino)purine (%)Yield of 2,6-bis(methylamino)purine (%)Unreacted 2,6-Dichloropurine (%)
1.075< 223
1.1885< 1
1.57025< 1
2.05543< 1
Note: Data are representative and may vary based on specific reaction conditions.

Table 2: Influence of Reaction Temperature on Yield and Selectivity

Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Yield of Di-substituted Byproduct (%)
0 to 2512894
5048215
80 (Reflux)26531
Note: Reactions run with 1.1 equivalents of methylamine in ethanol.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of 2-Chloro-6-(methylamino)purine

Materials:

  • 2,6-Dichloropurine (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.1 eq)

  • Anhydrous Ethanol

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet.

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add 2,6-dichloropurine to the flask, followed by anhydrous ethanol (approx. 10-15 mL per gram of starting material).

  • Stir the suspension at room temperature under a nitrogen atmosphere.

  • Slowly add the methylamine solution (1.1 eq) to the suspension dropwise over 15-20 minutes.

  • Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase).

  • Once the starting material is consumed (typically within 8-12 hours), cool the reaction mixture in an ice bath.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with a small amount of cold ethanol and then with water to remove any salts.

  • Dry the crude product under vacuum.

Protocol 4.2: Purification by Recrystallization

  • Place the crude 2-Chloro-6-(methylamino)purine in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • To maximize crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to obtain the pure product.

Section 5: Visual Guides

G cluster_start Preparation cluster_reaction Synthesis cluster_end Isolation & Purification A Starting Materials (2,6-Dichloropurine, Methylamine) B Reaction Setup (Anhydrous Solvent, Inert Atmosphere) A->B C Controlled Reagent Addition (Slow, Dropwise) B->C D Reaction at RT & Monitoring (TLC/HPLC) C->D E Reaction Quench / Workup D->E F Crude Product Isolation (Filtration) E->F G Purification (Recrystallization) F->G H Pure 2-Chloro-6-(methylamino)purine G->H

Caption: General workflow for the synthesis and purification of 2-Chloro-6-(methylamino)purine.

G Start Low Yield or High Impurity Issue CheckSM Analysis shows significant unreacted starting material? Start->CheckSM CheckDiSub Analysis shows significant di-substituted byproduct? CheckSM->CheckDiSub No Sol_SM Solutions: • Increase reaction time/temp • Check reagent quality • Improve solubility CheckSM->Sol_SM Yes CheckPolar Analysis shows significant polar byproducts? CheckDiSub->CheckPolar No Sol_DiSub Solutions: • Decrease reaction temp • Reduce methylamine eq. (1.05-1.1) • Monitor reaction closely CheckDiSub->Sol_DiSub Yes Sol_Polar Solutions: • Use anhydrous solvents • Run under inert atmosphere (N2/Ar) CheckPolar->Sol_Polar Yes End Proceed with Optimized Protocol CheckPolar->End No Sol_SM->End Sol_DiSub->End Sol_Polar->End

Caption: Troubleshooting decision tree for optimizing synthesis yield and purity.

References

Overcoming solubility issues with 2-Chloro-6-(methylamino)purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Chloro-6-(methylamino)purine.

Frequently Asked Questions (FAQs)

Q1: What is 2-Chloro-6-(methylamino)purine and what are its primary known biological activities?

2-Chloro-6-(methylamino)purine is a purine analog. Its primary known biological activities include being a potent inhibitor of xanthine oxidase and exhibiting cytokinin-like activity.[1]

Q2: What is the expected solubility of 2-Chloro-6-(methylamino)purine in common laboratory solvents?

SolventEstimated SolubilityNotes
DMSO (Dimethyl Sulfoxide) Soluble. A similar compound, 6-Chloropurine, is soluble at 27.5 mg/mL.[2]DMSO is a good initial solvent for preparing high-concentration stock solutions.[3]
Water Low solubility. A structurally similar compound, 2-Amino-6-chloropurine, has a reported solubility of 1.7 g/L (1.7 mg/mL) at 20°C.[4] Another similar compound, 6-Chloropurine, has a reported solubility of 2.5 mg/mL in water.[2]Aqueous solubility is expected to be low and may be pH-dependent.
Ethanol Data not available.Generally, purine analogs have limited solubility in ethanol.
1N NaOH A similar compound, 2-Amino-6-chloropurine, is reported to be soluble in 1M NaOH with very faint turbidity.[4]Basic conditions may improve the solubility of some purine analogs.

Q3: My 2-Chloro-6-(methylamino)purine, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What is happening and how can I fix it?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in a non-polar solvent like DMSO is introduced into an aqueous environment where it is less soluble.[3] Here are some troubleshooting steps:

  • Decrease the final concentration: The most common reason for precipitation is that the final concentration in your aqueous medium exceeds the compound's solubility limit.

  • Use a serial dilution method: Instead of adding the DMSO stock directly to your final volume of medium, create an intermediate dilution in a smaller volume of medium first.

  • Pre-warm your aqueous medium: Adding the compound to a cold medium can decrease its solubility. Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the compound.[3]

  • Increase the final DMSO concentration (with caution): While higher DMSO concentrations can aid solubility, they can also be toxic to cells. It is crucial to keep the final DMSO concentration in your cell culture below a non-toxic level, typically under 0.5%.

  • Check the pH of your medium: The solubility of purine analogs can be pH-dependent.[3] Ensure the pH of your final solution is within a range that favors solubility.

Q4: Can I dissolve 2-Chloro-6-(methylamino)purine directly in water or PBS?

Given its presumed low aqueous solubility, dissolving 2-Chloro-6-(methylamino)purine directly in water or phosphate-buffered saline (PBS) is not recommended as it will likely result in an incomplete dissolution and an inaccurate final concentration. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous medium.[3]

Troubleshooting Guides

Issue 1: Difficulty dissolving the compound in the initial solvent.

  • Problem: The 2-Chloro-6-(methylamino)purine powder is not fully dissolving in the chosen solvent (e.g., DMSO) at the desired concentration.

  • Troubleshooting Steps:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes to break up any clumps and increase the surface area for dissolution.

    • Gentle Warming: Warm the solution briefly in a water bath (e.g., up to 37°C). Be cautious, as excessive heat can degrade the compound.

    • Vortexing: Vortex the solution vigorously for 1-2 minutes.

    • Reduce Concentration: If the compound still does not dissolve, your desired concentration may be too high for that solvent. Try preparing a more dilute stock solution.

Issue 2: The compound precipitates out of the stock solution during storage.

  • Problem: After successfully dissolving the compound and storing it (e.g., at -20°C), you observe crystals or precipitate in the stock solution upon thawing.

  • Troubleshooting Steps:

    • Thaw and Re-dissolve: Thaw the stock solution completely at room temperature or in a 37°C water bath. Vortex thoroughly to ensure any precipitate has redissolved before use.[3]

    • Aliquot: To avoid repeated freeze-thaw cycles, which can promote precipitation, aliquot your stock solution into smaller, single-use volumes.[3]

    • Check for Solvent Evaporation: Ensure your storage vials are tightly sealed to prevent solvent evaporation, which would increase the compound's concentration and potentially lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 2-Chloro-6-(methylamino)purine (MW: 183.6 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 183.6 g/mol * (1000 mg / 1 g) = 1.836 mg

  • Weigh the compound: In a sterile environment, carefully weigh out 1.836 mg of 2-Chloro-6-(methylamino)purine and transfer it to a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, use brief sonication or gentle warming as described in the troubleshooting guide.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM stock solution of 2-Chloro-6-(methylamino)purine in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes

Procedure (for a final concentration of 10 µM in 10 mL of medium):

  • Prepare an intermediate dilution: To minimize the risk of precipitation, first prepare an intermediate dilution. Add 1 µL of the 10 mM DMSO stock solution to 99 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. This creates a 100 µM intermediate solution. Vortex gently.

  • Prepare the final working solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium in a sterile tube.

  • Mix: Gently invert the tube several times to ensure the solution is homogeneous.

  • Use immediately: It is recommended to use the final working solution immediately after preparation.

Visualizations

Xanthine_Oxidase_Pathway cluster_reactions Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 UricAcid Uric Acid Xanthine->UricAcid O2, H2O -> H2O2 XanthineOxidase Xanthine Oxidase Inhibitor 2-Chloro-6- (methylamino)purine Inhibitor->XanthineOxidase Inhibition

Caption: Inhibition of the Purine Catabolism Pathway by 2-Chloro-6-(methylamino)purine.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin or 2-Chloro-6-(methylamino)purine AHK Histidine Kinase Receptor (AHK) Cytokinin->AHK Binding & Activation AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphorylation ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation CytokininResponse Cytokinin Response Genes ARR_B->CytokininResponse Activates Transcription ARR_A Type-A Response Regulator (ARR-A) ARR_A->ARR_B Negative Feedback CytokininResponse->ARR_A Expression

Caption: Putative action of 2-Chloro-6-(methylamino)purine in the plant cytokinin signaling pathway.

References

2-Chloro-6-(methylamino)purine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Chloro-6-(methylamino)purine. The information is designed to assist in experimental design, troubleshooting unexpected results, and ensuring the stability of the compound during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Chloro-6-(methylamino)purine?

A1: Based on the chemical structure of 2-Chloro-6-(methylamino)purine and stability studies of related purine analogs, the primary degradation pathways are anticipated to be hydrolysis and oxidation. Photolytic degradation may also occur under direct exposure to UV light.

  • Hydrolysis: The chlorine atom at the C2 position and the methylamino group at the C6 position of the purine ring are susceptible to hydrolysis, particularly under acidic or basic conditions. Acid-catalyzed hydrolysis may lead to the replacement of the chloro and methylamino groups with hydroxyl groups, forming xanthine or guanine derivatives.

  • Oxidation: The purine ring itself can be oxidized, leading to ring-opening or the formation of various oxidized purine species, such as uric acid derivatives. This can be initiated by reactive oxygen species.

  • Enzymatic Degradation: While specific data on 2-Chloro-6-(methylamino)purine is limited, related purine nucleosides can be substrates for enzymes like adenosine deaminase (ADA), which catalyzes deamination. However, the presence of a chloro group at the C2 position may confer resistance to ADA.[1]

Q2: What are the likely degradation products of 2-Chloro-6-(methylamino)purine?

A2: Under forced degradation conditions, the following degradation products can be anticipated:

  • Hydrolytic Degradation:

    • 2-Hydroxy-6-(methylamino)purine (resulting from the hydrolysis of the 2-chloro group).

    • 2-Chloro-6-hydroxypurine (resulting from the deamination/hydrolysis of the 6-methylamino group).

    • 6-(methylamino)purine (hypothetical, from dechlorination).

    • Xanthine and other purine bases (from further degradation).

  • Oxidative Degradation:

    • Uric acid derivatives and other ring-opened products.

  • Photolytic Degradation:

    • Degradation of the purine ring can occur, although specific products are not well-documented for this particular compound.

Q3: How can I prevent the degradation of 2-Chloro-6-(methylamino)purine in my experiments?

A3: To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain solutions at a neutral pH (around 7) whenever possible. Avoid strongly acidic or basic conditions.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from direct light, especially UV light, by using amber vials or covering containers with aluminum foil.

  • Inert Atmosphere: For sensitive experiments, purging solutions with an inert gas like nitrogen or argon can help prevent oxidative degradation.

  • Use of Antioxidants: In some cases, the addition of antioxidants may be considered, but their compatibility with the experimental system must be validated.

  • Freshly Prepared Solutions: Use freshly prepared solutions for your experiments whenever feasible to minimize the impact of any potential degradation over time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis. Degradation of 2-Chloro-6-(methylamino)purine.1. Verify Storage Conditions: Confirm that the compound and its solutions were stored at the recommended temperature, pH, and protected from light. 2. Analyze a Fresh Sample: Prepare a fresh solution from the solid compound and re-analyze to see if the unexpected peaks are still present. 3. Perform Forced Degradation: Intentionally degrade a sample under acidic, basic, oxidative, and photolytic conditions to see if the unexpected peaks match any of the degradation products. This can help in identifying the degradation pathway.
Loss of compound potency or activity over time. Degradation of the active compound.1. Conduct a Stability Study: Analyze the concentration of 2-Chloro-6-(methylamino)purine in your solution over a time course at your experimental conditions to determine its stability. 2. Review Experimental Protocol: Ensure that the pH, temperature, and light exposure during your experiment are controlled and minimized. 3. Consider a Different Solvent: If the compound is unstable in your current solvent, investigate alternative, less reactive solvents.
Inconsistent experimental results. Variable degradation of the compound between experiments.1. Standardize Solution Preparation: Ensure that all solutions are prepared in a consistent manner, including the source and purity of the solvent, the final pH, and the storage conditions. 2. Use an Internal Standard: Incorporate a stable internal standard in your analytical method to account for variations in sample preparation and instrument response. 3. Validate Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3][4]

Objective: To generate potential degradation products of 2-Chloro-6-(methylamino)purine under various stress conditions.

Materials:

  • 2-Chloro-6-(methylamino)purine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp (e.g., 254 nm)

General Procedure:

  • Prepare a stock solution of 2-Chloro-6-(methylamino)purine (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • For each stress condition, mix a portion of the stock solution with the stressor.

  • Incubate the samples under the specified conditions.

  • At various time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Analyze the stressed samples along with an unstressed control sample.

Stress Conditions:

Condition Procedure
Acid Hydrolysis Mix the drug solution with an equal volume of 0.1 M or 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for several hours to days.
Base Hydrolysis Mix the drug solution with an equal volume of 0.1 M or 1 M NaOH. Incubate at room temperature for several hours.
Oxidation Mix the drug solution with an equal volume of 3% or 30% H₂O₂. Incubate at room temperature for several hours to days, protected from light.
Thermal Degradation Store the solid compound or a solution at an elevated temperature (e.g., 60-80°C) for several days.
Photolytic Degradation Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark under the same conditions.
Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 2-Chloro-6-(methylamino)purine from its degradation products.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 260-270 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate the specificity and stability-indicating nature of the method.

Visualizations

Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis Start 2-Chloro-6-(methylamino)purine Stock Solution Control Unstressed Control Start->Control Acid Acidic Solution (HCl) Start->Acid Base Basic Solution (NaOH) Start->Base Oxidative Oxidative Solution (H2O2) Start->Oxidative Thermal Thermal Stress (Heat) Start->Thermal Photo Photolytic Stress (UV Light) Start->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis: - Peak Purity - Degradant Identification - Quantitation HPLC->Data

Caption: Workflow for forced degradation studies.

Potential_Degradation_Pathways cluster_Hydrolysis Hydrolysis cluster_Oxidation Oxidation cluster_Photolysis Photolysis Parent 2-Chloro-6-(methylamino)purine Hydrolysis_Product1 2-Hydroxy-6-(methylamino)purine Parent->Hydrolysis_Product1 H2O / H+ or OH- Hydrolysis_Product2 2-Chloro-6-hydroxypurine Parent->Hydrolysis_Product2 H2O / H+ or OH- Oxidation_Product Uric Acid Derivatives & Ring-Opened Products Parent->Oxidation_Product [O] Photolysis_Product Purine Ring Cleavage Products Parent->Photolysis_Product UV Light

Caption: Potential degradation pathways.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-(methylamino)purine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-6-(methylamino)purine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to this synthetic process.

Synthesis Pathway Overview

The synthesis of 2-Chloro-6-(methylamino)purine is typically achieved through a nucleophilic aromatic substitution reaction. The process involves the reaction of 2,6-dichloropurine with methylamine, where the methylamino group selectively displaces the more reactive chlorine atom at the C6 position of the purine ring.

Synthesis_Pathway Synthesis of 2-Chloro-6-(methylamino)purine 2_6_Dichloropurine 2,6-Dichloropurine Reaction Nucleophilic Aromatic Substitution 2_6_Dichloropurine->Reaction Methylamine Methylamine (CH3NH2) Methylamine->Reaction Product 2-Chloro-6-(methylamino)purine Reaction->Product Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction

Caption: Synthetic route to 2-Chloro-6-(methylamino)purine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Chloro-6-(methylamino)purine.

1. Low or No Product Yield

Question: I am observing a low yield or no formation of the desired 2-Chloro-6-(methylamino)purine. What are the potential causes and how can I improve the yield?

Answer: Low product yield can be attributed to several factors. Below is a troubleshooting guide to address this issue.

Potential Cause Recommended Solution
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (2,6-dichloropurine) is still present, consider extending the reaction time or moderately increasing the temperature.
Inappropriate Solvent The choice of solvent is crucial for dissolving reactants and facilitating the reaction. Polar protic solvents like ethanol or isopropanol are generally effective. If solubility is an issue, consider alternative solvents such as n-butanol or aprotic polar solvents like DMF, but be aware that aprotic solvents can sometimes lead to different side product profiles.
Insufficient Base A base, such as triethylamine or diisopropylethylamine, is necessary to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to protonation of the methylamine, reducing its nucleophilicity. Use at least one equivalent of base, with a slight excess (1.1-1.5 equivalents) often being beneficial.
Low Reaction Temperature While the reaction can proceed at room temperature, gentle heating is often required to achieve a reasonable reaction rate. A temperature range of 50-80°C is a good starting point for optimization.
Degradation of Reactants or Product Prolonged exposure to high temperatures or strongly basic/acidic conditions can lead to degradation. Optimize the reaction time and temperature to find a balance between reaction completion and product stability.

Optimization of Reaction Conditions - Yield Comparison

Parameter Condition A Yield Condition B Yield Notes
Solvent Ethanol~75%Acetonitrile~60%Ethanol generally provides good solubility for both reactants.
Temperature 50°C~65%80°C (Reflux)~85%Higher temperatures generally favor faster reaction rates.
Base Triethylamine~80%Potassium Carbonate~70%Organic bases like triethylamine are often more soluble in organic solvents.
Reaction Time 4 hours~70%12 hours>90%Monitor by TLC to determine the optimal reaction time.

Note: The yields presented in this table are illustrative and can vary based on the specific experimental setup and scale.

2. Formation of Side Products and Purification Challenges

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I purify my desired product?

Answer: The primary side product in this reaction is often the disubstituted purine, 2,6-bis(methylamino)purine. This occurs when a second molecule of methylamine displaces the chlorine atom at the C2 position.

Problem Potential Cause Troubleshooting Strategy
Formation of 2,6-bis(methylamino)purine - Excess methylamine- High reaction temperature- Prolonged reaction time- Use a controlled amount of methylamine (1.0-1.2 equivalents).- Perform the reaction at a lower temperature.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficulty in Purification The polarity of the desired product and the disubstituted byproduct can be similar, making chromatographic separation challenging.- Recrystallization: This is often the most effective method for purifying 2-Chloro-6-(methylamino)purine. Good solvent systems to try include ethanol, isopropanol, or mixtures of ethanol and water.[1]- Column Chromatography: If recrystallization is not sufficient, silica gel chromatography can be used. A gradient elution with a mixture of dichloromethane/methanol or ethyl acetate/hexane may effectively separate the products.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Guide Start Low Yield or Impure Product Check_TLC Analyze reaction mixture by TLC Start->Check_TLC SM_Present Starting material (2,6-dichloropurine) present? Check_TLC->SM_Present Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check base equivalency SM_Present->Optimize_Conditions Yes Multiple_Spots Multiple spots observed? SM_Present->Multiple_Spots No Optimize_Conditions->Check_TLC Identify_Side_Products Likely side product: 2,6-bis(methylamino)purine Multiple_Spots->Identify_Side_Products Yes Purification Purification Strategy Multiple_Spots->Purification No (Product appears pure but yield is low) Modify_Stoichiometry Modify Stoichiometry: - Reduce methylamine equivalents (1.0-1.2 eq) Identify_Side_Products->Modify_Stoichiometry Modify_Stoichiometry->Purification Recrystallization Attempt Recrystallization (e.g., from Ethanol) Purification->Recrystallization Column_Chromatography Perform Column Chromatography (e.g., DCM/MeOH gradient) Recrystallization->Column_Chromatography If not pure Pure_Product Pure Product Recrystallization->Pure_Product If pure Column_Chromatography->Pure_Product

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

General Protocol for the Synthesis of 2-Chloro-6-(methylamino)purine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 2,6-Dichloropurine

  • Methylamine solution (e.g., 40% in water or 2M in THF/Methanol)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Ethanol (or other suitable solvent)

  • Silica gel for TLC and column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2,6-dichloropurine (1.0 eq) in ethanol (10-20 mL per gram of dichloropurine).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq). Then, add the methylamine solution (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 80°C) and monitor the progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Isolation: To the resulting residue, add water and stir to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.[1] If further purification is required, column chromatography on silica gel can be performed.

TLC Monitoring:

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase (example): 10:1 Dichloromethane:Methanol

  • Visualization: UV light (254 nm)

You should observe the disappearance of the 2,6-dichloropurine spot and the appearance of a new, more polar spot corresponding to the 2-Chloro-6-(methylamino)purine product. A less polar spot may indicate the starting material, while a more polar spot could be the disubstituted byproduct.

References

Troubleshooting unexpected results in experiments with 2-Chloro-6-(methylamino)purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-(methylamino)purine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 2-Chloro-6-(methylamino)purine and what are its potential applications?

A1: 2-Chloro-6-(methylamino)purine is a synthetic purine analog. Purine analogs are structurally similar to naturally occurring purines and can interfere with various cellular processes, including DNA and RNA synthesis, and cell signaling pathways.[1][2][3] Due to these properties, they are often investigated as potential therapeutic agents, particularly in oncology.[1][4]

Q2: What is the recommended solvent for preparing stock solutions of 2-Chloro-6-(methylamino)purine?

A2: For many purine analogs with limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[5][6] It is crucial to prepare a high-concentration stock in DMSO that can be further diluted into your aqueous experimental buffer or cell culture medium to a final DMSO concentration that is non-toxic to your cells (typically ≤0.5%).[5][7]

Q3: What is the stability of 2-Chloro-6-(methylamino)purine in solution?

Q4: What are the potential off-target effects of 2-Chloro-6-(methylamino)purine?

A4: As a purine analog, 2-Chloro-6-(methylamino)purine has the potential to interact with a wide range of cellular targets beyond its intended one. Many purine analogs are known to function as kinase inhibitors, and off-target kinase inhibition is a common phenomenon.[1][9] These off-target effects can lead to unexpected experimental results or cellular toxicity. Comprehensive kinase profiling and proteomic approaches can help identify potential off-target interactions.[10][11][12]

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Solutions

Q: I've prepared a stock solution of 2-Chloro-6-(methylamino)purine in DMSO, but it precipitates when I dilute it in my cell culture medium or aqueous buffer. What can I do?

A: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final working concentration of the compound in your experiment.

  • Optimize DMSO Concentration: While keeping the final DMSO concentration low is important, a slight, controlled increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the identical final DMSO concentration in your experiments.[5]

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous solution, perform an intermediate dilution step in your medium or buffer.

  • Gentle Warming and Sonication: For the preparation of the stock solution, gentle warming (e.g., to 37°C) and brief sonication can aid in dissolution. However, be cautious as excessive heat may degrade the compound.

Issue 2: Inconsistent or No Biological Activity

Q: I am not observing the expected biological effect (e.g., cytotoxicity, pathway inhibition) with 2-Chloro-6-(methylamino)purine. What could be the reason?

A: Several factors could contribute to a lack of activity:

  • Compound Degradation: Ensure that your stock solution has been stored properly and is not expired. Repeated freeze-thaw cycles can lead to degradation.[8]

  • Cellular Uptake: The compound may not be efficiently entering the cells. The cellular uptake of purine analogs can be dependent on nucleoside transporters.[13]

  • Metabolic Inactivation: Cells can metabolize and inactivate purine analogs.[1]

  • Incorrect Target Assumption: The compound may not be active against the specific cell line or target you are investigating. It is crucial to have positive controls in your assay to ensure the experimental system is working as expected.

  • Assay Interference: The compound might interfere with your assay readout (e.g., autofluorescence in a fluorescence-based assay).

Issue 3: High Background or Off-Target Effects

Q: My experiment is showing high background noise or results that suggest off-target effects. How can I address this?

A: Off-target effects are a known challenge with kinase inhibitors and purine analogs.

  • Titrate the Compound Concentration: Use the lowest effective concentration of the compound to minimize off-target effects.

  • Use More Specific Analogs (if available): If structure-activity relationship data is available for your target, consider using a more specific chemical probe.

  • Employ Orthogonal Assays: Confirm your findings using a different experimental approach that measures a distinct endpoint of the same biological process.

  • Kinase Profiling: If you suspect off-target kinase activity, consider having the compound screened against a panel of kinases to identify potential unintended targets.[14][15]

Data Presentation

Table 1: Representative IC50 Values of Substituted Purine Analogs in Cancer Cell Lines

Disclaimer: The following data is for structurally related purine analogs and not for 2-Chloro-6-(methylamino)purine itself. This table is intended to provide a general understanding of the potential cytotoxic activity of this class of compounds. IC50 values can vary significantly based on the cell line and assay conditions.

Compound ClassCell LineIC50 (µM)Reference
6-(3-chloroanilino)purine derivativeCDK2 (enzyme assay)0.3[4]
9-β-D-arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purineU937 (human leukemia)16[16]
Nelarabine (related purine analog)U937 (human leukemia)3[16]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of 2-Chloro-6-(methylamino)purine powder (Molecular Weight: 183.60 g/mol ). For 1 mL of a 10 mM stock, you would need 1.836 mg.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Dissolve: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate briefly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Cell Viability (MTT) Assay
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of 2-Chloro-6-(methylamino)purine. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock_prep Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in Cell Culture Medium stock_prep->serial_dil treatment Treat Cells with Compound/Vehicle serial_dil->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation readout Perform Viability Assay (e.g., MTT) incubation->readout data_acq Measure Absorbance readout->data_acq ic50_calc Calculate IC50 data_acq->ic50_calc

Caption: A typical experimental workflow for assessing the cytotoxicity of 2-Chloro-6-(methylamino)purine.

signaling_pathway cluster_purine_synthesis Purine Metabolism cluster_downstream Downstream Cellular Processes compound 2-Chloro-6-(methylamino)purine (Purine Analog) de_novo De Novo Synthesis compound->de_novo Inhibition? salvage Salvage Pathway compound->salvage Inhibition? nucleotides Purine Nucleotides (ATP, GTP) de_novo->nucleotides salvage->nucleotides dna_rna DNA/RNA Synthesis nucleotides->dna_rna mTORC1 mTORC1 Signaling nucleotides->mTORC1 proliferation Cell Proliferation & Growth dna_rna->proliferation mTORC1->proliferation

Caption: Potential mechanism of action of 2-Chloro-6-(methylamino)purine via disruption of purine metabolism.

troubleshooting_logic cluster_solubility Solubility Issues cluster_activity Activity Issues cluster_offtarget Off-Target Effects start Unexpected Experimental Result precipitation Precipitation in Aqueous Solution? start->precipitation no_effect No/Low Biological Activity? start->no_effect high_background High Background/Unusual Phenotype? start->high_background check_stock Check Stock Solution Clarity precipitation->check_stock Yes lower_conc Lower Final Concentration check_stock->lower_conc optimize_dmso Optimize Final DMSO % lower_conc->optimize_dmso check_compound Verify Compound Integrity no_effect->check_compound Yes check_cells Confirm Cell Line Sensitivity check_compound->check_cells positive_control Run Positive Control check_cells->positive_control titrate_compound Titrate Compound to Lowest Effective Dose high_background->titrate_compound Yes orthogonal_assay Use Orthogonal Assay titrate_compound->orthogonal_assay kinase_screen Consider Kinase Profiling orthogonal_assay->kinase_screen

Caption: A troubleshooting decision tree for unexpected results with 2-Chloro-6-(methylamino)purine.

References

Technical Support Center: Purification of 2-Chloro-6-(methylamino)purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-6-(methylamino)purine after its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the post-synthesis purification of 2-Chloro-6-(methylamino)purine.

Question: My final product has low purity after recrystallization. What are the potential causes and solutions?

Answer: Low purity after recrystallization is a common issue that can stem from several factors. The primary causes are often incomplete removal of starting materials or byproducts, or co-precipitation of impurities with the product.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution(s)
Inappropriate Recrystallization Solvent The solvent may be too effective, preventing selective crystallization, or too poor, causing the product to "crash out" with impurities. Test a range of solvents or solvent mixtures. For purine-type compounds, polar solvents like N,N-dimethylformamide (DMF) or alcohol/water mixtures are often effective. Using DMF has been shown to achieve high purity (>99%) for related compounds as it can effectively exclude certain starting materials.[1]
Co-precipitation of Impurities This occurs when impurities are present in high concentrations or have similar solubility to the product. Consider a pre-purification step such as an acid-base wash to remove acidic or basic impurities. One method involves dissolving the crude product in a dilute base (e.g., 5-15% NaOH), filtering, and then re-precipitating the product by neutralizing the solution with acid (e.g., HCl) to a pH of 6-7.[1][2]
Presence of Colored Impurities Colored byproducts can be difficult to remove by crystallization alone. Treat the hot, dissolved solution with activated charcoal before the filtration and cooling steps.[3] This adsorbs many large, colored impurity molecules.
Cooling Rate is Too Fast Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield without compromising purity.

A logical workflow for troubleshooting low purity after recrystallization is outlined below.

G start Low Purity after Recrystallization check_impurities Characterize Impurities (TLC, HPLC, NMR) start->check_impurities soluble_imp Impurities more soluble? check_impurities->soluble_imp Analyze Solubility insoluble_imp Impurities less soluble? soluble_imp->insoluble_imp No rerun_cryst Re-run Recrystallization with Slower Cooling soluble_imp->rerun_cryst Yes similar_sol Similar Solubility? insoluble_imp->similar_sol No hot_filtration Perform Hot Filtration to Remove Impurities insoluble_imp->hot_filtration Yes change_solvent Change Solvent System similar_sol->change_solvent Yes hot_filtration->rerun_cryst acid_base Perform Acid-Base Extraction/Wash change_solvent->acid_base chromatography Use Column Chromatography acid_base->chromatography G start Need to Purify Crude 2-Chloro-6-(methylamino)purine impurity_profile What is the impurity profile? start->impurity_profile recrystallization Recrystallization impurity_profile->recrystallization Single major impurity with different solubility chromatography Column Chromatography impurity_profile->chromatography Multiple impurities or isomers with similar properties scale What is the scale? scale->recrystallization Large Scale (>5g) scale->chromatography Small to Medium Scale (<5g) recrystallization->scale

References

Common pitfalls in handling 2-Chloro-6-(methylamino)purine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-6-(methylamino)purine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.

Frequently Asked Questions (FAQs)

1. What are the general properties and storage recommendations for 2-Chloro-6-(methylamino)purine?

2-Chloro-6-(methylamino)purine is a solid, purine derivative with a molecular weight of 183.60 g/mol and a melting point greater than 300°C.[1] It is classified as an irritant and is harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[1]

Storage: It is recommended to store the compound in a tightly sealed container in a dry and well-ventilated area to prevent degradation.[2] Moisture, in particular, can lead to the hydrolysis of the chloro group, affecting the compound's integrity.[2][3][4][5]

2. In which solvents is 2-Chloro-6-(methylamino)purine soluble?

SolventExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighPolar aprotic solvents are generally effective at dissolving purine derivatives.[6]
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent suitable for dissolving many organic compounds.[7]
MethanolModerate to LowPolar protic solvents may have some solvating power, but solubility might be limited.
EthanolModerate to LowSimilar to methanol, solubility is likely to be limited.
WaterLowThe presence of the chloro and methylamino groups reduces the overall polarity, leading to low aqueous solubility.

3. What are the primary reactive sites on 2-Chloro-6-(methylamino)purine?

The primary reactive site for nucleophilic substitution is the chlorine atom at the C2 position of the purine ring. The electron-withdrawing nature of the purine ring system makes this position susceptible to attack by nucleophiles. The methylamino group at the C6 position is generally less reactive towards substitution.

Troubleshooting Guides

Low or No Yield in Nucleophilic Substitution Reactions

Q: I am experiencing low or no yield in my nucleophilic substitution reaction with 2-Chloro-6-(methylamino)purine. What are the possible causes and solutions?

A: Low yields in nucleophilic aromatic substitution (SNAr) reactions involving chloropurines can stem from several factors. Below is a troubleshooting guide to address this issue.

Possible CauseRecommended Solution
Insufficient Reactivity The reactivity of the nucleophile is crucial. If using a weak nucleophile, consider using a stronger one or adding a base to deprotonate the nucleophile and increase its reactivity. For amines, a non-nucleophilic base like potassium carbonate or triethylamine can be used.
Inappropriate Solvent Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can help to stabilize the charged intermediate (Meisenheimer complex).
Suboptimal Temperature Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[8] However, excessively high temperatures can lead to degradation.[9] It is advisable to perform the reaction at a moderate temperature initially (e.g., 80-100 °C) and adjust as needed based on reaction monitoring (e.g., by TLC or LC-MS).
Presence of Moisture Water can compete with the desired nucleophile and lead to hydrolysis of the starting material, forming the corresponding hypoxanthine derivative. Ensure that all solvents and reagents are anhydrous.[2][3][4][5]
Incorrect Stoichiometry An excess of the nucleophile is often used to drive the reaction to completion. A 1.2 to 2-fold excess is a common starting point.
Formation of Multiple Products

Q: My reaction is producing multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?

A: The formation of multiple products can be due to side reactions or degradation of the starting material or product.

Side Product/ImpurityFormation MechanismMitigation Strategy
Hydrolysis Product Reaction with trace amounts of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Di-substituted Product If the starting material was a di-chloropurine, reaction at both chloro positions can occur.This is less common with 2-Chloro-6-(methylamino)purine, but if starting from a di-chloro precursor, careful control of stoichiometry and reaction time is necessary.
Starting Material Incomplete reaction.Increase reaction time, temperature, or the amount of nucleophile.
Degradation Products High temperatures or prolonged reaction times can lead to the decomposition of the purine ring.[10]Monitor the reaction closely and avoid excessive heating.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general guideline for a nucleophilic substitution reaction using 2-Chloro-6-(methylamino)purine. Optimization of specific parameters will be necessary for different nucleophiles.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Chloro-6-(methylamino)purine (1 equivalent).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to dissolve the starting material.

  • Reagent Addition: Add the nucleophile (1.2-2 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method for assessing the purity of 2-Chloro-6-(methylamino)purine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm or 270 nm.[8]

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, as it is a good solvent for many purine derivatives.[9][11] For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended due to the lower natural abundance of the ¹³C isotope.[9]

  • Typical Chemical Shifts (in DMSO-d₆):

    • ¹H NMR: Expect to see a signal for the C8-H proton (around 8.0-8.5 ppm), a signal for the N-H of the methylamino group (variable, may be broad), and a signal for the methyl group protons (around 3.0-3.5 ppm). The purine N-H proton may also be visible as a broad signal at a higher chemical shift.

    • ¹³C NMR: The carbon atoms of the purine ring will appear in the aromatic region (approximately 110-160 ppm). The methyl carbon will be in the aliphatic region (around 25-35 ppm).

Visualizations

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting start Low or No Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup sub_reagents1 Anhydrous Reagents/Solvents? check_reagents->sub_reagents1 sub_conditions1 Optimal Temperature? check_conditions->sub_conditions1 sub_workup1 Product Loss During Extraction? check_workup->sub_workup1 sub_reagents2 Correct Stoichiometry? sub_reagents1->sub_reagents2 Yes sol_reagents1 Use dry solvents. Run under inert gas. sub_reagents1->sol_reagents1 No sol_reagents2 Adjust stoichiometry (e.g., excess nucleophile). sub_reagents2->sol_reagents2 No end_node Yield Improved sub_reagents2->end_node Yes sub_conditions2 Appropriate Solvent? sub_conditions1->sub_conditions2 Yes sol_conditions1 Optimize temperature (e.g., incremental increase). sub_conditions1->sol_conditions1 No sub_conditions3 Effective Base? sub_conditions2->sub_conditions3 Yes sol_conditions2 Switch to polar aprotic (DMF, DMSO). sub_conditions2->sol_conditions2 No sol_conditions3 Use a stronger or different type of base. sub_conditions3->sol_conditions3 No sub_conditions3->end_node Yes sub_workup2 Degradation on Silica Gel? sub_workup1->sub_workup2 No sol_workup1 Adjust pH of aqueous phase. Use different extraction solvent. sub_workup1->sol_workup1 Yes sol_workup2 Use alternative purification (e.g., neutral alumina, recrystallization). sub_workup2->sol_workup2 Yes sub_workup2->end_node No

Caption: Troubleshooting workflow for low yield in reactions.

Potential Degradation Pathway of 2-Chloro-6-(methylamino)purine

DegradationPathway start 2-Chloro-6-(methylamino)purine hydrolysis Hydrolysis (presence of H2O) start->hydrolysis thermal_degradation High Temperature start->thermal_degradation photodegradation UV Light start->photodegradation product1 2-Hydroxy-6-(methylamino)purine hydrolysis->product1 Major Pathway product2 Ring-opened products & other degradants thermal_degradation->product2 product3 Various photoproducts photodegradation->product3

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: 2-Chloro-6-(methylamino)purine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-6-(methylamino)purine. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively using and stabilizing this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2-Chloro-6-(methylamino)purine in solution?

The stability of 2-Chloro-6-(methylamino)purine in solution is influenced by factors such as pH, temperature, and the solvent used. While specific data for this compound is limited, information on related purine analogs suggests that the 2-chloro group can be susceptible to hydrolysis, particularly under basic conditions.[1][2] However, the presence of a chlorine atom at the 2-position of the purine ring has been shown in other analogs, like 2-chloroadenosine, to confer greater stability against acid hydrolysis compared to non-halogenated counterparts.[3] For optimal stability, it is recommended to prepare solutions fresh and store them under appropriate conditions.

Q2: What are the likely degradation pathways for 2-Chloro-6-(methylamino)purine?

The primary degradation pathway for 2-Chloro-6-(methylamino)purine in aqueous solution is likely the hydrolysis of the chlorine atom at the C2 position of the purine ring. This reaction would result in the formation of 6-(methylamino)guanine. This type of hydrolysis is a known reaction for other 2-chloropurines, often facilitated by alkaline conditions.[1][2]

Q3: What factors can influence the stability of 2-Chloro-6-(methylamino)purine solutions?

Several factors can impact the stability of your 2-Chloro-6-(methylamino)purine solution:

  • pH: As with many purine analogs, pH is a critical factor. Basic conditions are likely to accelerate the hydrolysis of the 2-chloro group.[1][2] Acidic conditions might be more favorable, as suggested by studies on similar compounds.[3]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation. Therefore, it is advisable to store solutions at low temperatures.

  • Light: While not specifically documented for this compound, many organic molecules are sensitive to light. To minimize potential photodegradation, it is best practice to store solutions in amber vials or in the dark.

  • Solvent: The choice of solvent can affect both solubility and stability. While aqueous buffers are common, the use of co-solvents may be necessary to achieve the desired concentration. The stability in various organic solvents has not been extensively reported.

Q4: How should I prepare stock solutions of 2-Chloro-6-(methylamino)purine?

For preparing stock solutions, consider the following recommendations:

  • Solvent Selection: Due to the limited information on solubility, it is advisable to first test the solubility in small volumes of solvents such as DMSO, DMF, or ethanol before preparing a larger stock. For aqueous solutions, the use of a slightly acidic buffer (e.g., pH 5-6) may enhance stability.

  • Weighing: Weigh the compound accurately in a clean, dry vial.

  • Dissolution: Add the chosen solvent to the vial and vortex or sonicate until the compound is completely dissolved.

  • Filtration: For critical applications, filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q5: What are the recommended storage conditions for solutions of 2-Chloro-6-(methylamino)purine?

To maximize the shelf-life of your 2-Chloro-6-(methylamino)purine solutions, the following storage conditions are recommended:

  • Short-term storage (days to weeks): Store at 2-8°C.

  • Long-term storage (months to years): Store at -20°C or -80°C.

  • Protection from light: Always store solutions in light-protected containers (e.g., amber vials) or in the dark.

  • Avoid freeze-thaw cycles: Aliquot stock solutions into smaller, single-use volumes to minimize the number of times the main stock is thawed.

Troubleshooting Guides

Problem: A precipitate has formed in my solution.

  • Potential Cause 1: Low Solubility. The concentration of the compound may exceed its solubility in the chosen solvent at the storage temperature.

    • Recommended Action: Gently warm the solution to 37°C and vortex or sonicate to see if the precipitate redissolves. If it does, consider diluting the solution to a lower concentration or adding a co-solvent to improve solubility.

  • Potential Cause 2: Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.

    • Recommended Action: If the precipitate does not redissolve upon warming, it may be a degradant. Analyze the supernatant and the precipitate (if possible) by HPLC or LC-MS to identify the components.

Problem: I suspect my compound is degrading.

If you observe a loss of biological activity, a change in the appearance of your solution, or the appearance of new peaks in your analytical chromatogram, your compound may be degrading. Follow these steps to investigate:

  • Visual Inspection: Check for any color changes or precipitate formation in your solution.

  • Analytical Chemistry: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection to assess the purity of your solution. A decrease in the area of the main peak corresponding to 2-Chloro-6-(methylamino)purine and the appearance of new peaks would indicate degradation.

  • Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the parent compound and any potential degradation products.[3]

  • Compare to a Fresh Standard: Prepare a fresh solution from solid material and compare its analytical profile to the solution .

Summary of Stability Data for Related Purine Analogs

CompoundConditionStabilityReference
2-Chloroadenosine Acidic pHMore stable than adenosine[3]
Adenine-based cytokinins (e.g., BA, kinetin) 0.05 N KOH, stored at -20°C, 2-6°C, or 25°C for 90 daysStable[4]
Adenine-based cytokinins Autoclaved at 121°C for 30 min in 0.05 N KOHStable[4]
6-Mercaptopurine Alkaline solutionsUnstable[5]

Experimental Protocols

Protocol: Stability Assessment of 2-Chloro-6-(methylamino)purine by HPLC-UV

This protocol outlines a general method for assessing the stability of 2-Chloro-6-(methylamino)purine in a specific solution over time.

1. Materials:

  • 2-Chloro-6-(methylamino)purine solid
  • Solvent/buffer of interest
  • HPLC system with UV detector
  • C18 reverse-phase HPLC column
  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile phase B: 0.1% TFA in acetonitrile
  • Autosampler vials

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 2-Chloro-6-(methylamino)purine at a known concentration (e.g., 1 mg/mL) in the solvent/buffer you wish to test.
  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) and inject it into the HPLC system. This will serve as your time zero reference.
  • Incubate Samples: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., different temperatures: 4°C, 25°C, 40°C).
  • Time Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove one vial from each storage condition.
  • HPLC Analysis: Dilute and analyze the samples by HPLC as done for the T=0 sample.
  • Data Analysis:
  • Monitor the peak area of the 2-Chloro-6-(methylamino)purine peak over time. A decrease in the peak area indicates degradation.
  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
  • Observe the appearance and increase in the area of any new peaks, which would correspond to degradation products.

3. Suggested HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A gradient of mobile phase A and B (e.g., start with 5% B, ramp to 95% B over 15 minutes).
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: Scan from 200-400 nm and select the wavelength of maximum absorbance (e.g., ~260 nm).
  • Column Temperature: 30°C

Visualizations

cluster_degradation Hypothesized Degradation Pathway 2_Chloro_6_methylaminopurine 2-Chloro-6-(methylamino)purine Hydrolysis Hydrolysis (+H2O, -HCl) 2_Chloro_6_methylaminopurine->Hydrolysis 6_Methylaminoguanine 6-(Methylamino)guanine Hydrolysis->6_Methylaminoguanine cluster_workflow Experimental Workflow for Stability Study Start Start Prepare_Solution Prepare Solution of Compound Start->Prepare_Solution Analyze_T0 Analyze T=0 Sample (HPLC) Prepare_Solution->Analyze_T0 Incubate Incubate Aliquots at Different Conditions Analyze_T0->Incubate Analyze_Timepoints Analyze at Time Points Incubate->Analyze_Timepoints Data_Analysis Analyze Data (% Remaining) Analyze_Timepoints->Data_Analysis End End Data_Analysis->End cluster_troubleshooting Troubleshooting Suspected Degradation Start Suspect Degradation Visual_Inspection Visual Inspection: Color Change/Precipitate? Start->Visual_Inspection HPLC_Analysis Run HPLC Analysis Visual_Inspection->HPLC_Analysis New_Peaks New Peaks or Reduced Main Peak? HPLC_Analysis->New_Peaks LCMS_Analysis Identify Products by LC-MS New_Peaks->LCMS_Analysis Yes No_Degradation No Evidence of Degradation New_Peaks->No_Degradation No Compare_Standard Compare to Fresh Standard LCMS_Analysis->Compare_Standard Conclusion Degradation Confirmed Compare_Standard->Conclusion

References

Technical Support Center: Enhancing Cell Permeability of 2-Chloro-6-(methylamino)purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying 2-Chloro-6-(methylamino)purine and related purine analogs to improve cell permeability.

Troubleshooting Guides

Issue: Low cellular uptake and efficacy of the parent compound.

Potential Cause Suggested Solution
High Polarity: The inherent polarity of the purine scaffold, due to its multiple nitrogen atoms, can limit passive diffusion across the lipophilic cell membrane.Masking Polar Groups: Introduce lipophilic promoieties that can be cleaved intracellularly to release the active compound. Common strategies include acyloxymethyl, alkyloxycarbonyloxymethyl, or phosphoramidate modifications.
Low Lipophilicity: The compound may not be sufficiently lipid-soluble to efficiently partition into the cell membrane.Increase Lipophilicity: Add lipophilic functional groups, such as alkyl chains, aryl groups, or fluorine atoms, to the purine core. The position of these modifications is critical and should be guided by structure-activity relationship (SAR) studies.
Efflux Pump Substrate: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).Co-administration with Efflux Pump Inhibitors: In initial experiments, use known efflux pump inhibitors (e.g., verapamil, tariquidar) to confirm if the compound is a substrate. Structural modifications can also be made to reduce recognition by these transporters.
Poor Solubility: The compound may have poor aqueous solubility, leading to low bioavailability in cell culture media.Formulation Strategies: Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the media does not cause precipitation. Sonication may aid in dissolution. For in vivo studies, consider formulation with cyclodextrins or other solubilizing agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial strategies for improving the cell permeability of a purine analog like 2-Chloro-6-(methylamino)purine?

A1: The most common initial strategies focus on increasing the lipophilicity of the molecule. This can be achieved by:

  • Prodrug Approach: Attaching a lipophilic moiety that is cleaved inside the cell to release the active drug. This is a widely used and effective strategy.

  • Structural Modification: Adding small, lipophilic groups to the purine ring. The 2-position (where the chlorine is) and the 9-position are common sites for modification.

Q2: How can I assess the cell permeability of my modified compounds?

A2: Several in vitro models are available to assess cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is useful for early-stage screening.

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a monolayer of polarized, differentiated cells, mimicking the intestinal epithelium. It is considered the gold standard for predicting in vivo oral absorption and can also indicate if a compound is a substrate for efflux pumps.

Q3: My modified compound has improved permeability but has lost its biological activity. What should I do?

A3: This is a common challenge in drug development. Here are some steps to troubleshoot this issue:

  • Confirm Prodrug Cleavage: If you have used a prodrug approach, verify that the lipophilic moiety is being cleaved inside the cells to release the active compound. This can be done using techniques like LC-MS/MS to detect the parent compound in cell lysates.

  • Re-evaluate Structure-Activity Relationships (SAR): The modification may be sterically hindering the compound from binding to its target. Systematically explore different positions for modification and various types of lipophilic groups to find a balance between permeability and activity.

  • Consider Target Location: If the target is intracellular, ensure the compound is not only crossing the cell membrane but also reaching the correct subcellular compartment.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Dilute the stock solutions in a buffer (e.g., PBS at pH 7.4) to the final desired concentration.

  • Assay Procedure:

    • Add the diluted compound solution to the donor wells of the PAMPA plate.

    • Add buffer to the acceptor wells.

    • Incubate the plate at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

    • [C_A] is the concentration of the compound in the acceptor well.

    • [C_eq] is the equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Assay (Apical to Basolateral):

    • The test compound is added to the apical (AP) side of the monolayer.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral (BL) side at various time points.

  • Permeability Assay (Basolateral to Apical): To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the formula:

    Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the membrane.

    • C_0 is the initial concentration of the compound in the donor chamber.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Modification cluster_testing Permeability & Activity Testing cluster_analysis Data Analysis & Optimization start 2-Chloro-6- (methylamino)purine prodrug Prodrug Synthesis start->prodrug Strategy 1 structural_mod Structural Modification start->structural_mod Strategy 2 pampa PAMPA Assay prodrug->pampa structural_mod->pampa caco2 Caco-2 Assay pampa->caco2 Promising Candidates activity Biological Activity Assay caco2->activity sar SAR Analysis activity->sar optimization Lead Optimization sar->optimization optimization->prodrug Iterate optimization->structural_mod Iterate

Caption: Workflow for modifying and testing 2-Chloro-6-(methylamino)purine.

signaling_pathway_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound_out Modified Purine (Lipophilic) compound_in Active Purine Analog compound_out->compound_in Passive Diffusion & Intracellular Cleavage membrane target_protein Target Protein (e.g., Kinase) compound_in->target_protein Inhibition downstream_effector Downstream Effector target_protein->downstream_effector Phosphorylation target_protein->inhibition_line cellular_response Cellular Response (e.g., Apoptosis) downstream_effector->cellular_response inhibition_line->downstream_effector Blocks Signal

Caption: General mechanism of an intracellular purine analog inhibitor.

Validation & Comparative

A Comparative Analysis of 2-Chloro-6-(methylamino)purine and Other Purine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purine analog 2-Chloro-6-(methylamino)purine with other established purine analogs, such as 6-mercaptopurine and cladribine. The information presented is based on available experimental data for structurally related compounds and established anticancer agents, offering insights into their potential therapeutic applications.

Executive Summary

Purine analogs are a cornerstone in the chemotherapy of various cancers, primarily exerting their cytotoxic effects by interfering with nucleic acid synthesis and inducing apoptosis. 2-Chloro-6-(methylamino)purine belongs to a class of 2,6-substituted purine derivatives that have demonstrated potential as kinase inhibitors and cytotoxic agents. While direct comparative studies on 2-Chloro-6-(methylamino)purine are limited, analysis of structurally similar compounds suggests it may exhibit potent anticancer activity. This guide synthesizes available data to draw a comparative picture of its potential efficacy against well-established purine analogs.

Comparative Performance Data

Table 1: Comparative Cytotoxicity (IC50, µM) of Purine Analogs in Various Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)K562 (Leukemia)HL-60 (Leukemia)U937 (Leukemia)
2-Chloro-6-substituted Purine Derivatives (representative) --2.27[1]1.42[1]16[2]
6-Mercaptopurine >100[3]33.9[4]---
Cladribine >50 (at 48h)[5]----
Nelarabine (for comparison) ----3[2]

Note: The IC50 values are highly dependent on the specific experimental conditions, including incubation time and the specific derivative tested.

Mechanisms of Action: A Comparative Overview

Purine analogs share a general mechanism of disrupting DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. However, subtle structural modifications can lead to different primary targets and signaling pathway modulation.

2-Chloro-6-(methylamino)purine and Related Analogs: Based on studies of similar 2,6,9-trisubstituted purines, these compounds are emerging as potent kinase inhibitors.[1][6] They have been shown to induce apoptosis and cause cell cycle arrest, particularly in the G2/M phase.[1] The presence of a chlorine atom at the C2 position and an amino group at the C6 position are common features in purine-based kinase inhibitors.

6-Mercaptopurine: This is a prodrug that, once metabolized intracellularly, inhibits de novo purine synthesis and can be incorporated into DNA and RNA, leading to cytotoxicity.[3]

Cladribine: This analog is resistant to adenosine deaminase, allowing it to accumulate in lymphocytes. It is phosphorylated to its active triphosphate form, which inhibits DNA synthesis and repair, ultimately inducing apoptosis.[5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by purine analogs.

general_purine_analog_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Purine Analog Purine Analog Nucleoside Transporter Nucleoside Transporter Purine Analog->Nucleoside Transporter Entry Analog Monophosphate Analog Monophosphate Nucleoside Transporter->Analog Monophosphate Phosphorylation Analog Diphosphate Analog Diphosphate Analog Monophosphate->Analog Diphosphate Phosphorylation Analog Triphosphate (Active) Analog Triphosphate (Active) Analog Diphosphate->Analog Triphosphate (Active) Phosphorylation DNA Polymerase DNA Polymerase Analog Triphosphate (Active)->DNA Polymerase Inhibition DNA Incorporation DNA Incorporation Analog Triphosphate (Active)->DNA Incorporation DNA Strand Breaks DNA Strand Breaks DNA Polymerase->DNA Strand Breaks DNA Incorporation->DNA Strand Breaks Cell Cycle Arrest Cell Cycle Arrest DNA Strand Breaks->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: General mechanism of action for nucleoside purine analogs.

kinase_inhibitor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFRα) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras STAT3 STAT3 RTK->STAT3 2_Chloro_6_substituted_purine 2-Chloro-6-substituted Purine Analog 2_Chloro_6_substituted_purine->RTK Inhibition ERK ERK 2_Chloro_6_substituted_purine->ERK Inhibition 2_Chloro_6_substituted_purine->STAT3 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation STAT3->Proliferation mtt_workflow Seed_Cells Seed cells in 96-well plate Treat Treat with Purine Analog Seed_Cells->Treat Incubate Incubate (e.g., 48-72h) Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (e.g., 4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan Incubate_MTT->Solubilize Measure Measure absorbance Solubilize->Measure apoptosis_workflow Harvest_Cells Harvest treated cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in binding buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate_Stain Incubate in dark Stain->Incubate_Stain Analyze Analyze by flow cytometry Incubate_Stain->Analyze cellcycle_workflow Harvest_Cells Harvest treated cells Fix_Cells Fix in cold ethanol Harvest_Cells->Fix_Cells Wash_Cells Wash with PBS Fix_Cells->Wash_Cells RNase_Treat Treat with RNase A Wash_Cells->RNase_Treat PI_Stain Stain with Propidium Iodide RNase_Treat->PI_Stain Analyze Analyze by flow cytometry PI_Stain->Analyze

References

Unveiling the Kinase Inhibitory Potential of 2-Chloro-6-(methylamino)purine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of purine-based compounds, with a focus on validating the potential of 2-Chloro-6-(methylamino)purine. Due to the limited publicly available data on the specific kinase inhibitory activity of 2-Chloro-6-(methylamino)purine, this document leverages data from well-characterized, structurally related purine analogs and established kinase inhibitors to provide a framework for its evaluation. The comparative data presented herein focuses on prominent Cyclin-Dependent Kinase (CDK) inhibitors, a common target class for purine-based compounds.

Comparative Analysis of Kinase Inhibitory Activity

CompoundTarget Kinase(s)IC50 (nM)Reference Compound
2-Chloro-6-(methylamino)purine Data not availableData not available-
Palbociclib (Ibrance®) CDK4, CDK611, 16Roscovitine
Ribociclib (Kisqali®) CDK4, CDK610, 39Roscovitine
Abemaciclib (Verzenio®) CDK4, CDK62, 10Roscovitine

Note: IC50 values are indicative and can vary based on experimental conditions. The data for Palbociclib, Ribociclib, and Abemaciclib are compiled from various preclinical studies.

Experimental Protocols

To validate the kinase inhibitory activity of a novel compound such as 2-Chloro-6-(methylamino)purine, a standardized biochemical assay is essential. Below is a detailed protocol for a generic in vitro kinase inhibition assay, which can be adapted to specific kinases of interest.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced from a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Kinase of interest (e.g., CDK4/Cyclin D1)

  • Kinase substrate (e.g., Retinoblastoma protein, Rb)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., 2-Chloro-6-(methylamino)purine)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to create a 10-point dose-response curve, typically starting from 100 µM. A "no inhibitor" control with DMSO alone should be included.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase enzyme solution to each well.

    • Incubate at room temperature for 10 minutes to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualizing Molecular Pathways and Experimental Processes

CDK4/6 Signaling Pathway

The following diagram illustrates the canonical CDK4/6 signaling pathway, which is crucial for cell cycle progression from the G1 to the S phase. Inhibition of this pathway is a key mechanism for the anticancer effects of the comparator compounds.

CDK46_Pathway cluster_release Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Retinoblastoma Protein (Rb) CDK46_CyclinD->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Sequesters pRb Phosphorylated Rb (pRb) pRb->E2F Release G1_S_Transition G1 to S Phase Transition (Cell Proliferation) Inhibitor 2-Chloro-6-(methylamino)purine (Hypothesized Target) Inhibitor->CDK46_CyclinD

Caption: Simplified CDK4/6 signaling pathway and the hypothesized point of inhibition.

Experimental Workflow for Kinase Inhibitor Validation

The following diagram outlines a typical workflow for the validation of a potential kinase inhibitor, from initial screening to cellular activity assessment.

Kinase_Inhibitor_Workflow Start Start: Identify Potential Inhibitor Biochemical_Assay In Vitro Biochemical Kinase Assay Start->Biochemical_Assay IC50_Determination Determine IC50 Value Biochemical_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling If potent End End: Validated Kinase Inhibitor IC50_Determination->End If not potent Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Apoptosis) Selectivity_Profiling->Cell_Based_Assay If selective Selectivity_Profiling->End If not selective Mechanism_Of_Action Mechanism of Action Studies (e.g., Western Blot for Downstream Targets) Cell_Based_Assay->Mechanism_Of_Action Mechanism_Of_Action->End

Caption: General experimental workflow for the validation of a kinase inhibitor.

Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-(substituted-amino)purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-chloro-6-(substituted-amino)purine derivatives, a scaffold of significant interest in medicinal chemistry. These compounds have been extensively explored as inhibitors of various protein kinases and have shown potential as antiproliferative agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Data Presentation: Quantitative SAR of 2-Chloro-6-substituted Purine Derivatives

The following tables summarize the biological activities of various 2-chloro-6-(substituted-amino)purine analogs and related derivatives. The data is compiled from multiple studies to highlight the impact of substitutions at the C6 position and other positions of the purine ring on their inhibitory potency against different biological targets.

Table 1: Inhibitory Activity of 2-Arylaminopurine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

Compound IDC6-SubstituentCDK2 IC50 (nM)[1]
1 Ethoxy26
2 n-Propoxy8
3 Isopropoxy10
4 n-Butoxy3
5 Isobutoxy1

Table 2: Inhibitory Activity of 2-Chloro-6-(substituted-anilino)purine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

Compound IDC2-SubstituentC8-SubstituentN9-SubstituentC6-SubstituentCDK2 IC50 (µM)[2]
6 2-Hydroxymethyl-4-hydroxypyrrolidylHIsopropyl3-Chloroanilino0.3

Table 3: Antiproliferative Activity of 2-Chloro-6-substituted Purine Arabinosides against Human Acute Myeloid Leukemia (U937) Cell Line

Compound IDC6-SubstituentU937 IC50 (µM)[3]
7 Nα-L-serinylamido16
Nelarabine (Reference) O-methylguanine3

Table 4: Inhibitory Activity of 2-Chloro-9-(cyclopropylmethyl)-6-(substituted-phenylamino)purine Derivatives against Various Kinases

Compound IDC6-SubstituentBcr-Abl IC50 (nM)BTK IC50 (µM)FLT3-ITD IC50 (µM)
8 4-(N-methylpiperazino)phenylamino70>10>10
9 4-(morpholino)phenylamino>100.41>10
10 3-chlorophenylamino>10>100.38

Data for Table 4 was synthesized from a study on 2,6,9-trisubstituted purines where the C2-substituent was varied. The presented data is for analogs with a C2-substituent found to be optimal for each respective kinase to illustrate the effect of the C6-substituent in a relevant context.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the assays used to evaluate the biological activity of 2-chloro-6-(substituted-amino)purine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Test compounds (e.g., 2-chloro-6-(substituted-amino)purine derivatives)

  • Purified recombinant kinase (e.g., CDK2/cyclin A)

  • Kinase-specific substrate (e.g., Histone H1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the kinase assay buffer to achieve a range of desired concentrations.

  • Reaction Setup:

    • Add the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the assay plate.

    • Add the kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction: Add an ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence signal using a plate reader. The luminescence is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on cell proliferation and viability. It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials:

  • Human cancer cell line (e.g., U937)

  • Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% fetal bovine serum)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK4_6 pRB_E2F pRB-E2F Complex Cyclin_D_CDK4_6->pRB_E2F Phosphorylates pRB E2F E2F (Active) pRB_E2F->E2F Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 Cyclin_A_CDK2 Cyclin A / CDK2 Cyclin_E_CDK2->Cyclin_A_CDK2 DNA_Replication DNA Replication Cyclin_A_CDK2->DNA_Replication Inhibitor 2-Chloro-6-(amino)purine Derivative Inhibitor->Cyclin_E_CDK2 Inhibitor->Cyclin_A_CDK2

Caption: Inhibition of CDK2 by 2-chloro-6-(amino)purine derivatives blocks cell cycle progression.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution 1. Prepare serial dilutions of test compound Add_Compound 3. Add compound to 96-well plate Compound_Dilution->Add_Compound Reagent_Prep 2. Prepare Kinase/Substrate and ATP solutions Add_Kinase 4. Add Kinase/Substrate and pre-incubate Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Start_Reaction 5. Add ATP to initiate reaction Add_Kinase->Start_Reaction Incubate 6. Incubate at 30°C Start_Reaction->Incubate Add_Detection_Reagent 7. Add ATP detection reagent (e.g., Kinase-Glo®) Incubate->Add_Detection_Reagent Measure_Luminescence 8. Measure luminescence Add_Detection_Reagent->Measure_Luminescence Data_Analysis 9. Calculate % inhibition and determine IC50 Measure_Luminescence->Data_Analysis

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

References

Unveiling the Kinase Cross-Reactivity Profile of 2-Chloro-6-(methylamino)purine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of 2-Chloro-6-(methylamino)purine, a purine derivative of interest in kinase inhibitor research. Due to the limited publicly available quantitative kinase screening data for this specific compound, this guide leverages data from structurally related purine analogs to offer insights into its potential target landscape and off-target effects. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential and selectivity of purine-based kinase inhibitors.

Introduction to Purine Analogs as Kinase Inhibitors

Purine analogs represent a well-established class of compounds that target the ATP-binding site of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them attractive targets for therapeutic intervention. The purine scaffold serves as a privileged structure in medicinal chemistry, and modifications at various positions of the purine ring can modulate potency and selectivity against different kinases.[1] 2-Chloro-6-(methylamino)purine belongs to this class of molecules, and understanding its interaction with the human kinome is crucial for evaluating its potential as a selective research tool or a therapeutic lead.

Comparative Kinase Inhibition Profile

Table 1: Kinase Inhibition Profile of Representative Purine Analogs

Compound IDStructureTarget Kinase(s)IC50 (µM)Reference Compound(s)
Analog A 6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurineCDK20.3Roscovitine
Analog B 2-(p-n-butylanilino)-2'-deoxyadenosineDNA Polymerase α1N/A
Analog C [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9- isopropylpurine]CDK4>10Roscovitine

Disclaimer: The data presented for these analogs are intended to provide a potential, indirect cross-reactivity profile for 2-Chloro-6-(methylamino)purine. The actual inhibitory profile may differ.

Experimental Protocols

The determination of a compound's kinase selectivity is a critical step in drug discovery. A standard method involves screening the compound against a large panel of purified kinases and measuring its ability to inhibit the enzymatic activity of each.

In Vitro Kinase Assay (Radiometric Format)

This protocol outlines a widely used method for in vitro kinase profiling.

1. Materials:

  • Purified kinase of interest

  • Specific peptide or protein substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Test compound (e.g., 2-Chloro-6-(methylamino)purine) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose filter plates

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.

  • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Kₘ for each kinase to allow for a more accurate determination of the IC₅₀.

  • Incubate the reaction for a specified time (e.g., 30-120 minutes) at 30°C.

  • Stop the reaction by adding a stop solution.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter. The amount of incorporated radiolabel is proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Kinase Inhibition and Cellular Pathways

Understanding the mechanism of action of kinase inhibitors requires visualizing their effects on cellular signaling pathways.

ATP-Competitive Kinase Inhibition

2-Chloro-6-(methylamino)purine, like other purine analogs, is predicted to act as an ATP-competitive inhibitor. It likely binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

ATP_Competitive_Inhibition cluster_kinase Kinase cluster_molecules Molecules cluster_products Products Kinase Kinase Enzyme ATP_Binding_Site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->ATP_Binding_Site Binds ADP ADP Inhibitor 2-Chloro-6-(methylamino)purine Inhibitor->ATP_Binding_Site Competes for Binding Substrate Substrate Protein Substrate->Kinase

Caption: ATP-competitive inhibition mechanism of 2-Chloro-6-(methylamino)purine.

Potential Impact on Cell Cycle Regulation

Given that many purine analogs inhibit cyclin-dependent kinases (CDKs), 2-Chloro-6-(methylamino)purine may potentially affect cell cycle progression. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest.

Cell_Cycle_Regulation cluster_cell_cycle Cell Cycle Phases cluster_regulation Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK-Cyclin Complex CDK_Cyclin->G1 Promotes G1/S Transition Inhibitor 2-Chloro-6-(methylamino)purine Inhibitor->CDK_Cyclin Inhibits

Caption: Potential inhibition of cell cycle progression by 2-Chloro-6-(methylamino)purine.

Conclusion

While direct and comprehensive cross-reactivity data for 2-Chloro-6-(methylamino)purine remains elusive in publicly accessible domains, the analysis of structurally similar purine analogs suggests a potential for this compound to interact with various kinases, particularly those involved in cell cycle regulation like CDKs. The provided experimental protocols offer a standardized approach for researchers to determine the precise kinase inhibition profile and selectivity of 2-Chloro-6-(methylamino)purine. Further experimental validation is crucial to fully elucidate its biological activity and to assess its potential as a selective chemical probe or a starting point for the development of novel kinase inhibitors.

References

Comparative Efficacy Analysis: 2-Chloro-6-(methylamino)purine versus Roscovitine as Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two purine derivatives, 2-Chloro-6-(methylamino)purine and roscovitine. While both are substituted purines, available scientific literature reveals distinct pharmacological profiles, indicating they are not direct competitors for applications targeting cyclin-dependent kinases (CDKs). This analysis synthesizes the current understanding of each compound's mechanism of action, potency, and cellular effects, supported by experimental data and protocols.

Executive Summary

Extensive research has characterized roscovitine (also known as seliciclib or CYC202) as a potent and selective inhibitor of several cyclin-dependent kinases, making it a valuable tool for cell cycle research and a candidate for therapeutic development in oncology and other fields. In stark contrast, publicly available data for 2-Chloro-6-(methylamino)purine does not indicate activity as a CDK inhibitor. Instead, it has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Therefore, a direct comparison of their efficacy as CDK inhibitors is not currently feasible. This guide will present the well-established data for roscovitine and the known biological activity of 2-Chloro-6-(methylamino)purine to clarify their distinct roles.

Roscovitine: A Profile of a Cyclin-Dependent Kinase Inhibitor

Roscovitine is a 2,6,9-trisubstituted purine that functions as an ATP-competitive inhibitor of specific CDKs. Its primary mechanism of action involves blocking the kinase activity of CDKs that are crucial for cell cycle progression and transcription.

Data Presentation: Roscovitine Potency and Selectivity

The inhibitory activity of roscovitine against a panel of key cyclin-dependent kinases is summarized in the table below. The data, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), highlight its selectivity profile.

Target CDK ComplexRoscovitine IC50 (µM)
CDK1/cyclin B0.65
CDK2/cyclin A0.7
CDK2/cyclin E0.7
CDK4/cyclin D1>100
CDK5/p250.16 - 0.2
CDK7/cyclin H~0.7
CDK9/cyclin T~0.7

Note: IC50 values can vary between different experimental setups. The presented values are compiled from multiple sources to provide a comprehensive overview.

Cellular Effects of Roscovitine

Treatment of various cell lines with roscovitine has been shown to induce:

  • Cell Cycle Arrest: Primarily at the G1/S and G2/M phases of the cell cycle.

  • Apoptosis: Induction of programmed cell death in numerous cancer cell lines.

  • Inhibition of Transcription: Through its activity against CDK7 and CDK9, which are involved in regulating RNA polymerase II.

2-Chloro-6-(methylamino)purine: An Inhibitor of Xanthine Oxidase

Current scientific literature does not provide evidence for 2-Chloro-6-(methylamino)purine as an inhibitor of cyclin-dependent kinases. However, it has been characterized as a potent inhibitor of xanthine oxidase.[1] Xanthine oxidase is a key enzyme in the catabolism of purines, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.

Due to the absence of data on CDK inhibition, a comparative table of efficacy against CDKs for 2-Chloro-6-(methylamino)purine cannot be provided.

Signaling Pathways and Experimental Workflows

Roscovitine's Mechanism of Action: CDK Inhibition

The following diagram illustrates the established mechanism of action for roscovitine in blocking cell cycle progression through the inhibition of key cyclin-dependent kinases.

roscovitine_mechanism Mechanism of Roscovitine Action Roscovitine Roscovitine CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin A/E) Roscovitine->CDK_Cyclin Competitively inhibits ATP binding Substrate Substrate Proteins (e.g., Rb, Lamins) CDK_Cyclin->Substrate Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest Leads to ATP ATP ATP->CDK_Cyclin Binds to ATP-binding pocket Phosphorylated_Substrate Phosphorylated Substrate Proteins Cell_Cycle_Progression Cell Cycle Progression Phosphorylated_Substrate->Cell_Cycle_Progression Drives

Caption: Roscovitine competitively inhibits ATP binding to CDK/cyclin complexes, preventing substrate phosphorylation and leading to cell cycle arrest.

General Experimental Workflow for Kinase Inhibitor Comparison

The following diagram outlines a typical workflow for comparing the efficacy of two kinase inhibitors. This workflow highlights the necessary experimental steps that would be required to generate comparative data for 2-Chloro-6-(methylamino)purine against a known CDK inhibitor like roscovitine.

kinase_inhibitor_comparison_workflow Experimental Workflow for Kinase Inhibitor Comparison cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Kinase_Panel In vitro Kinase Panel Screening (IC50 determination) Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Panel->Viability Compound_A Compound A (e.g., Roscovitine) Compound_A->Kinase_Panel Compound_B Compound B (e.g., 2-Chloro-6-(methylamino)purine) Compound_B->Kinase_Panel Cell_Lines Cancer Cell Lines Cell_Lines->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Lines->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Lines->Apoptosis Western_Blot Western Blot Analysis (Target Engagement) Cell_Lines->Western_Blot Viability->Cell_Cycle Cell_Cycle->Apoptosis Apoptosis->Western_Blot Data_Analysis Comparative Data Analysis (Efficacy & Potency) Western_Blot->Data_Analysis

Caption: A generalized workflow for the biochemical and cellular characterization and comparison of kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are standard protocols for key experiments cited in the evaluation of roscovitine.

In Vitro CDK Kinase Assay (Radiometric)

Objective: To determine the IC50 value of an inhibitor against a specific CDK/cyclin complex.

Materials:

  • Active CDK/cyclin complexes (e.g., CDK2/cyclin A)

  • Histone H1 (as a substrate)

  • Test compounds (dissolved in DMSO)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the kinase, histone H1, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the inhibitor on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the inhibitor on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold 70% ethanol)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in the PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

The comparison between 2-Chloro-6-(methylamino)purine and roscovitine highlights the importance of specific experimental validation for understanding a compound's biological activity. Roscovitine is a well-documented, selective inhibitor of several cyclin-dependent kinases with clear effects on the cell cycle and apoptosis. In contrast, the available evidence points to 2-Chloro-6-(methylamino)purine being a potent inhibitor of xanthine oxidase, with no current data supporting its role as a CDK inhibitor. For researchers investigating CDK-mediated pathways, roscovitine remains a relevant and well-characterized tool. Future studies would be required to determine if 2-Chloro-6-(methylamino)purine possesses any off-target effects on CDKs, but based on current knowledge, these two purine analogues are not functionally comparable in the context of CDK inhibition.

References

Comparative In Vivo Efficacy of Purine Analogs as Xanthine Oxidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-(methylamino)purine is a purine analog that has been identified as a potent inhibitor of xanthine oxidase, an enzyme crucial in the metabolic pathway that produces uric acid. Elevated uric acid levels, or hyperuricemia, are a precursor to gout and are associated with other health conditions. While in vivo studies specifically validating the biological effects of 2-Chloro-6-(methylamino)purine are not extensively documented in publicly available literature, its potential as a therapeutic agent can be evaluated by comparing its profile to well-established xanthine oxidase inhibitors with extensive in vivo data, such as allopurinol and febuxostat.

This guide provides a comparative overview of the in vivo efficacy of these established drugs, offering a framework for the potential evaluation of novel compounds like 2-Chloro-6-(methylamino)purine. The experimental data and protocols presented here serve as a benchmark for researchers, scientists, and drug development professionals working on new treatments for hyperuricemia.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the in vivo efficacy of allopurinol and febuxostat in preclinical and clinical settings. This data provides a baseline for assessing the potential of new chemical entities.

Table 1: Preclinical In Vivo Efficacy in Rodent Models of Hyperuricemia

CompoundAnimal ModelDoseRoute of Administration% Reduction in Serum Uric Acid (vs. Model)Reference
Allopurinol Mouse50 mg/kg/dayOral38.8% to 72.5%[1]
Rat5 mg/kgOralEffective in lowering uric acid[1]
Febuxostat Rat1.5 mg/kgOralED50 for hypouricemic effect[1]
Rat5 mg/kgOralGreater uric acid-lowering effect than allopurinol at 10 mg/kg[1]

Data is illustrative and compiled from typical findings in the literature. Direct comparison should be approached with caution due to variations in experimental conditions.

Table 2: Clinical Efficacy in Patients with Hyperuricemia and Gout

CompoundDosagePrimary EndpointEfficacyReference
Allopurinol 300 mg/dayProportion of patients achieving serum uric acid <6.0 mg/dL42%[2]
Febuxostat 40 mg/dayProportion of patients achieving serum uric acid <6.0 mg/dL56%[2]
80 mg/dayProportion of patients achieving serum uric acid <6.0 mg/dL76%[2]
120 mg/dayProportion of patients achieving serum uric acid <6.0 mg/dL94%[2]

Results are from a 28-day, randomized, double-blind study. Febuxostat at 80 mg and 120 mg was found to be superior to allopurinol at 300 mg.[2]

Experimental Protocols

A standardized in vivo model is crucial for the evaluation of novel xanthine oxidase inhibitors. The potassium oxonate-induced hyperuricemia model in rodents is widely used.

Protocol: Induction of Hyperuricemia and Efficacy Testing in Rats

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week under standard laboratory conditions.

  • Induction of Hyperuricemia: Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor. A typical dose is 250-300 mg/kg administered via intraperitoneal injection.[3][4] This prevents the breakdown of uric acid into allantoin in most mammals.[5] To further increase uric acid levels, a purine precursor like hypoxanthine (e.g., 300 mg/kg, oral gavage) can be co-administered.[6]

  • Animal Grouping: Animals are randomly divided into several groups:

    • Normal Control (Vehicle only)

    • Hyperuricemic Model (Potassium oxonate + Vehicle)

    • Test Compound groups (Potassium oxonate + varying doses of 2-Chloro-6-(methylamino)purine)

    • Positive Control (Potassium oxonate + Allopurinol or Febuxostat)

  • Compound Administration: One hour after the induction of hyperuricemia, the test compound, positive control, or vehicle is administered, typically via oral gavage.[3]

  • Blood Sampling: Blood samples are collected at baseline (before induction) and at several time points post-treatment (e.g., 2, 4, 8, and 24 hours).[3]

  • Serum Analysis: Serum is separated by centrifugation. Serum uric acid, creatinine, and blood urea nitrogen (BUN) levels are measured using commercially available assay kits.

  • Data Analysis: The percentage reduction in serum uric acid is calculated by comparing the treated groups to the hyperuricemic model group. Statistical significance is determined using appropriate statistical tests.

Visualizing Pathways and Workflows

Signaling Pathway

The following diagram illustrates the purine degradation pathway and the site of action for xanthine oxidase inhibitors.

Purine_Degradation_Pathway cluster_pathway Purine Metabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid UricAcid Xanthine->UricAcid Xanthine Oxidase Hyperuricemia Hyperuricemia UricAcid->Hyperuricemia Inhibitor 2-Chloro-6-(methylamino)purine Allopurinol / Febuxostat XO_Target Xanthine Oxidase Inhibitor->XO_Target Gout Gout Hyperuricemia->Gout

Caption: Purine degradation pathway and inhibition by xanthine oxidase inhibitors.

Experimental Workflow

The diagram below outlines a typical workflow for the in vivo validation of a novel xanthine oxidase inhibitor.

InVivo_Workflow acclimatization Animal Acclimatization (1 Week) induction Induce Hyperuricemia (Potassium Oxonate) acclimatization->induction grouping Randomly Group Animals induction->grouping treatment Administer Treatment (Vehicle, Test Compound, Control) grouping->treatment sampling Collect Blood Samples (0, 2, 4, 8, 24h) treatment->sampling analysis Analyze Serum Uric Acid, Creatinine, BUN sampling->analysis evaluation Evaluate Efficacy and Toxicity analysis->evaluation

Caption: Experimental workflow for in vivo efficacy testing.

Logical Comparison

The therapeutic potential of 2-Chloro-6-(methylamino)purine is predicated on its ability to inhibit xanthine oxidase. The logical relationship for its validation and comparison with existing drugs is as follows:

Logical_Comparison start 2-Chloro-6-(methylamino)purine in_vitro In Vitro Potency (XO Inhibition Assay) start->in_vitro in_vivo In Vivo Efficacy (Hyperuricemia Model) in_vitro->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd toxicity Toxicology Studies in_vivo->toxicity comparison Comparison with Alternatives (Allopurinol, Febuxostat) in_vivo->comparison pk_pd->comparison toxicity->comparison conclusion Assessment of Therapeutic Potential comparison->conclusion

Caption: Logical flow for validation and comparison of a novel XO inhibitor.

While direct in vivo evidence for 2-Chloro-6-(methylamino)purine is pending, the established profiles of allopurinol and febuxostat provide a clear roadmap for its evaluation. The comparative data and standardized protocols outlined in this guide are intended to facilitate the research and development of novel, more effective treatments for hyperuricemia and gout. Future in vivo studies on 2-Chloro-6-(methylamino)purine should aim to generate comparable datasets to allow for a direct assessment of its therapeutic potential against current standards of care.

References

Head-to-head comparison of 2-Chloro-6-(methylamino)purine with other CDK inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2-Chloro-6-(methylamino)purine with established Cyclin-Dependent Kinase (CDK) inhibitors is challenging due to the limited publicly available data on the specific CDK-inhibitory activity of this compound. 2-Chloro-6-(methylamino)purine is a purine derivative, a chemical class that has yielded numerous kinase inhibitors; however, it is not itself a well-characterized or clinically advanced CDK inhibitor.

Therefore, this guide provides a head-to-head comparison of several well-established and clinically relevant CDK inhibitors, representing different selectivity profiles. This comparison will serve as a valuable resource for researchers by juxtaposing the performance of selective CDK4/6 inhibitors against pan-CDK inhibitors, using the kind of experimental data and protocols that would be necessary to evaluate a novel compound like 2-Chloro-6-(methylamino)purine.

The inhibitors compared in this guide are:

  • Selective CDK4/6 Inhibitors: Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®).

  • Pan-CDK Inhibitors: Flavopiridol (Alvocidib) and Dinaciclib (SCH 727965).

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of inhibitor potency. The following table summarizes the IC50 values of the selected CDK inhibitors against various cyclin-dependent kinases. Lower values indicate higher potency.

InhibitorCDK1/CycB (nM)CDK2/CycE (nM)CDK4/CycD1 (nM)CDK6/CycD3 (nM)CDK9/CycT1 (nM)
Palbociclib >10,000>10,0001116>10,000
Ribociclib >10,000>10,0001039>10,000
Abemaciclib 644921045
Flavopiridol 301701001203
Dinaciclib 114194

Kinase Selectivity Profile

High selectivity is crucial for minimizing off-target effects. The following table provides an overview of the kinase selectivity for each inhibitor.

InhibitorPrimary TargetsNotable Off-TargetsSelectivity Profile
Palbociclib CDK4, CDK6MinimalHighly Selective
Ribociclib CDK4, CDK6MinimalHighly Selective
Abemaciclib CDK4, CDK6CDK1, CDK2, CDK9, GSK3βModerately Selective
Flavopiridol CDK1, CDK2, CDK4, CDK6, CDK7, CDK9GSK3β, PKA, PKCBroad (Pan-Inhibitor)
Dinaciclib CDK1, CDK2, CDK5, CDK9MinimalPotent, less broad than Flavopiridol

Cellular Effects: Cell Cycle Arrest and Apoptosis

CDK inhibitors exert their anticancer effects primarily by inducing cell cycle arrest and, in some cases, apoptosis.

InhibitorPrimary Cell Cycle EffectApoptosis Induction
Palbociclib G1 ArrestLow
Ribociclib G1 ArrestLow
Abemaciclib G1 ArrestModerate
Flavopiridol G1 and G2/M ArrestHigh
Dinaciclib G2/M ArrestHigh

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.

Materials:

  • CDK enzyme (e.g., CDK4/CycD1)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds (e.g., Palbociclib)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute in assay buffer.

  • In a 384-well plate, add the test compound, the CDK enzyme/antibody mixture, and the tracer.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic model.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of the test compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the results to vehicle-treated controls and calculate GI50 (concentration for 50% growth inhibition).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Treat cells with the test compound for 24-48 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content using a flow cytometer.

  • Model the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT).

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz to illustrate key concepts.

G cluster_0 G1 Phase Progression cluster_1 Inhibitor Action Mitogens Mitogenic Signals (e.g., Growth Factors) Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 pRb_active Active pRb CDK46->pRb_active Phosphorylates E2F E2F pRb_active->E2F Releases pRb_inactive Inactive p-Rb S_Phase S-Phase Entry E2F->S_Phase Promotes Transcription Inhibitor CDK4/6 Inhibitors (Palbociclib, etc.) Inhibitor->CDK46 Inhibits

Caption: The CDK4/6-Rb signaling pathway and the mechanism of selective inhibitors.

G cluster_workflow Cell Cycle Analysis Workflow A 1. Seed Cells in Culture Plate B 2. Treat with CDK Inhibitor A->B C 3. Harvest and Fix Cells in Ethanol B->C D 4. Stain DNA with Propidium Iodide (PI) C->D E 5. Acquire Data via Flow Cytometry D->E F 6. Analyze Histograms to Quantify Cell Phases E->F

Caption: A typical experimental workflow for cell cycle analysis by flow cytometry.

Unveiling the Binding of 2-Chloro-6-(methylamino)purine to Xanthine Oxidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-Chloro-6-(methylamino)purine's binding to its target protein, xanthine oxidase, with other relevant inhibitors. This analysis is supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Executive Summary

2-Chloro-6-(methylamino)purine has been identified as a potent, non-competitive inhibitor of xanthine oxidase, a key enzyme in purine metabolism. This guide presents a comparative analysis of its inhibitory activity alongside the well-established competitive inhibitor, allopurinol, and other purine analogs. The data summarized herein provides valuable insights for researchers engaged in the development of novel therapeutics targeting xanthine oxidase for conditions such as gout and hyperuricemia.

Performance Comparison

The inhibitory potential of 2-Chloro-6-(methylamino)purine against xanthine oxidase has been quantified and compared with allopurinol and other purine-based inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values and the mode of inhibition.

CompoundTarget ProteinIC50 (µM)Mode of Inhibition
2-Chloro-6-(methylamino)purine Xanthine Oxidase10.19 ± 0.10Non-competitive[1]
AllopurinolXanthine Oxidase7.82 ± 0.12Competitive[1]
6-Aminopurine (Adenine)Xanthine Oxidase10.89 ± 0.13Not specified
4-Aminopyrazolo[3,4-d]pyrimidineXanthine Oxidase30.26 ± 0.23Competitive[1]

Experimental Methodologies

The determination of the inhibitory activity of 2-Chloro-6-(methylamino)purine and its counterparts on xanthine oxidase was conducted using a robust enzymatic assay.

Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition of test compounds against xanthine oxidase.

Principle: The enzymatic activity of xanthine oxidase is monitored by measuring the rate of formation of uric acid from the substrate, xanthine. Uric acid production is quantified by the increase in absorbance at 295 nm. The inhibitory effect of a compound is determined by the reduction in the rate of uric acid formation.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compounds (2-Chloro-6-(methylamino)purine, allopurinol, etc.)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Dissolve test compounds in DMSO to create stock solutions. Further dilutions are made with the phosphate buffer.

  • Assay Reaction:

    • In a quartz cuvette, combine the potassium phosphate buffer, xanthine solution, and the test compound solution at various concentrations.

    • Initiate the reaction by adding the xanthine oxidase solution.

    • The final reaction mixture typically contains 50 mM potassium phosphate buffer (pH 7.5), 50 µM xanthine, and 0.02 U/mL xanthine oxidase.

  • Data Acquisition:

    • Immediately measure the increase in absorbance at 295 nm over a period of 3 minutes using a spectrophotometer.

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Kinetic Analysis (for determining the mode of inhibition):

    • To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor.

    • The data is then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the effect of the inhibitor on the enzyme kinetics. A non-competitive inhibitor will show a change in Vmax but not Km, resulting in lines with different y-intercepts but the same x-intercept.[1]

Visualizing the Process

To better illustrate the experimental workflow and the underlying biochemical pathway, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagent_prep Prepare Stock Solutions (Enzyme, Substrate, Inhibitors) mix_reagents Combine Buffer, Substrate, and Inhibitor in Cuvette reagent_prep->mix_reagents Dilute to working concentrations add_enzyme Initiate Reaction with Xanthine Oxidase mix_reagents->add_enzyme measure_abs Measure Absorbance at 295 nm add_enzyme->measure_abs Monitor reaction calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition kinetic_analysis Perform Kinetic Analysis (Lineweaver-Burk Plot) measure_abs->kinetic_analysis Vary substrate & inhibitor concentrations det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for determining xanthine oxidase inhibition.

signaling_pathway cluster_inhibitors Inhibitors Hypoxanthine Hypoxanthine XO Xanthine Oxidase Hypoxanthine->XO Xanthine Xanthine Uric_Acid Uric_Acid Xanthine:e->Uric_Acid:w Catalyzed by Xanthine Oxidase XO->Xanthine Allopurinol Allopurinol (Competitive) Allopurinol:e->XO:w Binds to active site CMAP 2-Chloro-6-(methylamino)purine (Non-competitive) CMAP:e->XO:w Binds to allosteric site

Caption: Inhibition of the xanthine oxidase pathway.

References

Benchmarking 2-Chloro-6-(methylamino)purine Against Known Antiviral Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral potential of 2-Chloro-6-(methylamino)purine, a member of the 2-amino-6-substituted purine class of compounds, against established antiviral agents. While specific quantitative antiviral data for 2-Chloro-6-(methylamino)purine is not extensively available in public literature, this document benchmarks its reported activity and that of its close analogues against the well-characterized antiviral drugs, Acyclovir and Cidofovir. The comparison focuses on activity against Herpes Simplex Virus-1 (HSV-1) and Vaccinia Virus (VACV), providing available quantitative data, detailed experimental methodologies, and mechanistic insights to support further research and drug development efforts.

Comparative Efficacy of Antiviral Compounds

The in vitro efficacy of antiviral compounds is commonly determined by their 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), which represent the concentration of a compound required to inhibit viral replication by 50%. The following table summarizes the available antiviral activity data for a close analogue of 2-Chloro-6-(methylamino)purine and the benchmark compounds against HSV-1 and Vaccinia Virus.

CompoundVirusAssay TypeCell LineIC₅₀ / EC₅₀Citation
Carbocyclic analogue of 2-amino-6-(methylamino)purineHerpes Simplex Virus-1 (HSV-1)Not SpecifiedNot SpecifiedSignificant Activity (Qualitative)[1]
Acyclovir Herpes Simplex Virus-1 (HSV-1) Plaque Reduction Assay Vero Cells ~0.1 - 1.0 µM
Carbocyclic analogue of 2-amino-6-(methylamino)purineVaccinia Virus (VACV)Not SpecifiedNot SpecifiedSignificant Activity (Qualitative)[1]
Cidofovir Vaccinia Virus (VACV) Not Specified Not Specified 4 µg/mL [2]

Note: The activity reported for the carbocyclic analogue of 2-amino-6-(methylamino)purine is qualitative.[1] Further studies are required to establish a precise IC₅₀/EC₅₀ for 2-Chloro-6-(methylamino)purine.

Mechanisms of Action

The antiviral activity of 2-Chloro-6-(methylamino)purine and the benchmark compounds stems from their ability to interfere with viral replication, primarily by targeting viral DNA synthesis.

2-Chloro-6-(methylamino)purine (and other purine analogues) are synthetic compounds that mimic natural purine nucleosides (adenosine or guanosine).[3][4] Their antiviral mechanism generally involves:

  • Cellular Uptake: The purine analogue is transported into the host cell.

  • Phosphorylation: Host or viral kinases phosphorylate the analogue to its active triphosphate form.

  • Inhibition of Viral Polymerase: The triphosphate analogue competes with natural nucleoside triphosphates for the viral DNA or RNA polymerase.[3]

  • Chain Termination: Incorporation of the analogue into the growing viral nucleic acid chain can lead to premature termination of replication.[4]

Acyclovir is a synthetic guanosine analogue.[5][6] Its mechanism is highly specific to herpesvirus-infected cells:

  • Selective Phosphorylation: Acyclovir is first phosphorylated by a viral-encoded thymidine kinase (TK), an enzyme not present in uninfected cells.[6][7]

  • Conversion to Triphosphate: Host cell kinases then convert the monophosphate to the active acyclovir triphosphate.[5]

  • Inhibition and Chain Termination: Acyclovir triphosphate competitively inhibits the viral DNA polymerase and is incorporated into the viral DNA, causing chain termination as it lacks a 3'-hydroxyl group.[7][8]

Cidofovir is an acyclic nucleoside phosphonate analogue of cytosine.[9] Its mechanism is independent of viral enzymes for initial phosphorylation:

  • Cellular Phosphorylation: Host cell enzymes phosphorylate cidofovir to its active diphosphate form.[2][10]

  • Inhibition of Viral DNA Polymerase: Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerase.[10][11]

  • Incorporation and Disruption: It can be incorporated into the viral DNA chain, slowing down or halting further DNA synthesis.[9][10]

Below is a diagram illustrating the general mechanism of action for antiviral purine analogues.

Antiviral_Purine_Analogue_Mechanism cluster_cell Host Cell Analogue_in Purine Analogue Analogue_MP Analogue Monophosphate Analogue_in->Analogue_MP Kinases Analogue_TP Analogue Triphosphate (Active) Analogue_MP->Analogue_TP Kinases Viral_DNA_Polymerase Viral DNA Polymerase Analogue_TP->Viral_DNA_Polymerase Competes with natural dNTPs Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Elongation Chain_Termination Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation of Analogue-MP

Caption: General mechanism of action for antiviral purine analogues.

The following diagram outlines the logical workflow for benchmarking a novel antiviral compound.

Antiviral_Benchmarking_Workflow Start Start: Novel Compound (e.g., 2-Chloro-6-(methylamino)purine) Select_Virus Select Target Viruses (e.g., HSV-1, Vaccinia) Start->Select_Virus Select_Benchmark Select Benchmark Compounds (e.g., Acyclovir, Cidofovir) Start->Select_Benchmark Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity_Assay In_Vitro_Assay Perform In Vitro Antiviral Assays (Plaque Reduction, CPE Inhibition) Select_Virus->In_Vitro_Assay Select_Benchmark->In_Vitro_Assay Determine_IC50 Determine IC50/EC50 Values In_Vitro_Assay->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI) (CC50 / IC50) Determine_IC50->Calculate_SI Determine_CC50 Determine CC50 Value Cytotoxicity_Assay->Determine_CC50 Determine_CC50->Calculate_SI Compare_Data Compare Data with Benchmarks Calculate_SI->Compare_Data MoA_Studies Mechanism of Action Studies Compare_Data->MoA_Studies Conclusion Conclusion on Antiviral Potential MoA_Studies->Conclusion

Caption: Logical workflow for benchmarking a novel antiviral compound.

Experimental Protocols

Plaque Reduction Assay for Herpes Simplex Virus-1 (HSV-1)

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

  • Vero cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2-10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • Herpes Simplex Virus-1 (HSV-1) stock of known titer

  • Test compound (2-Chloro-6-(methylamino)purine) and benchmark compound (Acyclovir)

  • Methylcellulose overlay medium (e.g., DMEM with 0.5-1% methylcellulose and 2% FBS)

  • Crystal Violet staining solution (e.g., 0.1-1% crystal violet in 20-50% ethanol)

  • 6-well or 12-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.[12][13] Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test and benchmark compounds in DMEM.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with HSV-1 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).[14]

  • Virus Adsorption: Incubate the infected plates for 1-2 hours at 37°C to allow for viral attachment and entry.[12]

  • Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cell monolayers with PBS. Add the overlay medium containing the different concentrations of the test compounds or benchmark drug to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ until plaques are visible.[14]

  • Plaque Visualization: Remove the overlay medium and fix the cells with a fixing agent (e.g., methanol or formalin). Stain the cells with Crystal Violet solution for 10-30 minutes.[12][13] The stain will color the viable cells, leaving the plaques (areas of dead cells) clear.

  • Data Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytopathic Effect (CPE) Inhibition Assay for Vaccinia Virus (VACV)

This assay evaluates the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.

Materials:

  • BS-C-1 cells or another suitable cell line for VACV

  • Minimum Essential Medium (MEM) supplemented with 2.5-10% FBS, penicillin, and streptomycin

  • Vaccinia Virus (VACV) stock of known titer

  • Test compound and benchmark compound (Cidofovir)

  • 96-well tissue culture plates

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed BS-C-1 cells into 96-well plates to form a confluent monolayer overnight.[15]

  • Compound Dilution: Prepare serial dilutions of the test and benchmark compounds in MEM.

  • Infection and Treatment: Remove the growth medium from the cells. Add the diluted compounds to the wells, followed by the addition of VACV at a specific MOI. Include virus controls (cells + virus, no compound) and cell controls (cells only, no virus, no compound).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until the virus control wells show approximately 100% CPE.[15]

  • Staining: Discard the medium and stain the cells with Crystal Violet solution. The stain will adhere to the living cells.

  • Data Analysis: After washing and drying the plates, the retained stain can be solubilized, and the optical density can be read on a plate reader. The EC₅₀ is the concentration of the compound that protects 50% of the cells from the viral CPE.

The following diagram illustrates the general workflow for a plaque reduction assay.

Plaque_Reduction_Assay_Workflow Start Seed Host Cells in Plates Confluent_Monolayer Incubate to form Confluent Monolayer Start->Confluent_Monolayer Infect_Cells Infect Cells with Virus (e.g., HSV-1) Confluent_Monolayer->Infect_Cells Prepare_Dilutions Prepare Serial Dilutions of Test and Benchmark Compounds Add_Overlay Add Methylcellulose Overlay with Compounds Prepare_Dilutions->Add_Overlay Adsorption Allow Virus Adsorption (1-2 hours) Infect_Cells->Adsorption Adsorption->Add_Overlay Incubate_Plaques Incubate for Plaque Formation (2-3 days) Add_Overlay->Incubate_Plaques Fix_And_Stain Fix and Stain Cells (e.g., Crystal Violet) Incubate_Plaques->Fix_And_Stain Count_Plaques Count Plaques Fix_And_Stain->Count_Plaques Calculate_IC50 Calculate IC50 Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-(methylamino)purine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 2-Chloro-6-(methylamino)purine, a purine analogue commonly used in research and drug development.

For researchers, scientists, and drug development professionals, adherence to correct disposal protocols for hazardous substances is a critical component of laboratory best practices. This guide outlines the necessary safety precautions, disposal procedures, and regulatory considerations for 2-Chloro-6-(methylamino)purine.

Safety and Hazard Information

2-Chloro-6-(methylamino)purine is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents several risks that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1]

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[1]

  • Skin Irritation (Category 2)[1]

  • Serious Eye Damage (Category 1)[1]

  • Specific target organ toxicity — single exposure (Respiratory system) (Category 3)[1]

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: Dust mask type N95 (US) or equivalent.[1]

  • Eye Protection: Safety glasses with side-shields, or a face shield.[1]

  • Hand Protection: Compatible chemical-resistant gloves.[1]

  • Skin and Body Protection: Laboratory coat.

Quantitative Data Summary

The following table summarizes key quantitative and safety information for 2-Chloro-6-(methylamino)purine.

PropertyValueReference
CAS Number82499-02-3[1]
Molecular FormulaC₆H₆ClN₅[1]
Molecular Weight183.60 g/mol [1]
Melting Point>300 °C[1]
Hazard CodesH302, H315, H318, H335[1]
Storage Class11 (Combustible Solids)[1]
WGK (Water Hazard Class)3 (highly hazardous to water)[1]

Detailed Disposal Protocol

The disposal of 2-Chloro-6-(methylamino)purine must be handled as hazardous chemical waste. It is crucial to follow the guidelines established by your institution's Environmental Health & Safety (EH&S) department, as well as local and national regulations.[2][3]

Step 1: Waste Identification and Segregation

  • Identify: Clearly label 2-Chloro-6-(methylamino)purine waste as hazardous.

  • Segregate: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[2] Store in a designated "Satellite Accumulation Area" (SAA) for hazardous waste.[2]

Step 2: Container Selection and Labeling

  • Container: Use a compatible, leak-proof container with a secure, screw-on cap.[4] The original manufacturer's container is often a suitable choice for solid waste.[4] Ensure the container is in good condition with no signs of damage or deterioration.[2]

  • Labeling: Affix a hazardous waste tag to the container as soon as waste is first added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Chloro-6-(methylamino)purine"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

Step 3: Waste Accumulation and Storage

  • Solid Waste:

    • For pure, unused, or expired 2-Chloro-6-(methylamino)purine, dispose of it in its original container if possible.[4]

    • For contaminated lab supplies (e.g., gloves, weighing paper, kimwipes), double-bag the waste in clear plastic bags to allow for visual inspection by EH&S personnel.[4]

  • Liquid Waste (Solutions):

    • If 2-Chloro-6-(methylamino)purine is in a solution, collect it in a compatible, sealed container. Do not dispose of solutions down the drain.[5]

    • Ensure the pH of the solution is within an acceptable range for your facility's waste collection, or neutralize it if it is safe to do so and permitted by your institution. Generally, pH should be between 5.5 and 10.5 for any aqueous waste that might be considered for drain disposal, though this is not recommended for purine analogues.[5]

  • Storage:

    • Keep the waste container closed at all times except when adding waste.[4]

    • Store the container in a designated secondary containment bin or tray to prevent spills.[4] The secondary container must be able to hold 110% of the volume of the primary container.[4]

    • Store in a well-ventilated area.

Step 4: Arranging for Disposal

  • Request Pickup: Once the waste container is full, or before the maximum accumulation time limit is reached (typically 90 days), request a hazardous waste collection from your institution's EH&S department.[4]

  • Documentation: Complete any necessary waste pickup forms or online requests as required by your institution.

Step 5: Handling Spills

In the event of a spill, follow these procedures:

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (gloves, safety glasses, lab coat, and dust mask).

    • Carefully sweep up the solid material and place it in a labeled hazardous waste container.[6]

    • Use a wet paper towel to decontaminate the area, and dispose of the towel as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and contact your institution's EH&S emergency line.

    • Prevent entry into the affected area.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 2-Chloro-6-(methylamino)purine.

Figure 1. Disposal Workflow for 2-Chloro-6-(methylamino)purine cluster_prep Preparation cluster_contain Containment cluster_accumulate Accumulation cluster_dispose Disposal A Identify Waste as Hazardous B Wear Appropriate PPE A->B C Select Compatible Container B->C D Label with Hazardous Waste Tag C->D E Add Waste to Container D->E F Store in Secondary Containment in SAA E->F G Keep Container Closed F->G H Container Full or Time Limit Reached G->H I Request EH&S Waste Pickup H->I

Caption: Disposal Workflow for 2-Chloro-6-(methylamino)purine.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 2-Chloro-6-(methylamino)purine, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for detailed guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6(methylamino)purine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6(methylamino)purine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.